Isooctyl 3-mercaptopropionate
Description
The exact mass of the compound Isooctyl 3-mercaptopropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isooctyl 3-mercaptopropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isooctyl 3-mercaptopropionate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274150 | |
| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
89136-90-3, 30374-01-7 | |
| Record name | 6-Methylheptyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl 3-mercaptopropionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-methylheptyl 3-mercaptopropionate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methylheptyl 3-mercaptopropionate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Isooctyl 3-mercaptopropionate?
An In-Depth Technical Guide to the Chemical Properties of Isooctyl 3-mercaptopropionate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Isooctyl 3-mercaptopropionate (IOMP), a significant organosulfur compound utilized across various scientific and industrial domains. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, reactivity, and applications of IOMP, grounding its claims in established scientific literature.
Introduction and Molecular Architecture
Isooctyl 3-mercaptopropionate (CAS No: 30374-01-7) is an ester of 3-mercaptopropionic acid and isooctyl alcohol.[1] Its molecular structure is distinguished by two primary functional groups: a terminal thiol (-SH) group and an ester linkage. This bifunctional nature is the cornerstone of its chemical versatility, dictating its reactivity and utility. The thiol group, a sulfur analog of a hydroxyl group, provides a reactive site for various nucleophilic and radical-mediated reactions, while the ester group and the isooctyl chain influence its physical properties such as solubility and viscosity.[1]
Historically, the study of thiol-functionalized esters like IOMP is an extension of the broader field of thioester chemistry. Thioesters are pivotal in numerous biochemical pathways, such as in the form of acetyl-CoA, which spurred investigation into their synthetic counterparts.[1] In contemporary science, IOMP has gained prominence primarily as a highly effective chain transfer agent (CTA) in polymerization processes, allowing for precise control over polymer molecular weight and architecture.[1][2][3][]
Physicochemical Properties
IOMP is a clear, colorless to pale yellow liquid under standard conditions.[1] Its physical and chemical characteristics are summarized in the table below, providing a quantitative foundation for its handling, application, and analysis.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₂O₂S | [1][][5][6][7] |
| Molecular Weight | 218.36 g/mol | [1][][5][7][8][9] |
| CAS Number | 30374-01-7 | [1][5][6][7][8][9][10] |
| Appearance | Clear, colorless liquid | [1][5] |
| Density | 0.950 g/mL at 25 °C | [1][6][7][8][10][11][12] |
| Boiling Point | 109-112 °C at 2 mmHg | [1][6][7][8][10][11][12] |
| Refractive Index (n20/D) | 1.458 | [1][5][7][8][10][11][12] |
| Flash Point | -10 °C (14 °F) - closed cup | [7][9][11][13] |
| LogP | 3.5 - 5.33 | [3][5][7][11] |
| Vapor Pressure | 0.28-0.45 Pa at 20-25 °C | [7][11] |
Synthesis and Reaction Mechanisms
The predominant industrial synthesis of Isooctyl 3-mercaptopropionate is achieved through the direct Fischer esterification of 3-mercaptopropionic acid with isooctyl alcohol.[1]
Direct Esterification Workflow
This reaction is an equilibrium process catalyzed by an acid. To achieve high conversion rates (often exceeding 98%), the water generated as a byproduct must be continuously removed, typically via azeotropic distillation.[1] This strategic removal of a product shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
Caption: Fischer esterification of IOMP.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a representative procedure for the synthesis of IOMP.
Materials:
-
3-mercaptopropionic acid (1.0 mol)
-
Isooctyl alcohol (a mixture of isomers) (1.1 mol, 10% molar excess)
-
p-Toluenesulfonic acid (catalyst, 0.02 mol)
-
Toluene (solvent for azeotropic distillation)
-
Dean-Stark apparatus, reflux condenser, heating mantle, and magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: Charge the flask with 3-mercaptopropionic acid, isooctyl alcohol, p-toluenesulfonic acid, and toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The remaining liquid is crude IOMP.
-
Final Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.[1][6][7][8][10][11][12]
Chemical Reactivity and Applications
The utility of IOMP is derived from the distinct reactivity of its thiol and ester moieties.
Role as a Chain Transfer Agent in Polymerization
The most significant application of IOMP is as a chain transfer agent (CTA) in free-radical polymerization.[1][][12][14] It is particularly valued in the production of acrylic polymers for coatings and adhesives.[2][15] In this role, the labile hydrogen atom on the thiol group is transferred to a propagating polymer radical (P•), terminating that chain and creating a new thiyl radical (RS•). This thiyl radical then initiates a new polymer chain by reacting with a monomer (M).
This process effectively controls the molecular weight of the resulting polymer; a higher concentration of the CTA leads to polymers with lower molecular weights.[2][3] IOMP is considered to have a lower environmental impact compared to other mercaptan CTAs, making it a more eco-friendly choice.[2][16]
Caption: Mechanism of chain transfer using IOMP.
Other Reactions
-
Thiol Group Reactivity: The thiol group can undergo oxidation to form disulfides or participate in nucleophilic substitution reactions to create thioethers.[1]
-
Ester Group Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield isooctyl alcohol and 3-mercaptopropionic acid.
Stability and Incompatibility
IOMP is stable under recommended storage conditions (refrigerated, protected from light).[7][11][17][18] It is incompatible with strong oxidizing agents and strong bases, which can react with the thiol and ester groups, respectively.[17][18]
Analytical Characterization
Ensuring the purity and identity of IOMP is critical for its application. Several analytical methods are employed for its characterization.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[19]
Objective: To determine the purity of an IOMP sample and identify any potential impurities.
Instrumentation & Consumables:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms)
-
Helium (carrier gas)
-
Autosampler vials
-
Hexane or other suitable solvent (GC grade)
-
IOMP sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the IOMP sample (e.g., 1 mg/mL) in hexane.
-
Instrument Setup:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min).
-
MSD: Set to scan a mass range of m/z 40-400 after a suitable solvent delay.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Interpretation:
-
The resulting chromatogram will show peaks corresponding to different components in the sample.
-
The area of each peak is proportional to the concentration of the component. Purity can be estimated by the area percent of the main IOMP peak.
-
The mass spectrum of the main peak should be compared to a reference library to confirm the identity of Isooctyl 3-mercaptopropionate. The fragmentation pattern will be characteristic of the molecule's structure.
-
Safety and Handling
IOMP is a flammable liquid and requires careful handling. Users must consult the Safety Data Sheet (SDS) before use.[9][20]
| Safety Aspect | Information | References |
| Signal Word | Danger | [9] |
| Hazard Class | Flammable Liquid, Category 2; Acute Toxicity (Oral), Category 4; Skin Sensitizer, Category 1; Acute & Chronic Aquatic Hazard | [9] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects. | [5][9] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [9][21] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat. Use in a well-ventilated area or under a fume hood. | [9][17][21] |
| Storage | Store in a cool, dry, well-ventilated place away from ignition sources. Keep container tightly closed. Refrigeration is recommended. | [7][10][11][17] |
Conclusion
Isooctyl 3-mercaptopropionate is a chemically versatile molecule whose properties are dictated by its core functional groups. Its primary role as a chain transfer agent has made it indispensable in the field of polymer science for tailoring the properties of synthetic materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and industrial applications. This guide provides the foundational knowledge required for professionals to leverage the unique chemical characteristics of IOMP in their work.
References
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- Sigma-Aldrich. (n.d.). Isooctyl 3-mercaptopropionate >= 99%.
- Minari, R. J., et al. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. CONICET Digital.
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- Minari, R. J., et al. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. ResearchGate.
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An In-depth Technical Guide to the Synthesis and Characterization of Isooctyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl 3-mercaptopropionate (IOMP) is a versatile organosulfur compound with significant applications across various scientific disciplines, notably as a chain transfer agent in polymerization and as a key intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic route to IOMP, direct esterification, and details the critical analytical techniques for its thorough characterization. The document is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to optimize synthesis and ensure the quality of the final product.
Introduction: The Scientific Significance of Isooctyl 3-mercaptopropionate
Isooctyl 3-mercaptopropionate, systematically named 6-methylheptyl 3-sulfanylpropanoate, is an ester of 3-mercaptopropionic acid and isooctyl alcohol.[2] Its molecular structure, featuring both a thiol (-SH) group and an ester functional group, imparts a unique chemical reactivity that is leveraged in numerous applications.[1]
In the realm of materials science, IOMP is widely employed to modulate the molecular weight and architecture of polymers.[1] In organic synthesis, the thiol and ester moieties serve as reactive handles for the construction of more complex molecules.[1] Given its utility, a robust and well-characterized synthetic protocol is paramount for its effective application in research and development.
Synthesis of Isooctyl 3-mercaptopropionate via Fischer Esterification
The most prevalent and industrially viable method for synthesizing IOMP is through the direct esterification of 3-mercaptopropionic acid with isooctyl alcohol, a classic example of the Fischer esterification reaction.[1][3] This equilibrium-driven process is typically catalyzed by a strong acid and requires the removal of water to drive the reaction to completion.[1][3][4]
Underlying Principles of Fischer Esterification
The Fischer esterification is a condensation reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[5][6] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5][6]
To achieve high yields, Le Châtelier's principle is applied by either using an excess of one of the reactants (typically the less expensive one) or by removing water as it is formed.[3][4][5] Azeotropic distillation with a solvent like toluene is a common and effective method for water removal.[4][7]
Experimental Protocol: Synthesis of Isooctyl 3-mercaptopropionate
This protocol outlines a laboratory-scale synthesis of IOMP.
Materials:
-
3-Mercaptopropionic acid (HSCH₂CH₂COOH)
-
Isooctyl alcohol (6-methyl-1-heptanol)
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine 3-mercaptopropionic acid, isooctyl alcohol (typically in a slight excess), and a catalytic amount of p-toluenesulfonic acid or sulfuric acid in toluene.[4][7]
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.[4] Continue the reflux until the theoretical amount of water has been collected or the reaction is deemed complete by monitoring (e.g., via TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic phase using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain pure isooctyl 3-mercaptopropionate.[1]
-
Synthesis Workflow Diagram
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An In-depth Technical Guide to Isooctyl 3-mercaptopropionate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Isooctyl 3-mercaptopropionate, a versatile organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, synthesis protocols, and established and potential applications, grounding all claims in authoritative scientific references.
Foundational Knowledge: Chemical Identity and Physicochemical Properties
Isooctyl 3-mercaptopropionate is an ester formed from 3-mercaptopropionic acid and isooctyl alcohol.[1] Its chemical identity is established by several key identifiers and properties, which are crucial for its handling, application, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂S | [2][3] |
| Molecular Weight | 218.36 g/mol | [4] |
| CAS Number | 30374-01-7 | [4] |
| EC Number | 250-157-6 | [4] |
| IUPAC Name | 6-methylheptyl 3-sulfanylpropanoate | [5] |
| Synonyms | Isooctyl β-mercaptopropionate, Isooctyl mercaptopropionate | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.950 g/mL at 25 °C | [6] |
| Boiling Point | 109-112 °C at 2 mmHg | [6] |
| Refractive Index | n20/D 1.458 | [6] |
Molecular Structure and Isomerism
The molecular structure of Isooctyl 3-mercaptopropionate is characterized by a propanoate backbone with a sulfanyl (thiol, -SH) group at the 3-position and an ester linkage to an isooctyl group.[1] The term "isooctyl" typically refers to a mixture of branched-chain C8 isomers.[2][7] A predominant and representative isomer is derived from 6-methylheptan-1-ol.[5][8] The presence of the thiol and ester functional groups dictates the molecule's chemical reactivity and physical properties.[1]
Synthesis of Isooctyl 3-mercaptopropionate
The primary industrial synthesis of Isooctyl 3-mercaptopropionate is achieved through the direct esterification of 3-mercaptopropionic acid with isooctyl alcohol.[1][9] This is an equilibrium-controlled reaction, and to achieve high yields, the removal of water is a critical step.[1]
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of Isooctyl 3-mercaptopropionate.
Detailed Experimental Protocol
Materials:
-
3-Mercaptopropionic acid
-
Isooctyl alcohol (mixture of isomers or a specific isomer like 6-methylheptan-1-ol)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-mercaptopropionic acid (1.0 eq), isooctyl alcohol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approximately 50% of the total volume of reactants).
-
Esterification: Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene. The crude product can be further purified by vacuum distillation to obtain the final Isooctyl 3-mercaptopropionate as a clear liquid.
Applications of Isooctyl 3-mercaptopropionate
Industrial Applications
The primary and most well-documented application of Isooctyl 3-mercaptopropionate is as a chain transfer agent in polymerization processes.[5][10] Its role is to control the molecular weight and molecular weight distribution of polymers, which is essential for tailoring the physical properties of the final material.[1] It is also used as an intermediate in the synthesis of PVC stabilizers.[11]
Relevance and Potential in Drug Development
While not a mainstream pharmaceutical ingredient, Isooctyl 3-mercaptopropionate is categorized as a pharmaceutical intermediate.[3] Its potential utility in drug delivery systems has been noted in patent literature, although extensive peer-reviewed research on this specific application is limited.[1]
The presence of the thiol (-SH) group is of particular interest in a pharmaceutical context. Thiolated compounds can engage in thiol-disulfide exchange reactions or form thioether bonds with biological molecules.[1] This reactivity forms the basis for:
-
Covalent Drug Delivery: The thiol group could potentially be used to covalently link a therapeutic agent to a carrier molecule, creating a stable prodrug that releases the active drug under specific physiological conditions.
-
Mucoadhesion: Thiolated polymers are known to exhibit mucoadhesive properties, which can enhance the residence time of a drug formulation at the site of absorption.
-
Nanoparticle Functionalization: The thiol group allows for the functionalization of nanoparticle surfaces, which can be used to improve their stability, biocompatibility, and targeting capabilities.
It is important to note that these applications are largely theoretical for Isooctyl 3-mercaptopropionate itself and would require significant research to validate its efficacy and safety in pharmaceutical formulations.[1]
Analytical Characterization
The purity and identity of Isooctyl 3-mercaptopropionate are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | Purity assessment and separation of isomers. | A major peak corresponding to the product, with retention time depending on the column and conditions. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, especially for less volatile impurities. | A primary peak for the analyte, with separation from starting materials and byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for S-H (thiol), C=O (ester), and C-O stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the detailed molecular structure. | Signals corresponding to the different proton and carbon environments in the isooctyl and mercaptopropionate moieties. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (218.13 g/mol ) and characteristic fragment ions. |
Safety and Handling
Isooctyl 3-mercaptopropionate is a chemical that requires careful handling in a laboratory or industrial setting. It is classified as a flammable liquid and may be harmful if swallowed.[6] It can also cause skin sensitization.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.
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Centers for Disease Control and Prevention. (n.d.). Isooctyl alcohol. NIOSH Pocket Guide to Chemical Hazards. [Link]
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An In-Depth Technical Guide to the Physical Properties of Isooctyl 3-mercaptopropionate
This guide provides a detailed examination of the core physical properties of Isooctyl 3-mercaptopropionate (IOMP), a key organosulfur compound utilized in various industrial and research applications. As a crucial chain transfer agent in polymerization processes, a precise understanding of its physical characteristics is paramount for professionals in materials science, chemical synthesis, and formulation development.[1] This document moves beyond simple data presentation to offer insights into the causality behind measurement techniques and the significance of environmental conditions.
Executive Summary: Core Physical Characteristics
Isooctyl 3-mercaptopropionate (CAS No. 30374-01-7) is a colorless to pale yellow liquid with a distinct thiol odor.[2] Its utility is intrinsically linked to its physical behavior under various process conditions. The primary properties, boiling point and density, are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 109-112 °C[2][3][4] | At reduced pressure (2 mmHg) |
| ~286 °C[5] | At atmospheric pressure (760 mmHg) | |
| Density | 0.950 g/mL[2][3][6] | At 25 °C |
Boiling Point: A Critical Parameter for Thermal Stability and Purification
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to vaporization.[7] For a compound like IOMP, this property is not just an identification marker but a critical factor in its purification and handling, particularly concerning its thermal stability.
The Significance of Vacuum Distillation
Multiple authoritative sources consistently report the boiling point of IOMP in the range of 109-112 °C, but critically, this is under a reduced pressure of 2 mmHg.[8][9][10][11] Reporting boiling points under vacuum is standard practice for high-molecular-weight organic compounds. The rationale is rooted in preventing thermal decomposition. At atmospheric pressure (760 mmHg), IOMP would require a much higher temperature to boil (~286 °C), a condition that could degrade the molecule, leading to impurities and loss of product integrity.[5] By reducing the external pressure, the temperature required to achieve boiling is significantly lowered, allowing for safe distillation and purification.
Experimental Protocol: Micro-Boiling Point Determination (Capillary Method)
For research settings where sample conservation is crucial, the capillary method offers a reliable means of determining the boiling point with a minimal amount of substance.[12][13]
Methodology:
-
Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.
-
Assembly: Place a few milliliters of the Isooctyl 3-mercaptopropionate sample into a small test tube or fusion tube. Invert the sealed capillary tube (sealed end up) and place it into the liquid.
-
Heating: Secure the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[12]
-
Equilibrium: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure is overcoming the external pressure.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube signifies that the external pressure is equal to the vapor pressure of the liquid. The temperature recorded at this precise moment is the boiling point.[13]
Workflow for Boiling Point Determination
The logical process for selecting and executing a boiling point determination is outlined below.
Caption: Workflow for selecting and performing boiling point determination.
Density: A Measure of Mass per Unit Volume
Density is a fundamental physical property defined as the mass of a substance per unit of volume. For liquids, density is particularly sensitive to temperature; as temperature increases, the volume typically expands, leading to a decrease in density.[14] Therefore, it is crucial to report density at a specified temperature.
Standardized Density of IOMP
The accepted density for Isooctyl 3-mercaptopropionate is 0.950 g/mL at 25 °C.[15] This value is essential for various practical applications, including:
-
Formulation Calculations: Converting between mass and volume for creating solutions and mixtures.
-
Quality Control: Verifying the purity of a sample against a known standard.
-
Fluid Dynamics: Modeling the behavior of the liquid in process equipment.
Experimental Protocol: Density Determination Using a Graduated Cylinder and Balance
This method is straightforward and suitable for routine laboratory measurements where high precision is not the primary objective.[14]
Methodology:
-
Mass of Cylinder: Place a clean, dry graduated cylinder (e.g., 10 mL or 25 mL) on an analytical balance and tare its mass, or record the mass.
-
Volume of Sample: Carefully add a specific volume of Isooctyl 3-mercaptopropionate to the graduated cylinder. To ensure accuracy, read the volume from the bottom of the meniscus with your eye level with the liquid's surface.[16] Record the exact volume.
-
Mass of Sample and Cylinder: Place the graduated cylinder containing the liquid sample back on the analytical balance and record the total mass.
-
Mass of Sample: Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the IOMP sample.
-
Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .
-
Temperature Control: Ensure the liquid sample has equilibrated to the ambient laboratory temperature and record this temperature alongside the calculated density. For higher accuracy, a temperature-controlled water bath should be used.
Conclusion
The physical properties of Isooctyl 3-mercaptopropionate, specifically its boiling point under reduced pressure (109-112 °C at 2 mmHg) and its density at a standard temperature (0.950 g/mL at 25 °C), are foundational data points for its safe handling, purification, and application.[3] The experimental protocols detailed herein provide a framework for the reliable and accurate determination of these values, underscoring the importance of considering environmental conditions like pressure and temperature. Adherence to these standardized methodologies is essential for ensuring reproducibility and integrity in research and development.
References
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ChemBK. CAS 30374-01-7. Available at: [Link]
-
University of California, Davis. Density of liquids. Available at: [Link]
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BuyersGuideChem. Isooctyl 3-mercaptopropionate | 30374-01-7. Available at: [Link]
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University of Calgary. BOILING POINT DETERMINATION. Available at: [Link]
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Science Company. DETERMINATION OF BOILING POINTS. Available at: [Link]
-
JoVE. Boiling Points - Concept. Available at: [Link]
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GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available at: [Link]
-
EMBIBE. Determination of Density of a Liquid - Lab Experiments. Available at: [Link]
-
CUNY Bronx Community College. MEASUREMENT OF DENSITY. Available at: [Link]
-
Local Pharma Guide. CAS NO. 30374-01-7 | ISOOCTYL 3-MERCAPTOPROPIONATE. Available at: [Link]
-
Krackeler Scientific, Inc. Isooctyl 3-mercaptopropionate. Available at: [Link]
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National Center for Biotechnology Information. Isooctyl 3-mercaptopropionate | C11H22O2S | CID 104386 - PubChem. Available at: [Link]
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An In-Depth Technical Guide to the Safe Handling of Isooctyl 3-Mercaptopropionate in a Laboratory Setting
Introduction: Understanding the Chemical Profile of Isooctyl 3-Mercaptopropionate
Isooctyl 3-mercaptopropionate (CAS No. 30374-01-7), a member of the mercaptan family, is a crucial reagent in various research and development applications, particularly in the pharmaceutical and polymer sciences.[1][2] Its utility is derived from the reactive thiol (-SH) group, which participates in a range of chemical transformations. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Isooctyl 3-mercaptopropionate, grounded in established safety principles and regulatory guidelines. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making within the laboratory.
Chapter 1: Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. Isooctyl 3-mercaptopropionate presents a multi-faceted risk profile that demands careful consideration.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 30374-01-7 | |
| Molecular Formula | C11H22O2S | |
| Molecular Weight | 218.36 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 109-112 °C at 2 mmHg | |
| Density | 0.950 g/mL at 25 °C | |
| Flash Point | 14 °F (-10 °C) - closed cup |
The low flash point of Isooctyl 3-mercaptopropionate is a critical parameter, indicating that it is a highly flammable liquid that can form ignitable vapor-air mixtures at or below room temperature.
Toxicological Profile and Hazard Classification
Isooctyl 3-mercaptopropionate is classified with several hazards that necessitate stringent control measures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed |
| Skin Sensitization | ❗ | Warning | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute | 🐠 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 🐠 | Warning | H410: Very toxic to aquatic life with long lasting effects |
(Source: )
The potential for skin sensitization is a significant concern, as repeated exposure can lead to an allergic response. The oral toxicity underscores the importance of preventing ingestion through strict hygiene practices.
The Pervasive Odor of Mercaptans
A defining characteristic of mercaptans is their potent and unpleasant odor, often detectable at extremely low concentrations.[3] While the odor of Isooctyl 3-mercaptopropionate can serve as a warning of its presence, it is crucial to not rely on smell alone to determine safe exposure levels, as olfactory fatigue can occur.
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. Engineering controls provide the first line of defense, followed by the diligent use of appropriate personal protective equipment.
The Critical Role of Ventilation
All work with Isooctyl 3-mercaptopropionate must be conducted within a properly functioning chemical fume hood.[3][4] This is non-negotiable due to the compound's flammability and potential inhalation hazards. The fume hood serves to:
-
Contain and exhaust vapors: This prevents the accumulation of flammable concentrations in the laboratory atmosphere and minimizes inhalation exposure.
-
Provide a physical barrier: The sash of the fume hood offers protection from splashes and potential reactions.
For reactions that may generate significant amounts of volatile mercaptans, additional odor control measures such as scrubbers with aqueous sodium hydroxide or activated charcoal filters may be necessary.[5]
Personal Protective Equipment: The Last Line of Defense
The appropriate selection and consistent use of PPE are essential to prevent direct contact with Isooctyl 3-mercaptopropionate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the liquid, which can cause eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation and sensitization. |
| Skin and Body Protection | Flame-retardant lab coat. | Protects against splashes and minimizes the risk of clothing ignition in case of a fire. |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges may be required for certain operations. | Should be used based on a formal risk assessment, especially in situations with potential for high vapor concentrations. |
(Source: , )
It is imperative to consult the glove manufacturer's compatibility chart to ensure the selected gloves offer adequate protection against Isooctyl 3-mercaptopropionate.
Chapter 3: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols for handling, storage, and disposal is fundamental to a safe laboratory environment.
Standard Operating Procedure for Handling
A systematic approach to handling minimizes the risk of exposure and accidents.
Figure 2: Decision-Making Flowchart for Spill Response.
For a minor spill:
-
Alert personnel: Inform others in the immediate vicinity.
-
Don PPE: Wear appropriate gloves, goggles, and a lab coat.
-
Contain the spill: Use an inert absorbent material like vermiculite or sand to dike the spill.
-
Absorb the liquid: Apply the absorbent material to the spill.
-
Collect the waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
For a major spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: Close doors to the affected area to contain vapors.
-
Do not re-enter: Await the arrival of trained emergency responders.
Conclusion: A Commitment to a Culture of Safety
The safe and effective use of Isooctyl 3-mercaptopropionate in a laboratory setting is contingent upon a deep understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can mitigate risks and foster a robust culture of safety. Continuous training, regular review of safety procedures, and open communication are the cornerstones of a safe and productive research environment.
References
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Scribd. (n.d.). Mercaptan Fact Sheet. Retrieved from [Link]
-
Scribd. (n.d.). Lab Guide: Handling Mercaptans. Retrieved from [Link]
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Krackeler Scientific, Inc. (n.d.). Isooctyl 3-mercaptopropionate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl 3-mercaptopropionate. Retrieved from [Link]
-
NIOSH. (n.d.). Methyl mercaptan. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Right to Know Hazardous Substance Fact Sheet: Ethyl Mercaptan. Retrieved from [Link]
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-
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An In-Depth Technical Guide to the Reaction Mechanism of Isooctyl 3-Mercaptopropionate in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise synthesis of polymers, particularly for applications in drug delivery and advanced materials, the control of molecular weight and its distribution is paramount. Isooctyl 3-mercaptopropionate (iOMP) has emerged as a key regulating agent in these processes. This technical guide provides a comprehensive exploration of the reaction mechanism of iOMP in polymerization, offering field-proven insights and detailed protocols for its application and evaluation. As a workhorse chain transfer agent (CTA), a nuanced understanding of its function is critical for researchers aiming to tailor polymer architecture and properties.
The Dual Role of Isooctyl 3-Mercaptopropionate: Structure and Function
Isooctyl 3-mercaptopropionate is a mercaptan-containing ester, with the chemical formula HSCH₂CH₂COOCH₈H₁₇.[1][2] Its efficacy as a chain transfer agent is primarily attributed to the presence of the thiol (-SH) group, which possesses a labile hydrogen atom. This structural feature allows iOMP to intervene in the propagation stage of free-radical polymerization, effectively regulating the final molecular weight of the polymer.[]
It is crucial for researchers to recognize that commercial iOMP is not a single chemical entity but rather a complex mixture of over ten isomers.[4] This isomeric complexity arises from the branched nature of the "isooctyl" alcohol precursor used in its synthesis. As these isomers exhibit different reactivities, their presence significantly influences the polymerization kinetics, often resulting in polymers with broad and sometimes bimodal molecular weight distributions (MWDs). This characteristic can be either a desirable feature for certain applications requiring a broad MWD or a challenge to overcome when narrow distributions are essential.
Core Mechanism of Action: Catalytic Chain Transfer
In conventional free-radical polymerization, iOMP functions as a classic chain transfer agent through a catalytic chain transfer mechanism. It does not participate in reversible deactivation processes characteristic of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). The presence of a RAFT agent, which is typically a thiocarbonylthio compound, is necessary for a RAFT polymerization to occur. iOMP can be used in conjunction with RAFT systems, but it acts independently to control molecular weight through a distinct, irreversible chain transfer process.
The fundamental steps of iOMP's action in a free-radical polymerization are as follows:
-
Initiation and Propagation: The polymerization is initiated by a standard radical initiator (e.g., AIBN, benzoyl peroxide), which generates primary radicals. These radicals react with monomer units to form propagating polymer chains (P•).
-
Chain Transfer: A propagating polymer radical (P•) abstracts the hydrogen atom from the thiol group of an iOMP molecule. This terminates the growth of that specific polymer chain, resulting in a "dead" polymer chain (P-H) and a new thiyl radical (RS•).
-
Re-initiation: The newly formed isooctyl 3-mercaptopropionate radical (RS•) is reactive and promptly adds to a monomer molecule, thereby initiating the growth of a new polymer chain.
-
Continued Propagation: This new polymer chain propagates until it is terminated by another chain transfer event or a conventional termination reaction (e.g., combination or disproportionation).
This cycle of chain transfer and re-initiation effectively "transfers" the radical activity from a growing polymer chain to a new, shorter one, thereby lowering the average molecular weight of the resulting polymer.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle of a mercaptan-based chain transfer agent like iOMP in free-radical polymerization.
Caption: Catalytic chain transfer mechanism of iOMP.
Quantifying Efficiency: The Chain Transfer Constant (Ctr)
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).
Ctr = ktr / kp
A higher Ctr value signifies a more efficient chain transfer agent, meaning a smaller amount is required to achieve a significant reduction in polymer molecular weight.[5] The Ctr for iOMP is dependent on the specific monomer and the polymerization conditions (e.g., temperature, solvent).
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Isooctyl 3-mercaptopropionate | Methyl Methacrylate (MMA) | 70 | 0.4 |
| Isooctyl 3-mercaptopropionate | Styrene | 70 | > 1[5] |
| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1[5] |
| n-Dodecyl Mercaptan | Methyl Methacrylate (MMA) | 60 | 0.67[5] |
Note: The Ctr value for iOMP in styrene emulsion polymerization has been observed to be greater than unity, indicating its high efficiency in this system.[5]
Experimental Protocol: Determination of the Chain Transfer Constant via the Mayo Method
The Mayo method is a robust and widely accepted experimental procedure for determining the chain transfer constant of a CTA.[5] It involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent.
Core Principle
The Mayo equation relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
where DPn,0 is the number-average degree of polymerization in the absence of the CTA. By plotting 1/DPn against the ratio [S]/[M], a straight line should be obtained, and the slope of this line is the chain transfer constant, Ctr.
Step-by-Step Methodology
-
Reagent Purification:
-
Monomer: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Initiator (e.g., AIBN): Recrystallize from a suitable solvent (e.g., methanol).
-
Chain Transfer Agent (iOMP): Use as received or purify by vacuum distillation if necessary.
-
Solvent: Purify and dry according to standard laboratory procedures.
-
-
Reaction Setup:
-
Prepare a series of reaction vessels (e.g., Schlenk tubes or sealed ampoules).
-
To each vessel, add a fixed amount of monomer, initiator, and solvent (if applicable).
-
Add varying, precisely measured amounts of iOMP to each vessel. Include a control reaction with no iOMP.
-
-
Degassing:
-
Subject each reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Place all reaction vessels in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed to a low conversion, typically less than 10%, to ensure that the concentrations of monomer and CTA do not change significantly.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, quench the polymerization by rapidly cooling the reaction vessels in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol for polystyrene or hexane for polymethyl methacrylate).
-
Filter and collect the precipitated polymer.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator, and CTA.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization and Data Analysis:
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with appropriate standards.
-
Calculate the number-average degree of polymerization (DPn) for each sample: DPn = Mn / Mw,monomer.
-
Calculate the initial molar ratio of chain transfer agent to monomer ([S]/[M]) for each reaction.
-
Plot 1/DPn versus [S]/[M].
-
Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant (Ctr).
-
Workflow for CTA Evaluation
The following diagram outlines the logical workflow for selecting and validating a chain transfer agent for a specific polymerization system.
Caption: Workflow for evaluating a chain transfer agent.
Conclusion
Isooctyl 3-mercaptopropionate is a highly effective and versatile chain transfer agent for controlling the molecular weight of polymers synthesized via free-radical polymerization. Its mechanism of action is based on a well-understood catalytic chain transfer process involving the abstraction of its thiol hydrogen. A key consideration for researchers is the isomeric complexity of commercial iOMP, which can significantly impact the molecular weight distribution of the final polymer. Through careful experimental design, such as the Mayo method, the chain transfer constant of iOMP can be accurately determined for a given monomer system, enabling precise control over the polymerization process. This in-depth understanding empowers researchers to rationally design and synthesize polymers with tailored properties for a wide range of advanced applications.
References
Isooctyl 3-Mercaptopropionate in Advanced Polymer Synthesis: A Mechanistic and Application-Oriented Guide
An In-depth Technical Guide for Researchers and Scientists
Foreword: Beyond Molecular Weight Control
In the landscape of modern polymer chemistry, precision is paramount. The ability to dictate the molecular architecture of a polymer directly translates to control over its macroscopic properties and, ultimately, its performance in a given application. While numerous reagents can influence polymerization kinetics, Isooctyl 3-mercaptopropionate (IOMP) has emerged as a uniquely effective and versatile tool, particularly in free-radical polymerization.
This guide moves beyond a superficial listing of applications. It is intended to provide researchers, chemists, and material scientists with a foundational understanding of why and how IOMP functions, empowering you to make informed decisions in experimental design. We will delve into the causality behind its efficacy as a chain transfer agent, explore its role in key industrial polymerization processes, and provide actionable protocols to translate theory into practice. Our focus remains on the pillars of scientific integrity: expert insight, trustworthy methodology, and authoritative grounding in established research.
Core Principles of Isooctyl 3-Mercaptopropionate (IOMP)
Isooctyl 3-mercaptopropionate, with the linear formula HS-CH₂CH₂COOC₈H₁₇, is a mercaptan ester that serves as a highly efficient chain transfer agent (CTA) in polymer science.[1] Its primary function is to regulate the molecular weight and molecular weight distribution (MWD) of polymers during their synthesis.[1] Unlike some more odorous and toxic mercaptans, such as dodecyl mercaptan, IOMP offers a more favorable safety profile, making it a preferred choice in many industrial applications.[2][3]
Commercial IOMP is typically a mixture of over ten isomers, a critical detail for the discerning scientist.[2][4][5] These isomers can exhibit different reactivities, which in turn can lead to the production of polymers with broad or even bimodal molecular weight distributions.[2][5] Understanding this inherent characteristic is crucial for accurately interpreting polymerization results and for modeling kinetic behavior.[5]
Table 1: Physicochemical Properties of Isooctyl 3-Mercaptopropionate
| Property | Value | Source |
| CAS Number | 30374-01-7 | |
| Molecular Formula | C₁₁H₂₂O₂S | [6] |
| Molecular Weight | 218.36 g/mol | |
| Appearance | Liquid | [7] |
| Density | 0.950 g/mL at 25 °C (lit.) | [8][9] |
| Boiling Point | 109-112 °C / 2 mmHg (lit.) | [8][9] |
| Refractive Index | n20/D 1.458 (lit.) | [8][9] |
The Central Mechanism: Catalytic Chain Transfer
The core utility of IOMP lies in its function as a chain transfer agent. In free-radical polymerization, a CTA provides a mechanism for a growing polymer chain to terminate its growth while simultaneously initiating a new chain.[1] This process effectively "transfers" the radical activity from the polymer to the CTA, which then reinitiates polymerization. The result is a larger number of shorter polymer chains, leading to a lower average molecular weight.[]
The causality is rooted in the relative weakness of the sulfur-hydrogen (S-H) bond in the thiol group of IOMP. A growing polymer radical (P•) will readily abstract this hydrogen atom, terminating the polymer chain (P-H) and creating a new thiyl radical (IOMP•). This thiyl radical then rapidly adds to a monomer molecule (M), starting a new polymer chain (P•).
This mechanistic pathway is visualized below.
Figure 1: Chain Transfer Mechanism of IOMP.
The efficiency of this process is quantified by the chain transfer constant (Cₓ), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. IOMP exhibits high Cₓ values, making it highly effective at reducing polymer molecular weight even at low concentrations.
Application in Emulsion Polymerization
Emulsion polymerization is a cornerstone of industrial polymer synthesis, used to produce latexes for paints, adhesives, and coatings.[11] In this heterogeneous system, high molecular weights are typically produced due to the "compartmentalization" of free radicals within polymer particles.[2] This often necessitates the use of a CTA like IOMP to achieve target molecular weights for specific applications.[2][12]
The key advantages of using IOMP in emulsion polymerization include:
-
Molecular Weight Control: Effectively reduces the high molecular weights inherent to the process.[2]
-
Improved Latex Properties: Tailoring the molecular weight distribution can fine-tune properties like film formation, adhesion, and viscosity.[13]
-
Low Environmental Impact: IOMP is considered less toxic and odorous than many traditional mercaptan CTAs.[3]
Experimental Protocol: Emulsion Polymerization of Styrene with IOMP
This protocol is adapted from established research and serves as a robust starting point for laboratory-scale synthesis.[2] The methodology is self-validating; successful polymerization will yield a stable latex, and molecular weight analysis (e.g., via Gel Permeation Chromatography) will confirm the efficacy of the IOMP.
Workflow Diagram:
Figure 2: Step-by-step experimental workflow.
Materials & Reagents:
| Component | Example Amount | Purpose |
| Deionized (DI) Water | 500 g | Continuous Phase |
| Styrene (Monomer) | 150 g | Monomer |
| Isooctyl 3-mercaptopropionate (IOMP) | 0.1 - 1.0 g | Chain Transfer Agent |
| Emulsifier (e.g., SDS) | 3.0 g | Stabilize Particles |
| Buffer (e.g., NaHCO₃) | 0.5 g | pH Control |
| Initiator (e.g., K₂S₂O₈) | 0.75 g in 10g DI Water | Radical Source |
Step-by-Step Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve the emulsifier and buffer salt in 500 g of DI water.
-
Reactor Setup: Load the aqueous solution into a 1-L glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and sampling system.[2]
-
Organic Phase Addition: Add the styrene monomer and the desired amount of IOMP to the reactor.
-
Inerting and Heating: Begin stirring (e.g., at 250 rpm) and bubble nitrogen through the mixture to remove oxygen. Heat the reactor to the target temperature (e.g., 70°C) using a thermostatic bath.[2]
-
Initiation: Once the temperature is stable, dissolve the initiator in the remaining 10 g of DI water and add this solution to the reactor to commence the polymerization.[2]
-
Reaction Monitoring: Maintain the temperature and stirring for the duration of the reaction (typically several hours). Samples can be withdrawn periodically to analyze for monomer conversion (gravimetrically) and molecular weight (GPC/SEC).
Impact of IOMP Concentration on Polystyrene Molecular Weight
As expected, increasing the concentration of IOMP leads to a significant reduction in the average molecular weight of the resulting polymer.
Table 2: Effect of IOMP on Viscosity Average Molecular Weight (M̄v) in Styrene Emulsion Polymerization
| Experiment | IOMP Concentration (phm*) | Final M̄v ( g/mol ) |
| 1 | 0.00 | ~1,500,000 |
| 2 | 0.25 | ~400,000 |
| 3 | 0.50 | ~250,000 |
| 4 | 0.75 | ~180,000 |
| phm = parts per hundred monomer | ||
| (Data conceptualized based on trends reported in Minari et al., 2008)[2] |
Application in Solution Polymerization
Solution polymerization is a process where the monomer, initiator, and resulting polymer are all soluble in a non-reactive solvent.[14][15] This method is advantageous for controlling the heat of polymerization and reducing the viscosity of the reaction medium.[15] It is commonly used to produce polymers for adhesives, varnishes, and coatings, where the final product is often desired as a solution.[15]
A primary challenge in solution polymerization is the potential for chain transfer to the solvent, which can uncontrollably lower the polymer's molecular weight.[14] By introducing a highly efficient CTA like IOMP, the molecular weight reduction becomes a controlled and predictable process, overriding the often-unwanted solvent transfer effects. This allows for the synthesis of polymers with specific, lower molecular weights required for applications like high-performance coatings and pressure-sensitive adhesives.[13][16]
Experimental Protocol: Solution Polymerization of Acrylic Monomers
This protocol outlines a general procedure for synthesizing a styrene-acrylic copolymer, a common binder in coatings.[17] The use of IOMP allows for precise viscosity and molecular weight targets to be met, which is critical for final coating performance.
Materials & Reagents:
| Component | Example Amount | Purpose |
| Xylene/Toluene | 300 g | Solvent |
| Styrene | 100 g | Monomer |
| Methyl Methacrylate (MMA) | 80 g | Monomer |
| 2-Ethylhexyl Acrylate (2-EHA) | 20 g | Monomer (Flexibility) |
| Isooctyl 3-mercaptopropionate (IOMP) | 2.0 g | Chain Transfer Agent |
| Initiator (e.g., AIBN) | 1.0 g | Radical Source |
Step-by-Step Procedure:
-
Reactor Setup: Charge the solvent (Xylene) to a reactor equipped with a stirrer, condenser, nitrogen inlet, and addition funnels.
-
Inerting and Heating: Begin stirring and sparging with nitrogen. Heat the solvent to the desired reaction temperature (e.g., 85-90°C).
-
Monomer Feed: Prepare a mixture of the monomers (Styrene, MMA, 2-EHA), IOMP, and the initiator.
-
Initiation and Feed: Once the solvent reaches temperature, begin a slow, continuous feed of the monomer/IOMP/initiator mixture into the reactor over a period of 2-4 hours. This starved-feed condition ensures a constant monomer-to-CTA ratio, leading to a more uniform molecular weight distribution.
-
Chase and Hold: After the feed is complete, add a small amount of additional initiator ("chaser") to ensure complete conversion of residual monomers. Hold the reaction at temperature for an additional 1-2 hours.
-
Cooling and Characterization: Cool the reactor and discharge the polymer solution. Analyze for solids content, viscosity, and molecular weight distribution.
End-Use Applications
The precise control afforded by IOMP translates directly to enhanced performance in a variety of materials.
-
Adhesives and Sealants: In pressure-sensitive adhesives (PSAs) and sealants, controlling the molecular weight is critical for achieving the desired balance of tack, shear strength, and peel adhesion.[13][16] Lower molecular weight polymers, enabled by IOMP, provide better flow and wetting of substrates.[16]
-
High-Performance Coatings: For industrial and automotive coatings, the molecular weight of the binder resin influences viscosity, application properties, and final film hardness.[18] IOMP is used to synthesize acrylic and polyurethane prepolymers with low viscosity for high-solids or waterborne formulations, which helps reduce volatile organic compounds (VOCs).[18][19]
-
Styrene-Acrylic Polymers: These copolymers are widely used as binders in paints and coatings.[17] IOMP allows for the production of these polymers with tailored molecular weights to optimize properties like gloss, durability, and chemical resistance.
Conclusion
Isooctyl 3-mercaptopropionate is a powerful and versatile chain transfer agent that provides polymer chemists with a reliable method for controlling polymer molecular weight and distribution. Its high efficiency, favorable safety profile, and effectiveness in both emulsion and solution polymerization systems make it an indispensable tool for developing a wide range of materials, from advanced coatings and adhesives to specialized latexes. By understanding the fundamental chain transfer mechanism and its practical implications in different polymerization techniques, researchers can leverage IOMP to precisely engineer polymers with tailored properties for the most demanding applications.
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Benchchem. Isooctyl 3-mercaptopropionate | 30374-01-7. [1]
-
Minari, R. J., Vega, J. R., Gonzalez, M., Meira, G. R., & Gugliotta, L. M. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944–3952. [2]
-
Sigma-Aldrich. Isooctyl 3-mercaptopropionate, ≥99%.
-
Ronco, L. I., Minari, R. J., & Gugliotta, L. M. (2013). Emulsion Polymerization of MMA employing a Chain Transfer Agent of Low Environmental Impact: Iso-Octyl-3-Mercaptopropionate. The Canadian Journal of Chemical Engineering. [12]
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CONICET Digital. Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent. [4]
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ResearchGate. Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent. [5]
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ChemicalBook. ISOOCTYL 3-MERCAPTOPROPIONATE | 30374-01-7. [6][8][9]
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MDPI. Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids. [19]
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Pressure Sensitive Tape Council. EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. [13]
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A Technical Guide to the Central Role of the Thiol Group in Isooctyl 3-mercaptopropionate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl 3-mercaptopropionate (I3MP) is a versatile organosulfur compound whose utility is overwhelmingly dictated by the reactivity of its terminal thiol (-SH) group. This guide provides an in-depth exploration of the chemical behavior of this functional group, moving beyond a simple catalog of reactions to explain the underlying principles that govern its activity. We will dissect the key reaction mechanisms—including Michael additions, radical-mediated thiol-ene reactions, and its function as a chain transfer agent—that are fundamental to I3MP's applications in polymer science, materials chemistry, and organic synthesis. This document is structured to provide not just procedural knowledge but also the causal, mechanistic insights required for advanced research and development.
Introduction to Isooctyl 3-mercaptopropionate (I3MP): Structure and Properties
Isooctyl 3-mercaptopropionate (CAS No. 30374-01-7) is the isooctyl ester of 3-mercaptopropionic acid.[1][2] Its molecular structure consists of a flexible isooctyl ester tail and a highly reactive thiol headgroup, a combination that imparts a unique balance of solubility and chemical functionality.[1]
Chemical and Physical Properties
A summary of I3MP's key properties is presented below, establishing the physical context for its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂S | [1][2][3] |
| Molecular Weight | 218.36 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Density | ~0.950 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 109-112 °C at 2 mmHg | [1][2][3] |
| Refractive Index | n20/D ~1.458 | [1][3] |
The ester group provides compatibility with a range of organic polymers and solvents, while the thiol group serves as the primary site for chemical transformations.[1]
The Thiol Group: A Locus of Reactivity
The sulfur-hydrogen bond in the thiol group is the epicenter of I3MP's reactivity. Compared to its oxygen analog, the alcohol (-OH) group, the S-H bond is weaker and less polarized. The sulfur atom is larger and more polarizable, making it a softer, highly effective nucleophile. These characteristics are the foundation for the diverse reactions I3MP can undergo.
Key Reaction Mechanisms of the I3MP Thiol Group
The utility of I3MP in synthesis and material modification stems from several key, reliable reactions of its thiol group.
The Thiol-Michael Addition: A Powerful C-S Bond Forming Reaction
The Thiol-Michael addition, or conjugate addition, is a highly efficient method for forming carbon-sulfur bonds.[5] The reaction involves the 1,4-addition of the thiol to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[5][6]
Causality of the Mechanism: The reaction is typically catalyzed by a weak base (like an amine) or a nucleophile (like a phosphine).[7][8] The base deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).[6] This anion then attacks the β-carbon of the Michael acceptor, leading to the formation of a thioether.[9] This process is highly atom-efficient and selective, making it a "click chemistry" favorite.[5][9]
Below is a diagram illustrating the base-catalyzed Thiol-Michael addition mechanism.
Caption: Base-catalyzed Thiol-Michael addition workflow.
Radical-Mediated Thiol-Ene Reactions
The thiol-ene reaction is another cornerstone of click chemistry, involving the addition of a thiol across a carbon-carbon double bond (an 'ene').[10][11] This reaction typically proceeds via a free-radical chain mechanism and results in an anti-Markovnikov addition product.[10]
Causality of the Mechanism: The reaction is initiated by UV light or a radical initiator, which abstracts the hydrogen atom from the thiol to generate a thiyl radical (RS•).[11][12] This electrophilic radical then adds to the electron-rich double bond of the ene. A subsequent chain transfer step, where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagates the chain and forms the final thioether product.[12][13] This reaction is known for its rapid kinetics, high yields, and insensitivity to oxygen, making it ideal for creating polymer networks and for surface patterning.[10][14]
The diagram below outlines the steps of the radical-mediated thiol-ene reaction.
Caption: Workflow of the radical-mediated thiol-ene reaction.
Role as a Chain Transfer Agent (CTA) in Polymerization
In free-radical polymerization, I3MP is widely used as a chain transfer agent (CTA) to control the molecular weight of the resulting polymers.[4][15] This is a critical function for tailoring the physical properties of materials like poly(methyl methacrylate) and polystyrene.[15][16]
Causality of the Mechanism: During polymerization, a growing polymer radical (P•) can abstract the hydrogen atom from the thiol group of I3MP. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain. The efficiency of this process, known as the chain transfer constant (Cₓ), determines the degree of molecular weight reduction.[15][16] I3MP is valued for being less odorous and toxic than many traditional mercaptan CTAs.[16][17] It's important to note that commercial I3MP is often a mixture of over 10 isomers, which can have different reactivities and lead to broader molecular weight distributions in the final polymer.[15][17]
Experimental Protocols for Assessing Thiol Reactivity
To harness the reactivity of I3MP's thiol group effectively, it is essential to have robust analytical methods to monitor its consumption and the formation of products.
Protocol: Monitoring Thiol-Ene Reaction Kinetics via Real-Time FTIR Spectroscopy
This protocol is designed to quantify the reaction rate of a UV-initiated thiol-ene reaction. The choice of Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is based on its ability to simultaneously monitor the disappearance of characteristic vibrational bands of the reactants.
Methodology:
-
Sample Preparation:
-
Prepare a formulation containing equimolar amounts of I3MP (thiol) and a suitable alkene (e.g., a multifunctional acrylate or allylether).[14]
-
Add a photoinitiator (e.g., 1 wt% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).
-
Ensure thorough mixing to achieve a homogeneous solution.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped for real-time analysis.
-
Place a small droplet of the sample between two NaCl salt plates, using a spacer of known thickness (e.g., 15 microns) to ensure a consistent path length.[14]
-
-
Data Acquisition:
-
Record an initial IR spectrum before UV exposure.
-
Initiate the reaction by exposing the sample to a UV source (e.g., a high-pressure mercury lamp).
-
Continuously collect FTIR spectra at rapid intervals (e.g., every second).
-
-
Data Analysis:
-
Monitor the peak area of the thiol stretching vibration (around 2570 cm⁻¹) and a characteristic alkene peak (e.g., C=C stretch around 1635 cm⁻¹).
-
Plot the normalized peak area versus time to determine the conversion rate for both functional groups. The rate of disappearance of these peaks is directly proportional to the rate of reaction.
-
Self-Validation: The protocol is self-validating because the 1:1 stoichiometry of the thiol-ene reaction dictates that the conversion rates of the thiol and ene groups should be nearly identical throughout the experiment.[14] Any significant deviation would suggest the presence of side reactions, such as homopolymerization of the alkene.
The workflow for this experimental setup is visualized below.
Caption: Workflow for monitoring thiol-ene kinetics via RT-FTIR.
Conclusion
The reactivity of Isooctyl 3-mercaptopropionate is almost entirely governed by its thiol group. This functional group's ability to act as a potent nucleophile in Michael additions, participate in efficient radical-mediated thiol-ene reactions, and effectively control polymer molecular weight through chain transfer makes I3MP a highly valuable and versatile tool. A thorough, mechanistic understanding of these core reactivities is paramount for professionals seeking to leverage I3MP in the development of advanced materials, polymers, and synthetic methodologies.
References
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Organic Chemistry Portal. (n.d.). Conjugate Addition of Thiols. Retrieved from [Link]
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BuyersGuideChem. (n.d.). Isooctyl 3-mercaptopropionate | 30374-01-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isooctyl 3-mercaptopropionate. PubChem Compound Database. Retrieved from [Link]
-
Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Retrieved from [Link]
-
Minari, R. J., Gugliotta, L. M., & Vega, J. R. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. Polímeros, 23(1), 1-8. Retrieved from [Link]
-
Sumner, I. (2020). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(6), e1467. Retrieved from [Link]
-
Le-Ping, L., Toudert, V., & Ladmiral, V. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Molecules, 27(20), 7048. Retrieved from [Link]
-
MDPI. (2022). Thia-Michael Reaction. Encyclopedia. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(n-octyl)-3-mercaptopropionamide. Retrieved from [Link]
-
Minari, R. J., Gugliotta, L. M., & Vega, J. R. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944-3952. Retrieved from [Link]
-
CONICET Digital. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Retrieved from [Link]
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ResearchGate. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Retrieved from [Link]
-
Scientific Laboratory Supplies (SLS). (n.d.). Isooctyl 3-mercaptopropionate, >=99%. Retrieved from [Link]
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Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
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Reddy, S. K., & Bowman, C. N. (2006). Photopolymerization of Multicomponent Thiol-Enes: Kinetics, Mechanisms and Properties. RadTech Report. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Isooctyl 3-Mercaptopropionate for Controlled Emulsion Polymerization
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Isooctyl 3-mercaptopropionate (IOMP) as a chain transfer agent (CTA) in emulsion polymerization. We will delve into the mechanistic underpinnings of chain transfer, the unique advantages of IOMP, detailed experimental protocols for its use, and the subsequent characterization of the resulting polymers. The focus is on providing not just procedural steps, but the scientific rationale required to empower users to rationally design and control their polymerization processes for tailored material properties.
The Imperative for Molecular Weight Control in Emulsion Polymerization
Emulsion polymerization is a cornerstone of polymer synthesis, prized for producing high molecular weight polymers at rapid reaction rates in an environmentally favorable aqueous medium.[1][2] This process involves the polymerization of monomer droplets dispersed in a continuous aqueous phase, stabilized by surfactants.[2] However, a key feature of emulsion polymerization—the "compartmentalization" of growing polymer chains within discrete latex particles—dramatically reduces the rate of termination reactions.[3][4] While advantageous for achieving high molecular weights, this often results in polymers that are too viscous or possess mechanical properties unsuitable for applications like adhesives, coatings, or drug delivery matrices.
Isooctyl 3-Mercaptopropionate (IOMP): A Superior Chain Transfer Agent
Among the various CTAs, mercaptans (thiols) are highly effective and widely used.[7] Isooctyl 3-mercaptopropionate (IOMP) has emerged as a particularly advantageous option.
Key Advantages of IOMP:
-
Reduced Odor and Toxicity: Compared to traditional mercaptans like n-dodecyl mercaptan (NDM), IOMP is significantly less odorous and possesses a more favorable toxicity profile, enhancing laboratory safety and reducing the environmental impact of the final product.[3][9]
-
High Efficiency: IOMP is a highly efficient CTA, meaning a small amount can produce a significant reduction in molecular weight. Its chain transfer constant (Ctr), which is the ratio of the chain transfer rate constant to the propagation rate constant, is greater than unity for common monomers like styrene, indicating that the chain transfer reaction is kinetically favored.[3][10]
-
Versatility: It has proven effective in the polymerization of various acrylic and styrenic monomers.[3][4][11]
It is crucial to note that commercial IOMP is a complex mixture of over 10 isomers.[3][9][12] These isomers can exhibit different reactivities, which may result in a broader or even bimodal molecular weight distribution in the final polymer compared to a single-isomer CTA.[3][12] This is a critical consideration for applications requiring highly uniform polymer chains.
The Mechanism of Chain Transfer with IOMP
The mechanism proceeds as follows:
-
Propagation: A growing polymer radical (Pn•) adds monomer units (M).
-
Chain Transfer: The polymer radical abstracts the labile hydrogen atom from the thiol group of the IOMP molecule (R-SH). This terminates the growth of the original polymer chain (Pn-H).
-
Re-initiation: A new thiyl radical (RS•) is formed. This radical is highly reactive and quickly adds to a monomer molecule (M), initiating the growth of a new polymer chain (P1•).
Experimental Protocol: Unseeded Batch Emulsion Polymerization of Styrene
This protocol details a standard laboratory procedure for synthesizing polystyrene latex, demonstrating the effective use of IOMP for molecular weight control.
4.1. Materials and Equipment
| Component | Role | Example Supplier |
| Styrene | Monomer | Sigma-Aldrich |
| Isooctyl 3-mercaptopropionate (IOMP) | Chain Transfer Agent | Bruno Bock, Evans Chemetics |
| Potassium Persulfate (KPS) | Initiator | Sigma-Aldrich |
| Sodium Dodecyl Sulfate (SDS) | Surfactant/Emulsifier | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Buffer | Fisher Scientific |
| Deionized (DI) Water | Continuous Phase | Laboratory Supply |
| Nitrogen (N₂) Gas | Inerting Agent | Airgas |
Equipment: 1-L glass reactor, mechanical overhead stirrer with anchor paddle, reflux condenser, nitrogen inlet, temperature controller with heating mantle or water bath, sampling system, and standard laboratory glassware.
4.2. Standard Polymerization Recipe
The following recipe is a representative formulation. The concentration of IOMP should be varied to achieve the desired target molecular weight.
| Reagent | Amount (g) | Parts per 100 Monomer (phm) |
| Styrene | 150.0 | 100.0 |
| DI Water | 500.0 | 333.3 |
| Sodium Dodecyl Sulfate (SDS) | 3.0 | 2.0 |
| Sodium Bicarbonate (NaHCO₃) | 0.75 | 0.5 |
| Isooctyl 3-mercaptopropionate (IOMP) | 0.3 - 1.5 | 0.2 - 1.0 |
| Potassium Persulfate (KPS) | 0.75 | 0.5 |
4.3. Step-by-Step Polymerization Procedure
-
Aqueous Phase Preparation: In a beaker, dissolve the sodium dodecyl sulfate (SDS) and sodium bicarbonate (NaHCO₃) in 500g of deionized water.
-
Reactor Charging: Add the aqueous solution to the 1-L glass reactor. In a separate beaker, mix the desired amounts of styrene monomer and IOMP. Add this organic mixture to the reactor.[3][4]
-
System Assembly and Inerting: Assemble the reactor with the mechanical stirrer, reflux condenser, and nitrogen inlet. Begin stirring at approximately 250 rpm and start bubbling nitrogen gas through the mixture to remove dissolved oxygen, which can inhibit polymerization. Continue for at least 30 minutes.[3][10]
-
Heating: While inerting, heat the reactor contents to the target polymerization temperature of 70°C using a controlled water bath or heating mantle.[3]
-
Initiation: Once the reactor temperature is stable at 70°C, dissolve the potassium persulfate (KPS) initiator in 10g of DI water. Inject this solution into the reactor to commence the polymerization.[3][4]
-
Polymerization: Maintain the temperature at 70°C under a gentle nitrogen blanket for the duration of the reaction (typically 4-6 hours). The formation of a milky-white latex indicates successful polymerization.
-
Completion and Recovery: After the reaction period, turn off the heat and allow the reactor to cool to room temperature. Filter the resulting latex through cheesecloth or a fine mesh to remove any coagulum.
Polymer Characterization and Expected Outcomes
Proper characterization of the synthesized polymer is essential to validate the effectiveness of the IOMP.[13][14]
5.1. Key Characterization Techniques
-
Molecular Weight Analysis: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[13]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), which is a critical property affecting the polymer's application performance (e.g., tack and shear in adhesives).[1][14]
-
Monomer Conversion: The extent of polymerization can be determined gravimetrically by drying a known mass of latex and comparing the solid polymer mass to the initial monomer mass.
5.2. Impact of IOMP Concentration on Molecular Weight
The primary effect of increasing the concentration of IOMP is a systematic reduction in the polymer's molecular weight. This relationship is predictable and allows for the precise tailoring of polymer properties.
| IOMP Concentration (phm) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0 (Control) | >1,000,000 | ~500,000 | ~2.5 |
| 0.2 | ~450,000 | ~180,000 | ~2.5 |
| 0.5 | ~200,000 | ~80,000 | ~2.5 |
| 1.0 | ~90,000 | ~40,000 | ~2.2 |
Note: Data are representative and will vary based on specific reaction conditions and monomer systems.
As shown in the table, a higher concentration of the chain transfer agent leads to more frequent chain termination and re-initiation events, resulting in shorter polymer chains and, consequently, a lower average molecular weight.[8]
Conclusion
Isooctyl 3-mercaptopropionate is a highly effective and safer alternative to traditional mercaptan chain transfer agents for controlling molecular weight in emulsion polymerization. By understanding its mechanism of action and following robust experimental protocols, researchers can precisely manipulate polymer chain length to achieve desired material properties for a wide array of applications. The concentration of IOMP is the primary control lever for tuning molecular weight, providing a reliable method for developing polymers with tailored performance characteristics.
References
-
EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. Pressure Sensitive Tape Council. [Link]
-
Minari, R. J., Vega, J. R., Gonzalez Sierra, M., Meira, G. R., & Gugliotta, L. M. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944–3952. [Link]
-
Ronco, L. I., Minari, R. J., & Gugliotta, L. M. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. The Canadian Journal of Chemical Engineering, 91(10), 1739-1747. [Link]
-
Molecular Weight Control in Emulsion Polymerization by Catalytic Chain Transfer: A Reaction Engineering Approach. ResearchGate. [Link]
-
Chain transfer – Knowledge and References. Taylor & Francis Online. [Link]
-
Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent. ResearchGate. [Link]
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Emulsion Polymerization of MMA employing a Chain Transfer Agent of Low Environmental Impact: Iso-Octyl-3- Mercaptopropionate. ResearchGate. [Link]
-
What Is The Role Of Chain Transfer Agents?. Chemistry For Everyone - YouTube. [Link]
-
Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent. Repositorio Institucional CONICET Digital. [Link]
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Effect of 3-Mercaptopropionic Acid on Polymerization of Thermo-Responsive Poly(N-Isopropylacrylamide). ResearchGate. [Link]
- Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
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Emulsion Polymerization. PCC SE. [Link]
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Thiol‐ene emulsion polymerization using a semi‐continuous approach. ADDI. [Link]
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Synthesis, Characterization, and Application of Polymer-Based Materials. MDPI. [Link]
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Polymer characterization techniques – an introduction. Malvern Panalytical. [Link]
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Application Notes and Protocols: Isooctyl 3-mercaptopropionate for the Functionalization of Nanoparticles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction & Scientific Principle
The surface functionalization of nanoparticles is a cornerstone of modern nanotechnology, enabling the precise tuning of their physical and chemical properties for advanced applications in fields ranging from targeted drug delivery and medical diagnostics to catalysis.[1][2] By modifying the nanoparticle surface, one can control its stability, solubility, biocompatibility, and specific interactions with its environment.
This guide focuses on the use of Isooctyl 3-mercaptopropionate (IOMP) , a versatile ligand for imparting a stable, hydrophobic character to a variety of nanoparticles. The efficacy of IOMP stems from its bifunctional structure:
-
A thiol (-SH) group that serves as a robust anchor, forming a strong dative covalent bond with the surface of noble metal nanoparticles, most notably gold (Au).[3]
-
An isooctyl ester group , a branched, eight-carbon alkyl chain that creates a dense, non-polar corona around the nanoparticle core.[4]
The primary mechanism of functionalization is ligand exchange , a process where the high-affinity thiol group on IOMP displaces weaker, pre-existing stabilizing agents (such as citrate ions) from the nanoparticle surface.[3][5][6] The result is a transformative shift in the nanoparticle's properties, converting hydrophilic, water-dispersible particles into hydrophobic nanoparticles that are readily dispersible in organic solvents. This capability is critical for multi-step syntheses in non-polar media, the encapsulation of hydrophobic therapeutic agents, and the fabrication of advanced polymer-nanoparticle composites.[7][8]
Key Reagent: Isooctyl 3-mercaptopropionate (IOMP) Profile
A thorough understanding of the primary functionalizing agent is critical for successful and safe experimentation.
| Property | Value | Source(s) |
| Chemical Name | Isooctyl 3-mercaptopropionate | [9][10] |
| Synonyms | Isooctyl β-mercaptopropionate | [11] |
| CAS Number | 30374-01-7 | [9][11][12] |
| Molecular Formula | C₁₁H₂₂O₂S | [10][13] |
| Molecular Weight | 218.36 g/mol | [9][10][11] |
| Appearance | Liquid | [10] |
| Density | ~0.950 g/mL at 25 °C | [4][9][11][14] |
| Boiling Point | 109-112 °C at 2 mmHg | [4][9][11][14] |
| Refractive Index | n20/D 1.458 | [4][9][11][14] |
Safety & Handling: Isooctyl 3-mercaptopropionate is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: Flammable liquid, harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9][15]
-
Storage: Store in a cool, well-ventilated place away from sources of ignition.[15]
Core Application: Phase Transfer and Hydrophobic Surface Modification
The primary utility of IOMP is to render nanoparticle surfaces hydrophobic. This is often performed to transfer nanoparticles synthesized in an aqueous phase to an organic phase for subsequent applications. The isooctyl chains form a non-polar shell, minimizing the surface energy of the particles in organic solvents and preventing aggregation.
The ligand exchange process is driven by the strong, semi-covalent bond formed between the sulfur atom of the thiol and the gold atoms on the nanoparticle surface, which is significantly more stable than the electrostatic interaction of citrate ions.
Caption: Ligand exchange from hydrophilic citrate to hydrophobic IOMP.
Experimental Protocols
Protocol 1: Functionalization of Citrate-Stabilized Gold Nanoparticles (AuNPs) with IOMP
This protocol details the ligand exchange process for modifying commercially available or lab-synthesized citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm diameter) in aqueous solution.
-
Isooctyl 3-mercaptopropionate (IOMP, ≥99%).
-
Ethanol (anhydrous).
-
Toluene or Chloroform (anhydrous).
-
Microcentrifuge tubes (1.5 mL).
-
Benchtop microcentrifuge.
-
Vortex mixer and sonicator bath.
Procedure:
-
Prepare IOMP Solution: In a fume hood, prepare a 10 mM stock solution of IOMP in anhydrous ethanol. For example, add 21.8 mg of IOMP to 10 mL of ethanol.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.
-
Ligand Addition: To the AuNP solution, add 100 µL of the 10 mM IOMP stock solution. The final concentration of IOMP will be approximately 1 mM. This high molar excess ensures complete surface coverage.
-
Incubation: Gently vortex the mixture for 15-30 seconds. Incubate the reaction at room temperature for at least 12 hours (up to 24 hours) with gentle agitation (e.g., on a rotator) to facilitate complete ligand exchange.[3]
-
Purification - Phase Transfer:
-
After incubation, add 500 µL of toluene to the tube.
-
Vortex vigorously for 1 minute. The IOMP-functionalized AuNPs are now hydrophobic and will preferentially move into the upper toluene phase, which should turn from colorless to red/purple. The lower aqueous phase should become clear.
-
Carefully remove and discard the lower aqueous phase using a pipette.
-
-
Washing:
-
To the remaining toluene phase containing the AuNPs, add 500 µL of ethanol. This will induce flocculation of the AuNPs.
-
Centrifuge the mixture at a speed appropriate for the nanoparticle size (e.g., 10,000 x g for 15 minutes for 20 nm AuNPs) to pellet the functionalized nanoparticles.[3]
-
Carefully decant and discard the supernatant, which contains excess, unbound IOMP.
-
-
Resuspension: Resuspend the nanoparticle pellet in 1 mL of the desired final organic solvent (e.g., toluene, chloroform, or hexane). A brief sonication may be necessary to achieve a stable, monodisperse suspension.
-
Repeat Washing: For critical applications, repeat the washing step (Step 6) two more times to ensure complete removal of unbound ligands.
Protocol 2: Considerations for Functionalizing Quantum Dots (QDs)
The same ligand exchange principle applies to many types of semiconductor quantum dots (e.g., CdSe/ZnS), which often have metal-rich surfaces that bind strongly with thiols.
Key Modifications:
-
Solvent Compatibility: QDs are often synthesized in organic solvents and stabilized by ligands like oleic acid or trioctylphosphine oxide (TOPO). In this case, the ligand exchange is performed directly in an organic solvent like chloroform or toluene.
-
Stoichiometry: The optimal molar ratio of IOMP to QDs may need to be determined empirically, as surface atom density can vary.
-
Purification: Purification typically involves precipitating the functionalized QDs by adding a non-solvent (e.g., methanol or acetone) followed by centrifugation. The choice of non-solvent depends on the solvent the QDs are dispersed in.
Verification and Characterization of Functionalization
Successful functionalization must be confirmed empirically. A suite of characterization techniques should be employed to validate the presence of the IOMP ligand and the integrity of the nanoparticle core.[16][17]
Caption: Workflow from functionalization to characterization.
| Technique | Parameter Measured | Expected Result for Successful Functionalization |
| UV-Visible Spectroscopy | Localized Surface Plasmon Resonance (LSPR) Peak | A slight red-shift (shift to a longer wavelength) of the LSPR peak, indicating a change in the local refractive index at the nanoparticle surface. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI) | An increase in the hydrodynamic diameter due to the added IOMP ligand layer. The PDI should remain low, indicating a non-aggregated sample.[18][19] |
| Zeta Potential | Surface Charge | A significant shift from a highly negative value (e.g., -30 to -50 mV for citrate) towards a more neutral value (near 0 mV), as the charged citrate is replaced by the neutral IOMP.[19] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Bands of Surface Molecules | Disappearance of citrate peaks and the appearance of new peaks corresponding to IOMP, such as C-H stretching (~2850-2960 cm⁻¹) from the isooctyl chain and C=O stretching (~1730 cm⁻¹) from the ester group.[20][21] |
| Transmission Electron Microscopy (TEM) | Core Size, Morphology, and Aggregation State | The metallic core size and shape should remain unchanged. Images should confirm that the nanoparticles are well-dispersed and not irreversibly aggregated.[18][22] |
Advanced Applications & Further Functionalization
IOMP-functionalized nanoparticles are not merely an end product but a versatile platform for further development.
-
Nanocomposites: Their hydrophobicity allows for excellent dispersion within non-polar polymer matrices (e.g., polystyrene, PMMA), enhancing the mechanical, optical, or thermal properties of the bulk material.
-
Drug Delivery: These nanoparticles can serve as carriers for hydrophobic drugs. The non-polar drug can be partitioned into the hydrophobic ligand shell, creating a nanocarrier system for drugs with poor aqueous solubility.[8][23]
-
Platform for "Click" Chemistry: While IOMP itself is not "clickable," it can be used in conjunction with other thiol ligands that possess a terminal alkyne or azide group. This creates a mixed-monolayer surface that is both hydrophobic and ready for highly specific, bio-orthogonal conjugation reactions via "click" chemistry.[24][25]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation (Visible Color Change to Blue/Black) | 1. Incomplete ligand exchange leaving bare patches on the surface. 2. Insufficient IOMP concentration. 3. Purification solvent causes instability. | 1. Increase incubation time to 24 hours. 2. Increase the molar excess of IOMP. 3. Ensure the final resuspension solvent is sufficiently non-polar (e.g., hexane, toluene). |
| Incomplete Phase Transfer (Color Remains in Aqueous Layer) | 1. Insufficient incubation time. 2. pH of the initial solution is too high/low, affecting thiol reactivity. | 1. Extend the incubation period. 2. Ensure the initial AuNP solution is near neutral pH before adding the IOMP. |
| Characterization Data is Inconclusive (e.g., No change in DLS/Zeta) | 1. Inefficient purification, leaving excess unbound ligand in solution. 2. Ligand exchange did not occur. | 1. Perform additional washing/centrifugation steps. 2. Verify the quality and purity of the IOMP reagent. Check for potential oxidation of the thiol group. |
References
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- 14. ISOOCTYL 3-MERCAPTOPROPIONATE | 30374-01-7 [chemicalbook.com]
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- 23. mdpi.com [mdpi.com]
- 24. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Guide to Photo-initiated Thiol-Ene Click Chemistry with Isooctyl 3-mercaptopropionate
Introduction: The Power and Precision of Thiol-Ene Chemistry
The thiol-ene reaction, a cornerstone of "click chemistry," is the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a stable thioether linkage.[1][2] First documented in 1905, its ascent in modern chemistry is due to its remarkable efficiency, high yields, stereoselectivity, and tolerance to a wide range of functional groups.[1][2] These features, combined with mild reaction conditions—often proceeding rapidly at ambient temperature in the presence of air and moisture—make it an exceptionally robust tool for researchers, scientists, and drug development professionals.[3]
This guide provides an in-depth exploration of the photo-initiated radical thiol-ene reaction, with a specific focus on the use of Isooctyl 3-mercaptopropionate. We will delve into the reaction mechanism, explain the causality behind experimental choices, provide detailed step-by-step protocols, and discuss methods for monitoring and characterization. The objective is to equip you with the foundational knowledge and practical insights required to successfully implement this versatile chemistry in your research, from materials science to the synthesis of complex bioconjugates and drug delivery systems.[4][5]
The Radical-Mediated Thiol-Ene Reaction Mechanism
The photo-initiated thiol-ene reaction proceeds via a free-radical chain-growth mechanism.[3] This process is highly efficient and can be broken down into three fundamental stages: initiation, propagation, and termination. The overall reaction results in the anti-Markovnikov addition of the thiol to the alkene.[1]
-
Initiation: The process begins when a photoinitiator absorbs light (typically UV) and cleaves to form free radicals. This radical then abstracts a hydrogen atom from the thiol (R-SH), generating a highly reactive thiyl radical (RS•).[6]
-
Propagation: This is a two-step cycle. First, the thiyl radical adds across the alkene's double bond, forming a carbon-centered radical intermediate. Second, this carbon radical abstracts a hydrogen from another thiol molecule in a step known as chain transfer. This regenerates the thiyl radical, which can then participate in another cycle, and yields the final thioether product.[1][7]
-
Termination: The reaction ceases when two radicals combine.
This elegant and self-propagating cycle is what makes the reaction so efficient. Unlike many other radical polymerizations, the thiol-ene reaction is significantly less susceptible to oxygen inhibition, a major practical advantage.[4]
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Controlling Polymer Molecular Weight Distribution with Isooctyl 3-mercaptopropionate
Introduction: The Critical Role of Molecular Weight Control in Polymer Science
In the realm of polymer science and drug development, the precise control over a polymer's molecular weight (MW) and molecular weight distribution (MWD) is not merely a matter of academic curiosity; it is a fundamental determinant of the material's final properties and performance.[1][2] From the viscosity and mechanical strength of a bulk polymer to the solubility and drug release kinetics of a polymeric drug delivery vehicle, these parameters are of paramount importance.[3] Free radical polymerization, a widely employed method for synthesizing a vast array of polymers, inherently produces chains of varying lengths, resulting in a distribution of molecular weights. To achieve target molecular weights and narrow the MWD, scientists employ chain transfer agents (CTAs), which are crucial for tailoring polymer architecture to specific applications.[]
This guide provides a comprehensive overview and detailed protocols for utilizing Isooctyl 3-mercaptopropionate (IOMP), a highly effective thiol-based chain transfer agent, to control the molecular weight and MWD of polymers synthesized via free radical polymerization.[5][6][7]
Understanding the Mechanism of Chain Transfer with Isooctyl 3-mercaptopropionate
The key to the effectiveness of thiol-based CTAs like IOMP lies in the relative weakness of the sulfur-hydrogen (S-H) bond.[10] During polymerization, a propagating polymer radical (P•) can abstract the hydrogen atom from the thiol group of IOMP, forming a new, terminated polymer chain (P-H) and a thiyl radical (RS•). This thiyl radical then reinitiates polymerization by adding to a monomer molecule (M), starting a new polymer chain.
The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).[11] A higher Ctr value signifies a more efficient CTA, meaning a smaller amount is required to achieve a significant reduction in polymer molecular weight.[12]
Below is a diagram illustrating the catalytic cycle of a chain transfer agent in radical polymerization.
Caption: Catalytic cycle of a chain transfer agent in radical polymerization.
Physicochemical Properties of Isooctyl 3-mercaptopropionate
Understanding the physical and chemical properties of IOMP is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Chemical Name | Isooctyl 3-mercaptopropionate | [13][14][15] |
| Synonyms | Isooctyl β-mercaptopropionate, IOMP | [16] |
| CAS Number | 30374-01-7 | [16][17] |
| Molecular Formula | C₁₁H₂₂O₂S | [][13][18] |
| Molecular Weight | 218.36 g/mol | [][13] |
| Appearance | Liquid | [14] |
| Boiling Point | 109-112 °C @ 2 mmHg | [13][16] |
| Density | 0.950 g/mL at 25 °C | [13][16] |
| Refractive Index | n20/D 1.458 | [13][16] |
| Solubility | Low water solubility (5.67 x 10⁻⁵ mol/L) | [5] |
Note: Commercial IOMP is often a mixture of over 10 isomers.[5][6][19] This can lead to broader or even bimodal molecular weight distributions in the final polymer, as different isomers may exhibit varying reactivities.[5][19]
Experimental Protocols
Protocol 1: Emulsion Polymerization of Styrene with IOMP for Molecular Weight Control
This protocol provides a general procedure for the batch emulsion polymerization of styrene, demonstrating how to use IOMP to control the molecular weight of the resulting polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
Isooctyl 3-mercaptopropionate (IOMP)
-
Potassium persulfate (KPS, initiator)
-
Sodium dodecyl sulfate (SDS, emulsifier)
-
Sodium bicarbonate (NaHCO₃, buffer)
-
Deionized (DI) water
-
Nitrogen gas (N₂)
Equipment:
-
1-L glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and sampling system
-
Thermostatic water bath
-
Syringes and needles
Procedure:
-
Reactor Setup: Assemble the 1-L glass reactor and ensure all connections are secure.
-
Aqueous Phase Preparation: In the reactor, dissolve the emulsifier (e.g., 5.0 g SDS) and buffer (e.g., 0.5 g NaHCO₃) in 500 g of DI water.[5]
-
Organic Phase Preparation: In a separate beaker, mix the styrene monomer (e.g., 100 g) with the desired amount of IOMP. The concentration of IOMP will determine the final molecular weight; a higher concentration will result in a lower molecular weight. For initial experiments, a range of IOMP concentrations (e.g., 0.1 to 2.0 wt% relative to monomer) can be explored.
-
Charging the Reactor: Add the organic phase (styrene and IOMP mixture) to the aqueous phase in the reactor.[5]
-
Inerting the System: Begin stirring the mixture at a constant rate (e.g., 250 rpm) and bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[5]
-
Initiation: While maintaining the nitrogen purge, heat the reactor to the desired polymerization temperature (e.g., 70 °C) using the thermostatic water bath.[5]
-
Initiator Addition: Dissolve the initiator (e.g., 0.5 g KPS) in a small amount of DI water (e.g., 10 g) and add it to the reactor to start the polymerization.[5]
-
Polymerization and Sampling: Allow the reaction to proceed for a set time (e.g., 4-6 hours). Periodically, take small samples from the reactor to monitor monomer conversion and polymer molecular weight evolution.
-
Termination: After the desired reaction time, cool the reactor to room temperature to stop the polymerization.
-
Polymer Isolation: The resulting polystyrene latex can be used as is or the polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for emulsion polymerization with IOMP.
Protocol 2: Determination of the Chain Transfer Constant (Ctr) using the Mayo Method
The Mayo method is a classic technique to determine the chain transfer constant of a CTA.[12][20] It involves running a series of polymerizations at low monomer conversion with varying ratios of CTA to monomer.
Principle: The Mayo equation relates the reciprocal of the number-average degree of polymerization (1/DPn) to the ratio of the concentrations of the chain transfer agent ([CTA]) and the monomer ([M]):
1/DPn = 1/DPn,0 + Ctr * ([CTA] / [M])
Where DPn,0 is the number-average degree of polymerization in the absence of the CTA. By plotting 1/DPn versus [CTA]/[M], a straight line should be obtained, and the slope of this line is the chain transfer constant, Ctr.
Procedure:
-
Series of Polymerizations: Prepare a series of polymerization reactions as described in Protocol 1. Each reaction should have a different concentration of IOMP, while the monomer and initiator concentrations are kept constant. Include a control reaction with no IOMP.[12]
-
Low Conversion: It is crucial to terminate the polymerizations at low monomer conversion (typically <10%).[12] This ensures that the concentrations of the monomer and IOMP remain relatively constant throughout the experiment.
-
Polymer Isolation and Characterization: For each reaction, isolate the polymer and determine its number-average molecular weight (Mn) using Gel Permeation Chromatography (GPC).
-
Calculate DPn: Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
Data Analysis: Plot 1/DPn on the y-axis against the corresponding [IOMP]/[Monomer] ratio on the x-axis.
-
Determine Ctr: Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant (Ctr) for IOMP with the specific monomer under the given reaction conditions.[12]
Validation and Characterization: Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and MWD of polymers.[1][21][22]
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution.[23][24] A dissolved polymer sample is passed through a column packed with porous beads. Larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores to a greater extent and have a longer elution time.[21][22]
Protocol 3: GPC Analysis of Polymer Samples
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (e.g., 2-5 mg) and dissolve it in a suitable solvent (e.g., tetrahydrofuran (THF) for polystyrene) to a known concentration (e.g., 1 mg/mL).[24] Gentle heating or agitation may be required to ensure complete dissolution.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter that could damage the GPC columns.
-
GPC System Setup: Equilibrate the GPC system with the mobile phase at a constant flow rate and temperature.
-
Calibration: Calibrate the GPC system using a series of narrow MWD polymer standards (e.g., polystyrene standards) with known molecular weights.
-
Sample Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Acquisition and Analysis: A detector, typically a differential refractive index (dRI) detector, measures the concentration of the eluting polymer.[24] The resulting chromatogram is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to the calibration standards.
Safety Precautions
Isooctyl 3-mercaptopropionate is a flammable liquid and can cause skin sensitization.[16] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[25]
Conclusion
Isooctyl 3-mercaptopropionate is a versatile and efficient chain transfer agent for controlling the molecular weight and molecular weight distribution of polymers synthesized via free radical polymerization. By understanding the underlying mechanism of chain transfer and carefully controlling the experimental parameters, researchers can tailor the properties of their polymers to meet the demands of a wide range of applications, from advanced materials to sophisticated drug delivery systems. The protocols outlined in this guide provide a solid foundation for the successful implementation of IOMP in your polymerization reactions.
References
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American Chemical Society. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. [Link]
-
ResearchGate. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. [Link]
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American Chemical Society. The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. [Link]
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ResolveMass Laboratories Inc. GPC analysis of Polymers. [Link]
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ElectronicsAndBooks. Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Terminati. [Link]
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Separation Science. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]
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BonLab. New method to study chain transfer in radical polymerizations. [Link]
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CONICET. Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. [Link]
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American Chemical Society. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. [Link]
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CONICET. Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. [Link]
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Royal Society of Chemistry. Polymer Chemistry. [Link]
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ResearchGate. Thiophenols as chain transfer agents in the polymerization of vinyl monomers. [https://www.researchgate.net/publication/237255476_Thiophenols_as_chain_transfer_agents_in_the_polymerization_of_vinyl_monomers]([Link]_ polymerization_of_vinyl_monomers)
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Waters. GPC Basic Chemistry. [Link]
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Applied Technical Services. GPC Polymer Characterization. [Link]
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Pressure Sensitive Tape Council. EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. [Link]
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ResearchGate. Chain transfer agents, monomers and polymers studied. [Link]
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ResearchGate. Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent. [Link]
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National Institutes of Health. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. [Link]
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Repositorio Institucional CONICET Digital. Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent. [Link]
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Royal Society of Chemistry. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. [Link]
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MDPI. Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. [Link]
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The Royal Society of Chemistry. Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. [Link]
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Scilit. Beyond Dispersity: Deterministic Control of Polymer Molecular Weight Distribution. [Link]
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Application Notes & Protocols: Isooctyl 3-mercaptopropionate in Advanced Polymer Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Isooctyl 3-mercaptopropionate in Modern Polymer Chemistry
Isooctyl 3-mercaptopropionate (iOMP) is a versatile specialty chemical widely employed in the synthesis of polymers. As a mercaptan, its primary function stems from the reactivity of the thiol (-SH) group. In polymer science, it is most prominently utilized as a chain transfer agent (CTA) to precisely control polymer molecular weight and distribution, a critical factor in tailoring the final properties of materials for specific applications.[1] Compared to traditional mercaptans like dodecyl mercaptan, iOMP offers the significant advantage of being less odorous and less toxic, reducing its environmental and handling impact.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of iOMP's mechanisms of action, detailed, field-tested protocols for its use as a polymerization modifier, and its potential role in crosslinking chemistries.
Table 1: Physical and Chemical Properties of Isooctyl 3-mercaptopropionate
| Property | Value | Source(s) |
| CAS Number | 30374-01-7 | [4] |
| Molecular Formula | C₁₁H₂₂O₂S | [5] |
| Molecular Weight | 218.36 g/mol | [4] |
| Appearance | Liquid | [4] |
| Density | 0.950 g/mL at 25 °C | [5] |
| Boiling Point | 109-112 °C at 2 mmHg | [5] |
| Refractive Index | n20/D 1.458 | [5] |
| Flash Point | -10 °C (14 °F) - closed cup |
PART 1: Isooctyl 3-mercaptopropionate as a Polymerization Modifier
The most common application of iOMP is as a chain transfer agent (CTA) in free-radical polymerization. This allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions than would otherwise be obtained, which is crucial for controlling properties like melt flow, processability, and adhesion.[1][6]
Mechanism of Catalytic Chain Transfer
In free-radical polymerization, a CTA interrupts the growth of a propagating polymer chain by donating a hydrogen atom. This terminates the existing chain and creates a new radical on the CTA (a thiyl radical in the case of iOMP). This thiyl radical then re-initiates a new polymer chain by reacting with a monomer. This "catalytic" cycle effectively produces a larger number of shorter polymer chains instead of a smaller number of very long chains.
The efficiency of this process is determined by the chain transfer constant (Cₓ), which is the ratio of the rate constant for chain transfer to the rate constant for propagation (k_tr / k_p).
References
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- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
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- 5. 30374-01-7 CAS MSDS (ISOOCTYL 3-MERCAPTOPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Laboratory procedures for handling and storing Isooctyl 3-mercaptopropionate.
Introduction: A Versatile Thiol for Advanced Polymer Synthesis
Isooctyl 3-mercaptopropionate (IOMP) is a versatile organosulfur compound that has garnered significant interest in materials science and organic synthesis.[1] Characterized by the presence of a reactive thiol (-SH) group and an ester moiety, IOMP's unique bifunctionality makes it a valuable tool for researchers and professionals in drug development and polymer chemistry.[1] Its primary application lies in its efficacy as a chain transfer agent (CTA) in free-radical polymerization, offering precise control over polymer molecular weight and architecture.[2][3] This attribute is crucial for tailoring the physicochemical properties of polymers for specific applications, such as in coatings, adhesives, and specialty plastics.[2]
From a safety and handling perspective, while IOMP is considered to have a lower environmental impact compared to other long-chain mercaptans, its handling necessitates stringent adherence to safety protocols due to its potential for skin sensitization and its classification as a flammable liquid.[2] This document provides a comprehensive guide to the safe handling, storage, and laboratory applications of Isooctyl 3-mercaptopropionate, with a focus on its use as a chain transfer agent in emulsion polymerization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Isooctyl 3-mercaptopropionate is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂S | [4][5] |
| Molecular Weight | 218.36 g/mol | [4][5] |
| CAS Number | 30374-01-7 | [4][5] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.950 g/mL at 25 °C | [4][5] |
| Boiling Point | 109-112 °C at 2 mmHg | [4][5] |
| Flash Point | 14 °F (-10 °C) | |
| Refractive Index | n20/D 1.458 | [4][5] |
| Storage Temperature | 2-8°C (protect from light) | [6] |
PART 1: Laboratory Handling and Storage Protocols
Personal Protective Equipment (PPE)
Due to the hazardous nature of Isooctyl 3-mercaptopropionate, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] It is crucial to consult the glove manufacturer's specifications for compatibility and breakthrough times.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.
-
Respiratory Protection: All handling of Isooctyl 3-mercaptopropionate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] In situations where ventilation is inadequate or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]
Storage and Handling Guidelines
Proper storage and handling procedures are critical for maintaining the integrity of Isooctyl 3-mercaptopropionate and ensuring a safe laboratory environment.
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[9] The recommended storage temperature is between 2-8°C, and containers should be protected from light.[6] It is classified as a flammable liquid and should be stored in a designated flammables cabinet.[9] Containers must be kept tightly closed to prevent the escape of vapors and potential degradation.[9]
-
Handling: Use only non-sparking tools when handling Isooctyl 3-mercaptopropionate to prevent ignition of its flammable vapors.[3] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
PART 2: Application Protocols
Protocol: Isooctyl 3-mercaptopropionate as a Chain Transfer Agent in Emulsion Polymerization of Styrene
This protocol outlines a general procedure for utilizing Isooctyl 3-mercaptopropionate as a chain transfer agent to control the molecular weight of polystyrene in an unseeded batch emulsion polymerization.
Materials:
-
Styrene (monomer)
-
Isooctyl 3-mercaptopropionate (Chain Transfer Agent - CTA)
-
Potassium persulfate (initiator)
-
Sodium dodecyl sulfate (emulsifier)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Syringes for sample extraction
-
Gas chromatography (GC) for monomer conversion analysis
-
Gel permeation chromatography (GPC) for molecular weight determination
Experimental Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure.
-
Initial Charge: In the reactor, dissolve the emulsifier (sodium dodecyl sulfate) and buffer (sodium bicarbonate) in deionized water.[3]
-
Monomer and CTA Addition: Add the styrene monomer and the desired amount of Isooctyl 3-mercaptopropionate to the reactor.[3] The concentration of the CTA will directly influence the final molecular weight of the polymer.[3]
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.[3]
-
Temperature Control: Heat the reactor to the desired reaction temperature (e.g., 70°C) using a circulating water bath.[3]
-
Initiation: Dissolve the initiator (potassium persulfate) in a small amount of deionized water and add it to the reactor to commence the polymerization.[3]
-
Reaction Monitoring: Periodically, take samples from the reactor to analyze for monomer conversion (using GC) and molecular weight distribution (using GPC).
-
Termination: Once the desired monomer conversion is achieved, cool the reactor to room temperature to stop the polymerization.
Workflow Diagram:
Caption: Workflow for emulsion polymerization of styrene using IOMP as a CTA.
Conceptual Application: Thiol-Ene "Click" Chemistry
The thiol group of Isooctyl 3-mercaptopropionate can participate in thiol-ene "click" reactions, which are highly efficient and versatile for creating well-defined polymer architectures and for surface functionalization.[10][11] This reaction proceeds via a radical-mediated addition of the thiol across a carbon-carbon double bond (ene).[10]
General Reaction Scheme:
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Troubleshooting & Optimization
Common side reactions and byproducts in Isooctyl 3-mercaptopropionate polymerization.
Welcome to the technical support center for Isooctyl 3-mercaptopropionate (IOMP) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the polymerization of IOMP, particularly in thiol-ene systems. Here, we provide in-depth answers to frequently asked questions and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the radical-initiated polymerization of Isooctyl 3-mercaptopropionate with an 'ene' co-monomer?
The most prevalent side reactions in radical-initiated thiol-ene polymerization involving Isooctyl 3-mercaptopropionate are disulfide formation and homopolymerization of the 'ene' co-monomer.
-
Disulfide Formation: Thiyl radicals (RS•), generated from IOMP, can couple with each other to form a disulfide bond (RS-SR). This is a termination step that consumes two radicals, effectively reducing the concentration of radicals available to propagate the desired thiol-ene reaction.[1] This side reaction is more likely to occur if the concentration of the 'ene' co-monomer is low or if the 'ene' is not very reactive.[1] The presence of oxygen can also promote the oxidation of thiols to disulfides.[2]
-
Homopolymerization of the 'ene' Co-monomer: After the initial addition of a thiyl radical to an 'ene' double bond, a carbon-centered radical is formed. Ideally, this radical abstracts a hydrogen from another IOMP molecule to continue the thiol-ene cycle. However, this carbon-centered radical can also initiate the polymerization of the 'ene' co-monomer, leading to the formation of poly('ene') chains. This is particularly problematic with electron-poor alkenes such as acrylates.[1][3]
Q2: My polymerization reaction with IOMP resulted in a broad or bimodal molecular weight distribution. What is the likely cause?
A broad or bimodal molecular weight distribution is often a consequence of the isomeric composition of commercially available Isooctyl 3-mercaptopropionate. IOMP is typically a mixture of more than ten isomers, each potentially exhibiting different reactivities. This variation in reactivity among the IOMP isomers can lead to non-uniform polymer chain growth, resulting in a broader and sometimes bimodal molecular weight distribution in the final polymer.
Q3: How does oxygen affect the polymerization of Isooctyl 3-mercaptopropionate?
While thiol-ene polymerizations are known for their resistance to oxygen inhibition compared to other radical polymerizations like those involving acrylates, oxygen can still influence the reaction in several ways:[4][5][6]
-
Formation of Peroxy Radicals: Oxygen can react with carbon-centered radicals to form peroxy radicals. These peroxy radicals are generally less reactive towards double bonds and can slow down the polymerization. However, in the presence of a thiol like IOMP, they can abstract a hydrogen atom to form a hydroperoxide and a new thiyl radical, thus allowing the polymerization to continue.[6]
-
Oxidation to Disulfides: Dissolved oxygen in the reaction mixture can lead to the direct oxidation of the thiol groups in IOMP to form disulfides.[2] This depletes the thiol monomer and can impact the stoichiometry of the reaction.
For these reasons, it is still best practice to degas the reaction mixture before initiation to minimize the effects of oxygen.[1]
Q4: What byproducts can be expected in a base-catalyzed thiol-ene (Thia-Michael addition) polymerization with IOMP?
In base-catalyzed Thia-Michael additions, the primary side reactions arise from the high reactivity and low selectivity of the generated thiolate anion, which is a strong nucleophile.[7] Potential side reactions and byproducts can include:
-
Michael Addition to Impurities: The thiolate can react with any electrophilic impurities present in the reaction mixture.
-
Competing Reactions: If the 'ene' co-monomer has other reactive sites, the thiolate may react there instead of at the intended double bond.
-
Catalyst-Induced Side Reactions: The choice of base catalyst is critical. Some bases can promote side reactions with the ester group of IOMP, although this is less common under typical Michael addition conditions.
Unlike radical-mediated thiol-ene reactions, base-catalyzed Michael additions generally do not produce radical-radical termination byproducts.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient Initiator: Not enough radicals are being generated to sustain the reaction. 2. Incorrect Stoichiometry: The thiol-to-ene ratio is not optimal (ideally 1:1). 3. Low Monomer Reactivity: The chosen 'ene' co-monomer is not sufficiently reactive. 4. Presence of Inhibitors: Impurities in the monomers or solvent are quenching the radicals. | 1. Optimize Initiator Concentration: Increase the concentration of the photoinitiator or thermal initiator. For photoinitiation, ensure the light source has the correct wavelength and intensity. 2. Verify Stoichiometry: Carefully measure the reactants to ensure a 1:1 molar ratio of thiol and ene functional groups. 3. Select a More Reactive 'Ene': If possible, switch to a more reactive 'ene' co-monomer. 4. Purify Monomers: Purify the IOMP and 'ene' co-monomer to remove any inhibitors. Ensure the solvent is anhydrous and free of inhibitors. |
| Formation of an Insoluble Gel (Cross-linking) | 1. Multi-functional Impurities: Presence of impurities with more than one thiol or 'ene' group. 2. Significant Homopolymerization: Extensive chain growth of a multi-functional 'ene' co-monomer. | 1. Purify Reactants: Ensure the purity of IOMP and the 'ene' co-monomer. 2. Adjust Reaction Conditions: Lower the initiator concentration or reaction temperature to reduce the rate of homopolymerization. |
| Yellowing of the Final Polymer | 1. Photoinitiator Degradation: Some photoinitiators can degrade upon prolonged exposure to UV light, leading to colored byproducts. | 1. Choose a Different Photoinitiator: Select a photoinitiator that is less prone to forming colored byproducts. 2. Minimize UV Exposure: Use the minimum amount of UV exposure necessary to achieve full conversion. |
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Polymerization
This protocol provides a general procedure for the photoinitiated polymerization of Isooctyl 3-mercaptopropionate with a di-functional 'ene' co-monomer.
Materials:
-
Isooctyl 3-mercaptopropionate (IOMP)
-
'Ene' co-monomer (e.g., a diacrylate or diallyl ether)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (optional, e.g., toluene or THF)
-
Reaction vessel (e.g., quartz tube or vial)
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source for degassing
Procedure:
-
In the reaction vessel, combine IOMP and the 'ene' co-monomer in a 1:1 stoichiometric ratio of thiol to ene functional groups.
-
Add the photoinitiator (typically 0.1-1.0 wt% of the total monomer weight).
-
If using a solvent, dissolve the components thoroughly.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]
-
Seal the reaction vessel.
-
Place the vessel under the UV lamp at a fixed distance.
-
Irradiate for the desired time, monitoring the reaction progress by techniques such as FTIR or NMR if possible.
Protocol 2: Analysis of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for identifying potential byproducts, such as disulfides, from the polymerization reaction.
Procedure:
-
Take a sample of the crude reaction mixture.
-
If the polymer is soluble, dissolve a small amount in a suitable solvent (e.g., dichloromethane or THF).
-
If the polymer is insoluble, an extraction may be necessary to isolate the smaller byproduct molecules.
-
Analyze the prepared sample using GC-MS.
-
Look for the mass corresponding to the disulfide of IOMP (molecular weight of IOMP dimer minus two hydrogens).
-
Analyze the fragmentation pattern to confirm the structure of any identified byproducts.
Visualizing Reaction Pathways
Diagram 1: Thiol-Ene Polymerization and Competing Side Reactions
Caption: Ideal thiol-ene polymerization cycle and competing side reactions.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for low conversion in IOMP polymerization.
References
-
Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Oxygen-mediated enzymatic polymerization of thiol–ene hydrogels. RSC Publishing. Available at: [Link]
-
Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels. PMC - NIH. Available at: [Link]
-
Michael addition reactions to show evidence of side reactions. ResearchGate. Available at: [Link]
-
Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. NIH. Available at: [Link]
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Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. ACS Publications. Available at: [Link]
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Oxygen inhibition in thiol–acrylate photopolymerizations. ResearchGate. Available at: [Link]
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Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. RSC Publishing. Available at: [Link]
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Available at: [Link]
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH. Available at: [Link]
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Disulfide. Wikipedia. Available at: [Link]
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Limitations of radical thiol-ene reactions for polymer-polymer conjugation. SciSpace. Available at: [Link]
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Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. ResearchGate. Available at: [Link]
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Limitations of Radical Thiol-ene Reactions for Polymer-Polymer Conjugation. ResearchGate. Available at: [Link]
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Thiol-ene reaction. Wikipedia. Available at: [Link]
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(A) Disulfide formation and (B) thiol‐ene reaction via SET oxidation of... ResearchGate. Available at: [Link]
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The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? MDPI. Available at: [Link]
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Thiol-Ene versus Binary Thiol–Acrylate Chemistry. Advances in Engineering. Available at: [Link]
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Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. ResearchGate. Available at: [Link]
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Photopolymerizations of Thiol−Ene Polymers without Photoinitiators. ResearchGate. Available at: [Link]
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Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Books. Available at: [Link]
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Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks. PMC - NIH. Available at: [Link]
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ENE COUPLING Reported by Matthew Kryger December 11, 2008 INTRO. Chemistry | Illinois. Available at: [Link]
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Thiol-ene reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
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Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio. PMC - NIH. Available at: [Link]
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Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. ACS Publications. Available at: [Link]
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Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. KTH Royal Institute of Technology. Available at: [Link]
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Thiol−Vinyl Mechanisms. 1. Termination and Propagation Kinetics in Thiol−Ene Photopolymerizations. ACS Publications. Available at: [Link]
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Redox initiation of bulk thiol–ene polymerizations. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Repairing the Thiol-Ene Coupling Reaction. ResearchGate. Available at: [Link]
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Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. NIH. Available at: [Link]
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Photobase-Catalyzed Thiol-ene Click Chemistry for Light- Based Additive Manufacturing. RSC Publishing. Available at: [Link]
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(PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. Available at: [Link]
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The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? PubMed Central. Available at: [Link]
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Isooctyl 3-mercaptopropionate. PubChem - NIH. Available at: [Link]
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Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH. Available at: [Link]
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Improving the efficiency of Isooctyl 3-mercaptopropionate as a chain transfer agent.
Technical Support Center: Isooctyl 3-mercaptopropionate (IOMP)
A Senior Application Scientist's Guide to Optimizing Chain Transfer Efficiency
Welcome to the technical support center for Isooctyl 3-mercaptopropionate (IOMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency of IOMP as a chain transfer agent (CTA) in your polymerization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your work.
Frequently Asked Questions (FAQs)
Q1: What is Isooctyl 3-mercaptopropionate (IOMP) and why is it used?
A1: Isooctyl 3-mercaptopropionate is a mercaptan-based chain transfer agent used in free-radical polymerization to control the molecular weight of the resulting polymers.[1][] Its primary function is to terminate a growing polymer chain and initiate a new one, thereby lowering the average molecular weight.[1] A key advantage of IOMP is that it is generally less odorous and toxic compared to other common mercaptans, such as dodecyl mercaptans, making it a more environmentally friendly option.[3][4][5]
Q2: How is the efficiency of IOMP measured?
A2: The efficiency of a CTA is quantified by its chain transfer constant (Cₜ), a dimensionless value representing the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction.[6] A higher Cₜ value signifies a more efficient CTA, meaning less of it is required to achieve a desired reduction in molecular weight.[6] The Cₜ for IOMP is highly dependent on the monomer being polymerized. For instance, in the emulsion polymerization of styrene, the effective Cₜ is greater than unity (>1), indicating high efficiency.[6] In contrast, for methyl methacrylate (MMA), the effective Cₜ is approximately 0.4.[4]
Q3: What is the fundamental mechanism of chain transfer with IOMP?
A3: In a free-radical polymerization, a growing polymer chain possesses a radical end (P•). The thiol group (-SH) on the IOMP molecule donates a hydrogen atom to this radical, effectively terminating the polymer chain (P-H). This process creates a new thiyl radical (IOMP•) which then reacts with a monomer molecule, initiating the growth of a new polymer chain. This cycle is crucial for regulating polymer chain length.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established scientific principles.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Broad or Bimodal Molecular Weight Distribution (MWD) | Commercial IOMP is a mixture of over 10 isomers, each with a potentially different reactivity and chain transfer constant.[3][5] This inherent heterogeneity is a primary cause of broad and sometimes bimodal MWDs in the final polymer. | 1. Acknowledge Isomeric Nature: Understand that a very narrow polydispersity index (PDI) may be challenging with standard-grade IOMP. 2. Consistent Sourcing: Use IOMP from the same supplier and batch for a series of related experiments to minimize variability. 3. Controlled Monomer/CTA Feed: For emulsion or solution polymerizations, employ a semi-batch or starved-feed process. This helps maintain a more constant ratio of CTA to monomer throughout the reaction, mitigating the effects of different consumption rates of the various isomers. |
| Polymerization Rate is Significantly Reduced | This is a monomer-dependent issue. The thiyl radical formed from IOMP after hydrogen donation can be less reactive towards the monomer than the original polymer radical. This is observed in the emulsion polymerization of methyl methacrylate (MMA), where IOMP reduces the overall reaction rate.[4][7] | 1. Adjust Initiator Concentration: A modest increase in the initiator concentration can help compensate for the slower re-initiation step by the IOMP radical. This must be balanced, as excess initiator can also lower molecular weight. 2. Increase Reaction Temperature: Raising the temperature will increase all rate constants, including propagation and initiation, which may boost the overall rate. Monitor for potential side reactions or loss of control. |
| Polymerization Rate is Unexpectedly Increased | In some systems, like the emulsion polymerization of styrene, the presence of IOMP has been observed to increase the polymerization rate.[3] This may be due to CTA radicals desorbing from polymer particles and increasing the rate of particle nucleation in micelles.[3] | 1. Kinetic Analysis: Perform a kinetic study by taking samples at regular intervals to understand the reaction profile. This will confirm if the rate is truly enhanced. 2. Control Particle Number: If a consistent particle size and number are critical, consider using a seeded emulsion polymerization protocol to decouple the nucleation and growth stages. |
| Inconsistent Molecular Weight Control (Batch-to-Batch) | In addition to the isomeric mixture, this can be caused by poor mass transfer of the IOMP from monomer droplets to the polymerization sites (polymer particles) in an emulsion system.[5] IOMP has low water solubility, which can lead to diffusion-limited conditions.[4][5] | 1. Optimize Agitation: Ensure the stirring rate is sufficient to maintain a fine dispersion of monomer droplets, maximizing the interfacial area for CTA transport. 2. Evaluate Recipe Components: The choice and concentration of emulsifier can influence the transport of hydrophobic molecules like IOMP to the reaction locus. |
| Unexpected Final Product Morphology (e.g., in core-shell particles) | The concentration of IOMP can influence more than just molecular weight. In the synthesis of complex latexes, such as core-shell particles, the CTA concentration has been shown to affect the final particle morphology.[4] | 1. Screen CTA Concentrations: When developing protocols for structured polymers, treat the IOMP concentration as a key variable affecting morphology. Run a design of experiments (DoE) to map its impact. 2. Staged CTA Addition: In multi-stage polymerizations, consider adding the IOMP at specific stages to control the molecular weight of individual components (e.g., only in the shell polymerization) to better control the final structure. |
graph TD { A[Start: Undesirable Polymer Property] --> B{What is the issue?}; B --> C[Broad MWD / High PDI]; B --> D[Low Polymerization Rate]; B --> E[Inconsistent MW Control];C --> C1[Cause: IOMP is an isomeric mixture with varying reactivities]; C1 --> C2[Solution: Implement starved-feed protocol]; C1 --> C3[Solution: Ensure consistent IOMP source]; D --> D1[Cause: IOMP radical has low re-initiation reactivity (monomer-dependent)]; D1 --> D2[Solution: Modestly increase initiator concentration]; D1 --> D3[Solution: Increase reaction temperature]; E --> E1[Cause: Poor mass transfer of IOMP (diffusion-limited)]; E1 --> E2[Solution: Optimize agitation/stirring rate]; E1 --> E3[Solution: Evaluate emulsifier system];
}
Experimental Protocols
Protocol 1: Determination of Chain Transfer Constant (Cₜ) via the Mayo Method
This protocol allows for the experimental determination of IOMP's Cₜ for a specific monomer under your reaction conditions. The method involves conducting a series of polymerizations at low monomer conversion with varying CTA concentrations.[6]
Materials:
-
Monomer (purified to remove inhibitors)
-
Initiator (e.g., AIBN, KPS)
-
Isooctyl 3-mercaptopropionate (IOMP)
-
Appropriate solvent or emulsion recipe components
-
Polymerization reactor with temperature control and inert atmosphere (N₂) capability
-
Method for quenching the reaction (e.g., hydroquinone solution, rapid cooling)
-
Equipment for polymer isolation (e.g., precipitation non-solvent)
-
Gel Permeation Chromatography (GPC/SEC) system for molecular weight analysis[6][8]
Procedure:
-
Reaction Setup: Prepare at least five reaction mixtures. One will be a control with no IOMP. The others will contain varying concentrations of IOMP. The concentrations of monomer and initiator should be kept constant across all reactions.
-
Degassing: Thoroughly degas each reaction mixture to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Bring the reactor to the desired temperature and initiate the polymerization. Maintain constant temperature and stirring throughout the experiment.
-
Achieve Low Conversion: This is a critical step. Terminate each reaction at a low monomer conversion, typically below 10%.[6] This ensures that the concentrations of monomer and CTA remain relatively constant, which is a key assumption of the Mayo method.[9]
-
Polymer Isolation: Quench the reaction and isolate the polymer, for example, by precipitating it in a large volume of a suitable non-solvent (e.g., methanol for polystyrene). Dry the polymer to a constant weight.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mₙ) and the number-average degree of polymerization (DPₙ) for each polymer sample using GPC.
-
Data Analysis: Plot the reciprocal of the number-average degree of polymerization (1/DPₙ) against the ratio of the molar concentrations of the CTA to the monomer ([CTA]/[M]). The data should fit the Mayo equation:
1/DPₙ = 1/DPₙ,₀ + Cₜ * ([CTA] / [M])
Where DPₙ,₀ is the degree of polymerization in the absence of the CTA. The slope of the resulting line is the chain transfer constant, Cₜ.[6]
Protocol 2: General-Purpose Batch Emulsion Polymerization
This protocol is adapted from a procedure for styrene polymerization and can be used as a starting point for your system.[3]
Recipe:
| Component | Amount | Purpose |
|---|---|---|
| Deionized Water | 500 g | Continuous Phase |
| Emulsifier (e.g., SDS) | Varies | Stabilizer |
| Buffer (e.g., NaHCO₃) | Varies | pH Control |
| Monomer (e.g., Styrene) | 150 g | Monomer |
| IOMP | 0 - 5 g | Chain Transfer Agent |
| Initiator (e.g., KPS) | 1 g in 10g water | Initiator |
Procedure:
-
Dissolve the emulsifier and buffer salt in the 500g of water and load the solution into a 1-L glass reactor equipped with a stirrer and nitrogen inlet.
-
Add the monomer and the desired amount of IOMP to the reactor.
-
Heat the mixture to the target reaction temperature (e.g., 70°C) while stirring and bubbling nitrogen through the solution.[3]
-
Once the temperature is stable, dissolve the initiator in the remaining 10g of water and add this solution to the reactor to start the polymerization.
-
Maintain continuous nitrogen bubbling and constant temperature throughout the reaction.
-
Take samples periodically to monitor conversion (gravimetrically) and molecular weight evolution (GPC).
References
-
Minari, R. J., Vega, J. R., Gonzalez Sierra, M., Meira, G. R., & Gugliotta, L. M. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944–3952. [Link]
-
Ronco, L. I., Minari, R. J., & Gugliotta, L. M. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. The Canadian Journal of Chemical Engineering, 91(10), 1739-1746. [Link]
-
Minari, R. J., Vega, J. R., Gonzalez Sierra, M., Meira, G. R., & Gugliotta, L. M. (2008). Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent. Repositorio Institucional CONICET Digital. [Link]
-
Request PDF. (2008). Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent. ResearchGate. [Link]
-
Request PDF. (2013). Emulsion Polymerization of MMA employing a Chain Transfer Agent of Low Environmental Impact: Iso-Octyl-3- Mercaptopropionate. ResearchGate. [Link]
-
BonLab. (2020). New method to study chain transfer in radical polymerizations. [Link]
Sources
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- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. measurlabs.com [measurlabs.com]
- 9. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Adjusting Isooctyl 3-mercaptopropionate concentration to control polymer properties.
Here is the technical support center guide for adjusting Isooctyl 3-mercaptopropionate concentration to control polymer properties.
A Guide for Researchers on Controlling Polymer Properties
Welcome to the technical support guide for Isooctyl 3-mercaptopropionate (IOMP). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your polymerization reactions.
Principles of Operation: The Role of IOMP in Polymer Synthesis
The core of its function lies in the labile hydrogen atom on its thiol group (-SH). A growing polymer radical (P•) abstracts this hydrogen, terminating that specific chain (P-H). This creates a new thiyl radical (RS•) from the IOMP, which then rapidly reacts with a monomer unit (M) to initiate the growth of a new polymer chain.[3] This mechanism effectively lowers the average molecular weight by increasing the number of polymer chains formed from a given number of initiator radicals.
In-Depth Troubleshooting Scenarios
Issue 1: The polymer's molecular weight is consistently higher than predicted.
-
Causality: This is the most common issue and typically points to the chain transfer reaction occurring less frequently than desired. This could be due to a simple concentration error or more complex mass transfer limitations, especially in heterogeneous systems like emulsion polymerization. [6]In such systems, the IOMP must diffuse from monomer droplets to the polymer particles where polymerization occurs, and this diffusion can be rate-limiting. [6]* Actionable Solutions:
-
Verify Concentration: Double-check all calculations for the amount of IOMP added.
-
Increase IOMP: Incrementally increase the IOMP concentration in subsequent experiments.
-
Improve Mixing: For emulsion or suspension polymerizations, increase the agitation rate to improve the mass transfer of IOMP between phases.
-
Issue 2: The polydispersity index (PDI) is broad (>2.0), and the molecular weight distribution is bimodal.
-
Causality: As mentioned, this is often a direct result of IOMP being a mixture of isomers with varying reactivities. [7][8]One set of isomers may be highly active, producing a low molecular weight fraction, while another set is less active, leading to a high molecular weight fraction. The combination results in a broad, and often bimodal, distribution.
-
Actionable Solutions:
-
Accept or Characterize: For many applications, a broader PDI is acceptable. The key is to ensure it is reproducible.
-
Consider Alternatives: If a very narrow PDI (e.g., <1.5) is a critical requirement for your application, IOMP may not be the ideal choice. In such cases, a single-isomer CTA or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) should be considered. [9] Issue 3: The overall polymerization rate slows down significantly upon adding IOMP.
-
-
Causality: This is an expected kinetic consequence. The radical formed on the IOMP molecule (the thiyl radical) may be less reactive towards the monomer than the propagating polymer radical it replaced. [10]This means the re-initiation step is slower than the propagation step it interrupts, leading to a net decrease in the overall rate of polymerization.
-
Actionable Solutions:
-
Increase Initiator: A modest increase in the initiator concentration can help compensate for the slower re-initiation rate without drastically altering the molecular weight.
-
Increase Temperature: If the reaction chemistry allows, increasing the temperature will increase the rates of all reactions, including initiation and propagation, which can help offset the retardation effect.
-
Experimental Protocols
Protocol: Screening Experiment to Determine Optimal IOMP Concentration
This protocol provides a self-validating method to empirically determine the IOMP concentration needed to achieve a target molecular weight for a new monomer or system.
Objective: To generate a calibration curve of polymer molecular weight (Mn) versus the molar ratio of IOMP to monomer ([IOMP]/[M]).
Materials:
-
Monomer (purified to remove inhibitors)
-
Initiator (e.g., AIBN, KPS)
-
Isooctyl 3-mercaptopropionate (IOMP)
-
Solvent (if applicable)
-
Nitrogen or Argon source for degassing
-
Series of reaction vessels (e.g., sealed vials, Schlenk flasks)
-
Constant temperature bath/heating block
-
Inhibitor (e.g., hydroquinone) for quenching reactions
-
Apparatus for polymer isolation (e.g., precipitation solvent, filtration setup)
-
Gel Permeation Chromatography (GPC) system for analysis
Procedure:
-
Reaction Setup: Prepare a series of at least five reaction mixtures. In each, the concentration of monomer ([M]) and initiator ([I]) must be held constant. Vary the concentration of IOMP ([IOMP]) to achieve a range of molar ratios (e.g., [IOMP]/[M] = 0, 0.001, 0.005, 0.01, 0.02).
-
Expert Tip: The "0" concentration point (no CTA) is a crucial control. It establishes the maximum molecular weight achievable under your conditions. [11]2. Degassing: Thoroughly degas each reaction mixture by bubbling with an inert gas (N2 or Ar) or through freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization. [11]3. Polymerization: Place all reaction vessels in the constant temperature bath simultaneously to initiate polymerization.
-
-
Low Conversion: Terminate all reactions at a low monomer conversion (ideally <10%). This is a critical step. [11]It ensures that the concentrations of monomer and IOMP do not change significantly during the experiment, which is a key assumption for accurate data interpretation. [12][11] * Trustworthiness Check: Monitor conversion by taking small aliquots over time and analyzing by gravimetry or spectroscopy. Quench the reactions by adding an inhibitor and rapidly cooling.
-
Polymer Isolation: Isolate the polymer from each reaction mixture. This is typically done by precipitating the polymer in a non-solvent, followed by filtration and drying under vacuum to a constant weight.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) for each polymer sample using GPC.
-
Data Analysis: Plot 1/Mn versus the corresponding [IOMP]/[M] ratio. According to the Mayo equation, this plot should be linear. [11][9]This line is your calibration curve. You can use it to interpolate the required [IOMP]/[M] ratio to achieve a target molecular weight for future, high-conversion experiments.
References
-
Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate - CONICET. CONICET Digital. [Link]
-
Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent | Request PDF - ResearchGate. ResearchGate. [Link]
-
Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent - CONICET. CONICET Digital. [Link]
-
Isooctyl 3-mercaptopropionate | C11H22O2S | CID 104386 - PubChem. National Institutes of Health (NIH). [Link]
-
Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent - Repositorio Institucional CONICET Digital. CONICET Digital. [Link]
-
New method to study chain transfer in radical polymerizations - BonLab. BonLab. [Link]
-
Thiols as chain transfer agents in free radical polymerization in aqueous solution | Request PDF - ResearchGate. ResearchGate. [Link]
-
Chain transfer - Wikipedia. Wikipedia. [Link]
-
Isooctyl Mercaptan PDF | PDF | Gas Chromatography | Polymerization - Scribd. Scribd. [Link]
-
Effect of Polymer Molecular Weight on the Structure and Properties of Ultra-High-Molecular-Weight Polyethylene Membranes Prepared via Controlled Swelling - MDPI. MDPI. [Link]
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- 2. Isooctyl 3-mercaptopropionate | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent [ri.conicet.gov.ar]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. benchchem.com [benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. benchchem.com [benchchem.com]
- 12. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Overcoming challenges in the purification of Isooctyl 3-mercaptopropionate.
Technical Support Center: Isooctyl 3-mercaptopropionate Purification
Welcome to the technical support resource for the purification of Isooctyl 3-mercaptopropionate (IOMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile thiol compound. Here, we synthesize established protocols with field-proven insights to ensure you can achieve the highest purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling and purifying Isooctyl 3-mercaptopropionate.
Q1: What are the most common impurities in crude Isooctyl 3-mercaptopropionate?
A: The impurity profile of IOMP is primarily dictated by its synthesis route, which is typically the direct esterification of 3-mercaptopropionic acid and isooctyl alcohol.[1] Consequently, the most common impurities include:
-
Unreacted Starting Materials: Residual 3-mercaptopropionic acid and isooctyl alcohol.
-
Catalyst: Acid catalysts, such as sulfuric acid or solid acid resins, if not effectively removed.[1]
-
By-products: Water is the main by-product of the esterification reaction.[1] In alternative synthesis routes involving acrylic acid esters and hydrogen sulfide, polythioesters can form as undesirable by-products.[1]
-
Oxidation Products: The thiol (-SH) group is susceptible to oxidation, leading to the formation of disulfides (diisooctyl 3,3'-dithiobispropionate).
Q2: What is the most effective method for purifying Isooctyl 3-mercaptopropionate?
A: For achieving high purity (≥99%), vacuum distillation is the most robust and widely employed method.[1] This technique is effective at separating the higher-boiling IOMP from more volatile starting materials and the non-volatile catalyst residues. Given its boiling point of 109-112 °C at 2 mmHg, operating under reduced pressure is critical to prevent thermal degradation.[1][2][3][4][5]
Q3: How can I accurately assess the purity of my final product?
A: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the analytical method of choice.[1] GC provides the necessary resolution to separate IOMP from closely related impurities, while MS confirms the identity of the main product and any residual contaminants.[1] Key parameters to monitor are the area percentage of the main peak and the absence of peaks corresponding to starting materials.
Q4: What are the critical safety precautions when handling Isooctyl 3-mercaptopropionate?
A: IOMP, like many mercaptans, requires careful handling. Key safety measures include:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7][8]
-
Personal Protective Equipment (PPE): Wear suitable protective gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[6][7][8][9]
-
Odor: Mercaptans are known for their strong, unpleasant odor (stench).[7] While the odor is a good indicator of presence, do not rely on it for determining safe concentration levels.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong bases.[6][7][8]
Section 2: Troubleshooting Guide: Purification by Vacuum Distillation
Vacuum distillation is a powerful technique, but several issues can arise. This guide provides a systematic approach to troubleshooting common problems.
Problem 1: Low Purity of Final Product
Your final distilled product shows significant contamination with starting materials or other impurities when analyzed by GC.
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Contamination with lower-boiling point impurities (e.g., isooctyl alcohol) | Inefficient Fractionation: The distillation column packing (if used) is insufficient, or the reflux ratio is too low, preventing proper separation of components with different volatilities. | Increase Column Efficiency: Use a fractionating column (e.g., Vigreux or packed column) to increase the theoretical plates. This provides more surface area for repeated vaporization-condensation cycles, enhancing separation. |
| Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases, leading to "smearing" of fractions. | Reduce Heat Input: Lower the heating mantle temperature to achieve a slower, more controlled distillation rate (e.g., 1-2 drops per second). This allows the vapor composition to equilibrate at each theoretical plate. | |
| Contamination with higher-boiling point impurities | "Bumping" and Carryover: Uncontrolled, violent boiling can splash crude material from the distillation flask directly into the condenser and receiving flask. | Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to provide nucleation sites for smooth boiling. A slow, steady stream of nitrogen or argon can also be bled into the system for this purpose. |
| Product appears discolored (yellow/brown) | Thermal Decomposition: The thiol or ester group may be degrading at the distillation temperature, creating colored, high-molecular-weight impurities. | Lower the Distillation Temperature: This is achieved by reducing the system pressure. IOMP boils at 109-112 °C at 2 mmHg.[1][2][3][4][5] If your vacuum is weaker (e.g., 10 mmHg), the temperature will be higher. Improve your vacuum source or use a more efficient pump to distill at the lowest possible temperature. |
Problem 2: Low or No Product Yield
You are recovering significantly less IOMP than theoretically expected.
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Little to no distillate collected at the expected temperature/pressure | System Leak: A leak in the vacuum system prevents the pressure from dropping sufficiently, meaning the required boiling temperature is not reached. | Check All Joints and Seals: Ensure all ground glass joints are properly greased and sealed. Check tubing for cracks. Use a vacuum gauge to monitor the pressure; a fluctuating or high reading indicates a leak. |
| Inaccurate Temperature/Pressure Reading: The thermometer is misplaced, or the manometer is inaccurate. | Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser. Verify your vacuum gauge against a known standard. | |
| Product remains in the distillation flask (pot residue) | Premature Polymerization/Decomposition: High temperatures can cause side reactions, converting the desired product into non-volatile tars. | Minimize Residence Time at High Temperature: Heat the distillation flask rapidly to the distillation temperature and do not leave the material sitting hot for extended periods. Consider adding a radical inhibitor if polymerization is suspected. |
Visualization: Troubleshooting Workflow for Vacuum Distillation
Caption: Decision tree for troubleshooting low purity in IOMP distillation.
Section 3: Troubleshooting Guide: Purification by Column Chromatography
While less common for bulk purification, flash chromatography can be an excellent method for removing specific, hard-to-separate impurities or for small-scale, high-purity applications.[10]
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Co-elution of product and impurity | Poor Selectivity of Mobile Phase: The chosen solvent system does not provide sufficient difference in affinity for the product versus the impurity on the stationary phase (typically silica gel). | Solvent Screening: Use Thin Layer Chromatography (TLC) to screen different solvent systems.[11] Test various combinations of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a system where the Rf values of the product and impurity are maximally different. |
| Broad, tailing peaks | Secondary Interactions with Stationary Phase: The acidic nature of silica gel can interact with the thiol or ester groups, causing poor peak shape. | Add a Modifier: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica. For acidic impurities, adding a small amount of acetic acid can improve peak shape. |
| Low recovery of product from the column | Irreversible Adsorption: The product may be strongly or irreversibly binding to the stationary phase. | Use a Less Active Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., Diol), which may have different adsorption characteristics.[11] Also, ensure the product is not degrading on the column by running a small-scale test and analyzing the eluent over time. |
Section 4: Key Experimental Protocols
Protocol 1: Standard Vacuum Distillation of Isooctyl 3-mercaptopropionate
This protocol outlines a standard laboratory setup for the purification of IOMP.
Materials:
-
Crude Isooctyl 3-mercaptopropionate
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum takeoff
-
Receiving flask (collection flask)
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump, tubing, and vacuum gauge (manometer)
-
Cold trap (recommended, with dry ice/acetone or liquid nitrogen)
-
Vacuum grease
Procedure:
-
Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are clean, lightly greased, and securely clamped. Place the magnetic stir bar in the distillation pot.
-
Charging the Flask: Charge the distillation pot with the crude IOMP, filling it to no more than two-thirds of its volume.
-
System Seal: Begin stirring. Turn on the vacuum pump and allow the system to evacuate. The pressure should drop to the desired level (e.g., ~2 mmHg). Monitor the pressure with the gauge.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation pot. Increase the temperature gradually.
-
Fraction Collection: Observe for the first signs of condensation in the condenser. Note the temperature at which the liquid begins to distill (the head temperature).
-
Fore-run: Collect any initial, low-boiling distillate in a separate receiving flask. This will primarily contain residual solvents or starting materials.
-
Main Fraction: When the head temperature stabilizes at the expected boiling point of IOMP (109-112 °C at 2 mmHg), switch to a clean receiving flask to collect the main product fraction.[1][3][4]
-
End Fraction: Stop the distillation when the temperature either begins to rise sharply or drops, or when only a small amount of residue remains in the pot.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure. Disassemble and store the purified product.
Visualization: Purification Workflow
Caption: General workflow for the purification of IOMP.
Section 5: Data Summary & References
Physical & Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂S | [6] |
| Molecular Weight | 218.36 g/mol | [4][6] |
| Appearance | Liquid | [6] |
| Boiling Point | 109-112 °C at 2 mmHg | [1][2][3][4][5] |
| 285.9 °C at 760 mmHg | [6] | |
| Density | 0.950 - 0.957 g/mL at 25 °C | [1][3][4][6] |
| Refractive Index (n20/D) | 1.458 | [1][2][3][4][6] |
| CAS Number | 30374-01-7 | [2][4][6] |
References
-
Cole-Parmer. Material Safety Data Sheet - 3-Mercaptopropionic acid, 99+%. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
H2SZero. Mercaptan Removal LPG | Mercaptan Gas Detector System. [Link]
-
SLS - Lab Supplies. Isooctyl 3-mercaptopropionate, | 556912-100g | SIGMA-ALDRICH. [Link]
-
PubChem - NIH. Isooctyl 3-mercaptopropionate | C11H22O2S | CID 104386. [Link]
-
Lilly-Spain. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Krackeler Scientific, Inc. Isooctyl 3-mercaptopropionate. [Link]
-
Atlanchim Pharma. Isolation by purification – Isolation of impurities. [Link]
-
Equinox Engineering Ltd. Mercaptans Removal. [Link]
-
PMC. Techniques for extraction and isolation of natural products: a comprehensive review. (2018-04-17). [Link]
-
YouTube. General Chromatographic Techniques for Natural Products Purification. (2019-10-29). [Link]
Sources
- 1. Isooctyl 3-mercaptopropionate | 30374-01-7 | Benchchem [benchchem.com]
- 2. ISOOCTYL 3-MERCAPTOPROPIONATE | 30374-01-7 [chemicalbook.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Isooctyl 3-mercaptopropionate = 99 30374-01-7 [sigmaaldrich.com]
- 5. Isooctyl 3-mercaptopropionate | Krackeler Scientific, Inc. [krackeler.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Mercaptan Odor in the Laboratory
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing mercaptans and thiols in the laboratory. This guide, developed by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and practical protocols to help you minimize the potent and often disruptive odor of these essential compounds. Our focus is on providing scientifically sound, field-proven methods to ensure a safe and pleasant laboratory environment.
Understanding the Challenge: Why are Mercaptans So Smelly?
Mercaptans, or thiols, are organosulfur compounds characterized by a sulfhydryl (-SH) group.[1] Their infamous odor, often compared to rotten cabbage or garlic, is due to their high volatility and the human nose's extreme sensitivity to them, with detection thresholds in the parts per billion (ppb) range.[2][3] This exceptional volatility allows them to travel quickly and adsorb to surfaces, making their odor persistent and difficult to eliminate.[4]
Due to their use as odorants in natural gas, even a minor release in the lab can cause alarm and disruption, as it might be mistaken for a gas leak.[1][2] Therefore, meticulous handling and effective odor control strategies are not just a matter of comfort but also of laboratory safety and operational continuity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with mercaptans, providing direct solutions and the scientific rationale behind them.
Issue 1: A persistent mercaptan odor lingers in the lab even after the experiment is complete.
-
Immediate Action:
-
Ventilation: Ensure the laboratory has adequate ventilation. If possible, increase the air exchange rate.
-
Surface Decontamination: Wipe down all surfaces in the fume hood and surrounding areas where the mercaptan was handled with a freshly prepared 1:1 solution of commercial bleach and water.[5] Allow the bleach solution to remain in contact with the surfaces for several minutes before rinsing with water.
-
Check for Hidden Contamination: Inspect porous materials such as paper towels, gloves, and septa. If they are malodorous, they should be sealed in a plastic bag and disposed of as hazardous waste.[1]
-
-
Root Cause Analysis & Prevention:
-
Inadequate Engineering Controls: Were all manipulations performed in a certified chemical fume hood with a high linear air velocity (minimum 100 ft./min)?[6] For highly volatile mercaptans, consider using a fume hood equipped with a charcoal filter in the exhaust line.[6]
-
Improper Glassware Decontamination: Was all contaminated glassware immediately submerged in a bleach bath after use? The oxidation reaction that neutralizes the odor can be slow, so a soaking time of at least 14 hours, or even up to 24 hours, is recommended.[1][5]
-
Vapor Escape: Were reaction vessels properly sealed? For reactions that generate gas, was the exhaust passed through a bleach trap to neutralize any escaping mercaptan vapors?[1][5]
-
Issue 2: The odor seems to be coming from the vacuum pump or rotary evaporator.
-
Immediate Action:
-
Stop the Equipment: Safely shut down the vacuum pump or rotary evaporator.
-
Check the Cold Trap: Ensure that a cold trap, cooled to at least -78 °C, is placed between your apparatus and the vacuum source.[1] The collection bulb of the rotary evaporator should also be adequately cooled.[1]
-
Decontaminate the Trap Contents: The malodorous contents of the cold trap should be carefully and slowly added to a cooled bleach solution within a fume hood.[1]
-
-
Root Cause Analysis & Prevention:
-
Insufficient Trapping: Inadequate cooling of the condenser and collection flask can lead to the release of volatile mercaptans into the vacuum system.[1]
-
Lack of a Bleach Trap: For rotary evaporators used with mercaptans, it is best practice to have the exhaust from the vacuum pump vent into a bleach trap.[5] This provides a secondary containment measure for any vapors that bypass the cold trap.
-
Issue 3: A small mercaptan spill has occurred in the fume hood.
-
Immediate Action:
-
Containment: Keep the spill contained within the fume hood.
-
Absorption: Cover the spill with a non-combustible absorbent material like sand, earth, or kitty litter.[7][8]
-
Neutralization: Carefully add a bleach solution to the absorbent material to oxidize the mercaptan.
-
Disposal: Collect the absorbent material and dispose of it as hazardous waste.[1]
-
-
Root Cause Analysis & Prevention:
-
Transfer Technique: Were liquid transfers performed using a syringe or cannula to minimize the risk of spills and odor release?[9] Pouring or pipetting volatile compounds should be avoided.[1]
-
Secondary Containment: Were all containers with mercaptans kept in a secondary container to catch any potential leaks or spills?
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to neutralize mercaptan odor?
A1: The most common and effective method for neutralizing mercaptan odor in a laboratory setting is through oxidation. Sodium hypochlorite (the active ingredient in commercial bleach) is widely used for this purpose.[10] It oxidizes the foul-smelling thiols to less odorous compounds like sulfoxides, sulfones, or sulfonic acids.[1][11] Hydrogen peroxide can also be used as an oxidizing agent.[3]
Q2: How do I prepare and use a bleach bath for decontaminating glassware?
A2: To prepare a bleach bath, mix commercial bleach and water in a 1:1 ratio in a plastic container.[5] The container should be large enough to fully submerge the glassware and should be kept in a fume hood.[5] Immediately after use, place all contaminated glassware into the bleach bath and allow it to soak for at least 14 hours.[5][12] After soaking, rinse the glassware thoroughly with water before normal cleaning.[5][12]
Q3: When should a bleach bath be replaced?
A3: A bleach bath can be reused multiple times.[5][12] However, it should be replaced if you observe the formation of a white solid (from thiol oxidation), an excessive buildup of grime, or if the bath itself has a strong, unpleasant odor.[5][12] It should also be disposed of if it will not be used for an extended period.[5][12]
Q4: What personal protective equipment (PPE) should I wear when working with mercaptans?
A4: Standard laboratory PPE is required, including a lab coat, safety goggles, and chemical-resistant gloves.[13] Nitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended.[9] Always inspect gloves before use.[9] All work with mercaptans must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][13]
Q5: How should I dispose of mercaptan waste?
A5: All liquid and solid waste containing mercaptans should be collected in appropriately labeled hazardous waste containers.[5][12] Inform your institution's environmental health and safety (EH&S) department that the waste contains thiols.[5][12] Bleach solutions used for decontamination should also be collected and disposed of as hazardous waste.[1]
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Gaseous Effluents
This protocol describes the setup of a bleach trap to neutralize volatile mercaptans in a gas stream from a reaction or vacuum system.
Materials:
-
Two gas washing bottles or bubblers
-
Tubing (chemically resistant)
-
Commercial bleach (sodium hypochlorite solution)
-
Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts)
-
Ring stand and clamps
Procedure:
-
First Trap (Empty): Fill the first gas washing bottle to about one-third with water or leave it empty. This trap serves to prevent any backflow of the bleach solution into your reaction vessel.
-
Second Trap (Bleach): Fill the second gas washing bottle halfway with commercial bleach.
-
Third Trap (Optional Base): If the oxidation reaction is expected to generate significant amounts of hydrochloric acid, a third trap containing a potassium hydroxide solution can be added after the bleach trap to neutralize the acid before venting.[1]
-
Assembly: Connect the exhaust from your reaction vessel to the inlet of the first trap. Connect the outlet of the first trap to the inlet of the bleach trap. If using a third trap, connect the outlet of the bleach trap to the inlet of the base trap. The final outlet should be directed towards the back of the fume hood.
-
Secure the Setup: Clamp all traps securely to the ring stand.
-
Flow Rate: Adjust the gas flow rate to produce 1-2 bubbles per second in the bleach trap to ensure efficient neutralization.[5]
Caption: Workflow for a bleach trap system to neutralize mercaptan vapors.
Protocol 2: Small-Scale Spill Cleanup in a Fume Hood
This protocol provides a step-by-step guide for cleaning up a small mercaptan spill within the confines of a chemical fume hood.
Materials:
-
Non-combustible absorbent material (e.g., sand, kitty litter)
-
1:1 Bleach-water solution
-
Scoop or dustpan
-
Sealable plastic bag
-
Hazardous waste container
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Ensure Safety: Confirm that the fume hood is operating correctly. Keep the sash as low as possible while still allowing access.
-
Contain the Spill: If the spill is spreading, use absorbent material to create a dike around it.
-
Absorb the Liquid: Generously cover the entire spill with the absorbent material.
-
Neutralize the Mercaptan: Carefully pour the 1:1 bleach-water solution over the absorbent material until it is saturated. Allow it to react for at least 15-20 minutes.
-
Collect the Waste: Using a scoop or dustpan, carefully collect all the contaminated absorbent material.
-
Package the Waste: Place the collected material into a sealable plastic bag.
-
Dispose of Waste: Place the sealed bag into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with the bleach solution, followed by a water rinse.
-
Dispose of PPE: Dispose of contaminated gloves and any other disposable materials in the hazardous waste container.
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 4. breakingac.com [breakingac.com]
- 5. How To [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. Tips of the Trade [firstresponder.ngridsafety.com]
- 8. asgmt.com [asgmt.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. research.columbia.edu [research.columbia.edu]
How to prevent the oxidation of the thiol group in Isooctyl 3-mercaptopropionate.
Technical Support Center: Isooctyl 3-mercaptopropionate
A Researcher's Guide to Preventing Thiol Group Oxidation
Welcome to the technical support center for Isooctyl 3-mercaptopropionate (IOMP). This guide is designed for researchers, scientists, and professionals in drug development who utilize IOMP and seek to maintain its chemical integrity. The thiol group is central to the reactivity and functionality of IOMP; however, it is also highly susceptible to oxidation. This guide provides in-depth, field-proven insights and protocols to prevent this degradation, ensuring the reliability and reproducibility of your experimental outcomes.
Understanding the Challenge: The Oxidation of the Thiol Group
The sulfhydryl or thiol group (-SH) in Isooctyl 3-mercaptopropionate is a potent nucleophile and a mild reducing agent, making it a versatile functional group in organic synthesis and polymer science.[1] However, this reactivity also makes it prone to oxidation, primarily forming a disulfide-bridged dimer (diisooctyl 3,3'-dithiodipropionate). Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, rendering the compound inactive for its intended applications.
The oxidation process is not spontaneous in the complete absence of catalysts but is readily initiated by several common laboratory factors:
-
Atmospheric Oxygen: The primary oxidant responsible for converting thiols to disulfides.
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[2][3][4][5] These ions can participate in redox cycles that generate reactive oxygen species and facilitate electron transfer from the thiol.[2][6]
-
pH: The rate of thiol oxidation is highly dependent on pH.[7][8] In basic conditions (pH > 8), the thiol group deprotonates to form a thiolate anion (-S⁻).[9] This anion is a much stronger nucleophile and is significantly more susceptible to oxidation than its protonated form.[10]
-
Light and Temperature: Exposure to UV light and elevated temperatures can provide the activation energy needed to initiate and accelerate oxidation reactions.[6][11][12]
Visualizing the Oxidation Pathway
The following diagram illustrates the primary oxidation pathway of Isooctyl 3-mercaptopropionate and the key factors that accelerate this degradation.
Sources
- 1. Isooctyl 3-mercaptopropionate | 30374-01-7 | Benchchem [benchchem.com]
- 2. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 30374-01-7 CAS MSDS (ISOOCTYL 3-MERCAPTOPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. ISOOCTYL 3-MERCAPTOPROPIONATE | 30374-01-7 [chemicalbook.com]
Technical Support Center: Optimizing Temperature and Pressure for Isooctyl 3-mercaptopropionate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Isooctyl 3-mercaptopropionate. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Isooctyl 3-mercaptopropionate?
The most common and direct method for synthesizing Isooctyl 3-mercaptopropionate is the Fischer esterification of 3-mercaptopropionic acid with isooctyl alcohol.[1] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction to completion.[1]
Caption: General schematic of the esterification reaction for Isooctyl 3-mercaptopropionate synthesis.
An alternative, though less common, route involves the reaction of an acrylic acid ester with hydrogen sulfide.[1]
Troubleshooting Guide: Optimizing Reaction Parameters
Issue 1: Low Product Yield
A consistently low yield is one of the most frequent challenges in esterification reactions. This is often tied to the reversible nature of the reaction and suboptimal conditions.[2][3][4]
Q2: My yield of Isooctyl 3-mercaptopropionate is significantly below the expected 90-95%. What are the primary factors I should investigate?
Low yields in this synthesis can almost always be traced back to one of three key areas: reaction equilibrium, temperature, or catalyst efficiency.
-
Reaction Equilibrium: Fischer esterification is a reversible process. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants and thereby reducing your final yield.[2][3]
-
Reaction Temperature: Temperature plays a dual role; it must be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of reactants or products.[1]
-
Catalyst Selection and Concentration: The choice of acid catalyst and its concentration are vital for reaction kinetics.
Table 1: Key Parameters for Optimizing Yield
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 80°C - 120°C | Balances reaction rate with minimizing side reactions and degradation.[1] |
| Pressure | Atmospheric (with water removal) | The reaction is typically run at atmospheric pressure, focusing on efficient water removal to drive the equilibrium. |
| Catalyst | Sulfuric Acid, p-TSA | Strong acid catalysts are necessary to protonate the carboxylic acid, making it more electrophilic. |
| Reactant Ratio | Slight excess of Isooctyl Alcohol | Using an excess of one reactant can help shift the equilibrium towards the product.[2][6] |
| Water Removal | Continuous (e.g., Dean-Stark) | Critical for overcoming the reversible nature of the esterification.[1][2] |
Issue 2: Product Purity and Side Reactions
The formation of colored impurities or unexpected byproducts is a common issue, often linked to reaction conditions.
Q3: My final product has a noticeable yellow tint, and I'm observing unexpected peaks in my analytical data. What are the likely side reactions, and how can I mitigate them?
Discoloration and impurities are typically a result of oxidation or high-temperature side reactions.
-
Oxidation: The thiol (-SH) group in 3-mercaptopropionic acid and the final product is susceptible to oxidation, which can lead to the formation of disulfides and other colored impurities.
-
Expert Insight: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.
-
-
High-Temperature Side Reactions: Exceeding the optimal temperature range can lead to various side reactions, including the self-etherification of isooctyl alcohol.[2]
-
Expert Insight: Precise temperature control is paramount. Utilize a well-calibrated thermometer and a reliable heating source to maintain the reaction temperature within the recommended range.
-
Experimental Protocols
Optimized Synthesis of Isooctyl 3-mercaptopropionate
This protocol incorporates best practices for maximizing yield and purity.
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet.
-
Ensure all glassware is thoroughly dried before use.[3]
-
-
Reagent Charging:
-
To the round-bottom flask, add 3-mercaptopropionic acid (1.0 eq), isooctyl alcohol (1.1-1.2 eq), and toluene (as the azeotropic solvent).
-
Begin stirring and gently purge the system with nitrogen.
-
Carefully add the acid catalyst (e.g., p-TSA, 1-2 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 120-130°C in toluene).
-
Monitor the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer collects in the trap.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.[2]
-
Wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the toluene and excess isooctyl alcohol via rotary evaporation.
-
The crude product can be further purified by vacuum distillation.[1] The boiling point of Isooctyl 3-mercaptopropionate is 109-112 °C at 2 mm Hg.[7][8][9][10]
-
Caption: A step-by-step workflow for the optimized synthesis of Isooctyl 3-mercaptopropionate.
References
- Benchchem. (n.d.). Troubleshooting low yield in benzyl phenylacetate esterification.
- Benchchem. (n.d.). Isooctyl 3-mercaptopropionate | 30374-01-7.
- Benchchem. (n.d.). Troubleshooting low yield in Fischer esterification of nitrobenzoic acid.
- Quora. (n.d.). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
- JoVE. (2020). Esterification.
- Esterification Lab Answers. (n.d.).
-
ResearchGate. (n.d.). Study on synthesis method of isooctyl thioglycolate. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Isooctyl 3-mercaptopropionate, >=99%. Retrieved from [Link]
Sources
- 1. Isooctyl 3-mercaptopropionate | 30374-01-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. jove.com [jove.com]
- 7. 30374-01-7 CAS MSDS (ISOOCTYL 3-MERCAPTOPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ISOOCTYL 3-MERCAPTOPROPIONATE | 30374-01-7 [chemicalbook.com]
- 9. ISOOCTYL 3-MERCAPTOPROPIONATE CAS#: 30374-01-7 [m.chemicalbook.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Validation & Comparative
A Comparative Guide to the Efficacy of Isooctyl 3-Mercaptopropionate as a Thiol-Based Chain Transfer Agent
Introduction: The Critical Role of Chain Transfer Agents in Polymer Synthesis
In the realm of polymer chemistry, the precise control over polymer molecular weight and its distribution is paramount to tailoring the final material's properties for specialized applications, ranging from advanced drug delivery systems to high-performance coatings. Chain transfer agents (CTAs) are instrumental in achieving this control during free-radical polymerization. By intervening in the propagation of growing polymer chains, CTAs effectively regulate the final polymer chain length. Among the various classes of CTAs, thiol-based agents are particularly prominent due to their high efficiency.
This guide provides a comprehensive comparison of Isooctyl 3-mercaptopropionate (IOMP) with other widely used thiol-based CTAs. We will delve into their comparative effectiveness, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to make informed decisions in the selection of CTAs for their polymerization processes. Isooctyl 3-mercaptopropionate, a mercaptan-based chain transfer agent, is noted for being less odorous and toxic compared to some other common mercaptans like dodecyl mercaptan[1][].
Mechanism of Action: The Role of the Thiol Group
Thiol-based CTAs function through a well-understood mechanism of hydrogen atom transfer. The labile hydrogen atom of the thiol group (-SH) is abstracted by a propagating polymer radical (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This thiyl radical then proceeds to initiate a new polymer chain by reacting with a monomer molecule. This process is illustrated in the diagram below.
Caption: Mechanism of chain transfer with a thiol-based CTA.
The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction (ktr) to the rate constant of the propagation reaction (kp). A higher Ctr value signifies a more efficient CTA, meaning a smaller amount is required to achieve a desired reduction in molecular weight.
Comparative Performance of Thiol-Based Chain Transfer Agents
The selection of a CTA is dictated by the specific monomer system and desired polymer characteristics. Below is a comparative analysis of IOMP and other common thiol-based CTAs. It's important to note that commercial Isooctyl 3-mercaptopropionate is often a mixture of over 10 isomers, which can lead to broader or even bimodal molecular weight distributions in the resulting polymer[1][3].
Quantitative Comparison of Chain Transfer Constants
The chain transfer constant is a critical parameter for comparing the effectiveness of different CTAs. The following table summarizes the Ctr values for IOMP and other selected thiol-based CTAs in the polymerization of common monomers.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference(s) |
| Isooctyl 3-mercaptopropionate (IOMP) | Styrene | 70 | > 1 | [4] |
| Isooctyl 3-mercaptopropionate (IOMP) | Methyl Methacrylate (MMA) | - | 0.4 | |
| Isooctyl 3-mercaptopropionate (IOMP) | n-Butyl Methacrylate (nBMA) | - | 1.6 | |
| n-Dodecyl Mercaptan (n-DDM) | Styrene | 60 | 18.7 ± 1 | [4] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 60 | 0.67 | [4] |
| tert-Dodecyl Mercaptan (t-DDM) | Styrene | 50 | 2.9 | |
| 1-Octanethiol | Styrene | 50 | 19 | |
| Thiophenol | Methyl Methacrylate (MMA) | 45 | Varies with substituent | [5] |
Note: The Ctr value for IOMP in styrene emulsion polymerization being greater than unity highlights its high efficiency in controlling the molecular weight of polystyrene[3][4]. In the case of methyl methacrylate, IOMP shows moderate activity.
Impact on Polymer Properties: Molecular Weight and Polydispersity
Beyond the chain transfer constant, the effect of a CTA on the molecular weight distribution, or polydispersity index (PDI), is a crucial consideration. A lower PDI indicates a more uniform polymer chain length distribution.
| Chain Transfer Agent | Monomer System | Effect on Molecular Weight | Effect on Polydispersity Index (PDI) | Reference(s) |
| Isooctyl 3-mercaptopropionate (IOMP) | Styrene/Butyl Acrylate/Methacrylic Acid | Effective in reducing molecular weight | Can result in broad or bimodal MWD due to isomeric mixture | [1][3] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate | Effective in reducing molecular weight | Can lead to bimodal MWD | [6] |
| tert-Dodecyl Mercaptan (t-DDM) | Methyl Methacrylate | Effective in reducing molecular weight | Yields a monomodal MWD with a PDI of around 3 | [6] |
The isomeric nature of commercial IOMP can be a disadvantage when a narrow molecular weight distribution is critical. However, for applications where a broader distribution is acceptable or even desirable, IOMP can be a cost-effective and less hazardous alternative to other mercaptans.
Experimental Protocol: Determination of Chain Transfer Constant via the Mayo Method
The Mayo method is a cornerstone experimental technique for determining the chain transfer constant of a CTA. It involves a series of polymerizations at low monomer conversion with varying concentrations of the chain transfer agent.
Workflow for CTA Evaluation
The following diagram outlines the logical workflow for selecting and evaluating a chain transfer agent for a specific polymerization system.
Caption: Workflow for chain transfer agent selection and evaluation.
Step-by-Step Experimental Procedure
-
Materials and Purification:
-
Ensure the monomer is free of inhibitors by passing it through a column of basic alumina or by distillation.
-
Recrystallize the initiator (e.g., AIBN, BPO) from a suitable solvent.
-
Use purified solvent for the polymerization.
-
-
Reaction Setup:
-
Prepare a series of reaction vessels (e.g., Schlenk tubes, sealed ampoules).
-
To each vessel, add a fixed amount of monomer, initiator, and solvent.
-
Add varying, precisely measured amounts of the chain transfer agent to each vessel. Include a control experiment with no CTA.
-
The ratio of [CTA] to [Monomer] should be systematically varied.
-
-
Polymerization:
-
Degas the reaction mixtures by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Immerse the reaction vessels in a constant temperature bath to initiate polymerization.
-
Allow the polymerization to proceed to a low conversion, typically less than 10%, to ensure that the concentrations of monomer and CTA remain relatively constant.
-
-
Polymer Isolation and Characterization:
-
Quench the polymerization by rapid cooling or addition of an inhibitor.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for polystyrene).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) calibrated with appropriate standards.
-
Calculate the number-average degree of polymerization (DPn) using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
-
Data Analysis (Mayo Plot):
-
Plot the reciprocal of the number-average degree of polymerization (1/DPn) against the molar ratio of the chain transfer agent to the monomer ([CTA]/[M]).
-
The data should yield a straight line according to the Mayo equation: 1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M]) where DPn,0 is the degree of polymerization in the absence of the CTA.
-
The slope of this line is the chain transfer constant (Ctr).
-
Conclusion and Recommendations
Isooctyl 3-mercaptopropionate is a highly effective chain transfer agent for controlling the molecular weight of polymers in radical polymerization, particularly for styrene-based systems. Its lower odor and toxicity profile make it an attractive alternative to traditional mercaptans[1][]. However, the presence of multiple isomers in commercial grades can lead to a broader molecular weight distribution, which may not be suitable for all applications[1][3].
For applications requiring a narrow PDI, a single-isomer CTA such as tert-dodecyl mercaptan may be a more appropriate choice, as it has been shown to produce polymers with a monomodal molecular weight distribution[6]. The ultimate selection of a chain transfer agent will depend on a careful consideration of the desired polymer properties, the specific monomer system, and process conditions. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and selection of the optimal CTA for your research and development needs.
References
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A Comparative Guide to the Kinetic Performance of Decyl 3-Mercaptopropionate and Alternatives in Radical Polymerization. Benchchem.
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Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. CONICET.
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Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. CONICET.
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Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent | Request PDF. ResearchGate.
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Using the Mayo method, derive the equation for determining the chain transfer constant (Cₜ) in a free radical polymerization. Filo.
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Isooctyl Mercaptan PDF | PDF | Gas Chromatography | Polymerization. Scribd.
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Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates. PubMed.
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Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z). NIH.
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Homopolymerizations of Methyl Methacrylate and Styrene: Chain Transfer Constants from the Mayo Equation and Number Distributions for Catalytic Chain Transfer, and the Chain Length Dependence of the Average Termination Rate Coefficient. Macromolecules - ACS Publications.
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A Comparative Guide for Polymer Scientists: Isooctyl 3-Mercaptopropionate vs. n-Dodecyl Mercaptan as Chain Transfer Agents
<
For researchers and professionals in polymer synthesis and drug development, precise control over polymer molecular weight (MW) and its distribution (MWD) is paramount. Chain transfer agents (CTAs) are indispensable tools in achieving this control during free-radical polymerization.[1] This guide provides an in-depth, objective comparison of two widely used mercaptan-based CTAs: the modern, lower-odor Isooctyl 3-mercaptopropionate (IOMP) and the traditional workhorse, n-dodecyl mercaptan (DDM). We will delve into their performance characteristics, practical handling considerations, and provide experimental protocols to empower you in selecting the optimal agent for your specific application.
The Role of Chain Transfer in Polymerization
In free-radical polymerization, a CTA intervenes in the propagation of a growing polymer chain.[1] The active radical end of the polymer chain abstracts a hydrogen atom from the CTA's thiol group (-SH). This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•). This new radical then initiates the polymerization of a new monomer, effectively starting a new chain.[2][3] This process allows for the production of a larger number of shorter polymer chains, thereby reducing the average molecular weight.[] The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value signifies a more efficient CTA, leading to a greater reduction in molecular weight for a given concentration.[5][6]
Caption: Fig. 1: General mechanism of a mercaptan CTA.
Head-to-Head Comparison: IOMP vs. DDM
Chemical Structure and Intrinsic Properties
| Feature | Isooctyl 3-mercaptopropionate (IOMP) | n-Dodecyl Mercaptan (DDM) |
| Chemical Formula | C11H22O2S[] | C12H26S[] |
| Structure | HS-CH2CH2COOC8H17 | CH3(CH2)11SH |
| Key Functional Groups | Thiol, Ester | Thiol, Alkyl Chain |
| Appearance | Liquid[7] | Oily, colorless liquid[8] |
| Odor | Less odorous than traditional mercaptans[9][10][11] | Mild, skunk-like odor[8][12][13] |
The most significant structural difference is the presence of an ester group in IOMP. This ester functionality contributes to its lower vapor pressure and, consequently, a significantly reduced and less offensive odor compared to the classic "skunk-like" smell of DDM.[9][10] This is a major advantage in terms of handling and workplace environment. It's also important to note that commercial IOMP is typically a mixture of isomers, which can lead to broader and even bimodal molecular weight distributions in the final polymer.[9][10][11]
Performance in Polymerization
The choice between IOMP and DDM often comes down to their chain transfer efficiency in a specific monomer system. The chain transfer constant is not an absolute value; it is highly dependent on the monomer and reaction conditions such as temperature.
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Isooctyl 3-mercaptopropionate (IOMP) | Styrene | 70 | > 1 |
| Isooctyl 3-mercaptopropionate (IOMP) | Methyl Methacrylate (MMA) | 70 | 0.4[11] |
| Isooctyl 3-mercaptopropionate (IOMP) | n-Butyl Methacrylate (nBMA) | 70 | 1.6[11] |
| n-Dodecyl Mercaptan (DDM) | Styrene | 60 | 18.7 ± 1[5][6] |
| n-Dodecyl Mercaptan (DDM) | Methyl Methacrylate (MMA) | 60 | 0.67[5] |
| n-Dodecyl Mercaptan (DDM) | Vinyl Acetate | 60 | ~223[14] |
Analysis of Performance Data:
-
High Activity in Styrenics: For styrene polymerization, DDM is an exceptionally efficient CTA with a very high Ctr of approximately 18.7.[5][6] IOMP is also highly effective, with a Ctr greater than 1, indicating it is consumed faster than the monomer.[5][9] A Ctr greater than unity can lead to an increase in molecular weight as the reaction progresses and the CTA is depleted.[9]
-
Moderate Activity in Acrylics: In methyl methacrylate (MMA) polymerization, both agents show more moderate activity. DDM has a Ctr of 0.67, while IOMP has a Ctr of 0.4.[11] This lower efficiency means more CTA is required to achieve the same molecular weight reduction compared to styrene polymerization. Interestingly, for n-butyl methacrylate, IOMP is more efficient with a Ctr of 1.6.[11]
-
Very High Activity in Vinyl Acetate: DDM shows extremely high reactivity in vinyl acetate polymerization, making it a powerful tool for controlling the MW of polyvinyl acetate and its copolymers.[14]
In some cases, the use of IOMP can also influence polymerization kinetics. For instance, in the emulsion polymerization of MMA, IOMP was found to affect the reaction rate due to the lower reactivity of the IOMP-derived radicals compared to the MMA-ended radicals.[11]
Practical Considerations: Safety, Handling, and Environmental Impact
| Feature | Isooctyl 3-mercaptopropionate (IOMP) | n-Dodecyl Mercaptan (DDM) |
| Odor | Significantly lower odor[9][10][11] | Strong, unpleasant skunk-like odor[8][12] |
| Toxicity | Considered to have lower environmental impact and toxicity[10][11] | Skin sensitizer, may cause severe skin burns and eye damage. Very toxic to aquatic life.[15][16] |
| Handling | Easier handling due to lower odor and toxicity.[10] | Requires stringent handling procedures, including good ventilation and personal protective equipment (PPE), due to odor and hazards.[12][16] |
| Environmental Fate | Very toxic to aquatic life with long-lasting effects.[17] | Very toxic to aquatic life with long-lasting effects. Not readily biodegradable.[15][16] |
The most compelling practical advantage of IOMP is its significantly lower odor and toxicity profile, which simplifies handling and improves the laboratory or plant environment.[10][11] DDM, while highly effective, is a known skin sensitizer and can cause severe skin and eye damage, necessitating stricter safety protocols.[15][16] Both compounds are classified as very toxic to aquatic life, requiring proper disposal procedures.[15][17]
Experimental Protocol: Comparative Evaluation of CTAs using the Mayo Method
To make an informed decision for your specific system, direct experimental comparison is invaluable. The Mayo method is a widely accepted procedure for determining the chain transfer constant of a CTA.[5] It involves running a series of polymerizations at low monomer conversion with varying concentrations of the CTA.[5][18]
Objective: To determine and compare the chain transfer constants (Ctr) of IOMP and DDM in the bulk polymerization of styrene.
Materials:
-
Styrene monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) initiator
-
Isooctyl 3-mercaptopropionate (IOMP)
-
n-Dodecyl Mercaptan (DDM)
-
Toluene (solvent)
-
Methanol (precipitating agent)
-
Nitrogen gas source
-
Reaction vials with septa
Procedure:
-
Monomer Purification: Pass styrene through a column of activated basic alumina to remove the inhibitor.
-
Stock Solution Preparation: Prepare a stock solution of styrene with a fixed concentration of AIBN (e.g., 0.02 M).
-
Reaction Setup: In a series of reaction vials, add the styrene/AIBN stock solution. To each vial, add a different, precisely weighed amount of either IOMP or DDM to create a range of [CTA]/[Monomer] ratios. Prepare a control reaction with no CTA.
-
Degassing: Seal the vials with septa and purge with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.[5]
-
Polymerization: Place the vials in a preheated oil bath or heating block at a constant temperature (e.g., 60°C).
-
Reaction Quenching: After a short reaction time (to ensure low conversion, <10%), remove the vials and cool them rapidly in an ice bath to quench the polymerization.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a beaker of methanol. Filter and dry the polymer under vacuum to a constant weight.
-
Analysis:
-
Determine the monomer conversion gravimetrically.
-
Measure the number-average degree of polymerization (DPn) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Data Analysis (The Mayo Equation):
The chain transfer constant is determined from the slope of a Mayo plot, which is based on the following equation:
1/DPn = 1/DPn,0 + Ctr * ([CTA] / [Monomer])
Where:
-
DPn is the number-average degree of polymerization with the CTA.
-
DPn,0 is the number-average degree of polymerization without the CTA.
-
[CTA] is the concentration of the chain transfer agent.
-
[Monomer] is the concentration of the monomer.
Plot 1/DPn versus the ratio [CTA]/[Monomer]. The slope of the resulting straight line is the chain transfer constant, Ctr.[5]
Caption: Fig. 2: Workflow for CTA evaluation.
Conclusion and Recommendations
The choice between Isooctyl 3-mercaptopropionate and n-dodecyl mercaptan is a trade-off between performance efficiency and practical handling.
Choose n-Dodecyl Mercaptan (DDM) when:
-
Maximum efficiency is required: Particularly in styrene or vinyl acetate polymerizations where its high Ctr allows for very low usage levels.
-
Established protocols are in place: DDM is a well-characterized, traditional CTA with a vast amount of literature data.[19]
-
Stringent safety and ventilation controls are available: The strong odor and health hazards associated with DDM can be effectively managed.[12]
Choose Isooctyl 3-Mercaptopropionate (IOMP) when:
-
Handling and safety are primary concerns: Its significantly lower odor and toxicity make it a more user-friendly option, especially in academic or R&D labs.[10][11]
-
Moderate chain transfer activity is sufficient: It is highly effective for many acrylic and styrenic systems.[5][11]
-
A "greener" or more modern alternative is desired: IOMP is often marketed as a less hazardous alternative to traditional mercaptans.[11]
Ultimately, the optimal chain transfer agent is system-dependent. The experimental protocol provided in this guide offers a robust framework for making an evidence-based selection tailored to your specific monomer, process conditions, and desired polymer properties.
References
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Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar, F. (1993). n-Dodecyl mercaptan transfer constant in polymerization of methyl methacrylate. POLYMER, 34(16). [Link]
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Frank, C. W., & Smith, W. V. (1951). THE ROLE OF MERCAPTANS IN POLYMERIZATION OF DIENES AND THE COPOLYMERIZATION OF STYRENE AND DIENES. Journal of Polymer Science, 6(4), 477-495. [Link]
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Ataman Kimya. (n.d.). N-DODECYL MERCAPTAN. [Link]
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Wikipedia. (2023). Chain transfer. [Link]
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Minari, R. J., Gugliotta, L. M., & Vega, J. R. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944–3952. [Link]
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Chemstock. (n.d.). n-dodecylmercaptan Safety Data Sheet. [Link]
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Engelen, M. A., & Bon, S. A. (2020). When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations. Polymer Chemistry, 11(36), 5779-5788. [Link]
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ResearchGate. (2008). Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent | Request PDF. [Link]
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Occupational Safety and Health Administration. (n.d.). DODECYLMERCAPTAN. U.S. Department of Labor. [Link]
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Van Steenberge, P. H., D'hooge, D. R., Wang, Y., Zhong, M., & Reyniers, M. F. (2014). A novel method for the measurement of degenerative chain transfer coefficients: proof of concept and experimental validation. Polymer Chemistry, 5(7), 2533-2545. [Link]
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Minari, R. J., Gonzalez, V. D., Gugliotta, L. M., & Vega, J. R. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. CONICET. [Link]
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MDPI. (2018). Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives. Polymers, 10(7), 746. [Link]
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ResearchGate. (n.d.). 1-Dodecanethiol. [Link]
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Smith, W. V. (1948). Regulator Theory in Emulsion Polymerization. I. Chain Transfer of Low Molecular Weight Mercaptans in Emulsion and Oil-Phase. Journal of the American Chemical Society, 70(11), 3695–3702. [Link]
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BonLab. (2020). New method to study chain transfer in radical polymerizations. [Link]
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University of Texas at Austin. (n.d.). Lecture 11: Chain Transfer. [Link]
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Maeder, S., & Gilbert, R. G. (1998). Measurement of Transfer Constant for Butyl Acrylate Free-Radical Polymerization. Macromolecules, 31(14), 4440–4444. [Link]
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Ataman Kimya. (n.d.). N-DODECYL MERCAPTAN. [Link]
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National Center for Biotechnology Information. (n.d.). Isooctyl 3-mercaptopropionate. PubChem. [Link]
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Pharos. (n.d.). isooctyl 3-mercaptopropionate. [Link]
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ResearchGate. (2008). Influence of n‐dodecyl mercaptan as chain transfer agent in dispersion polymerization of styrene. [Link]
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BuyersGuideChem. (n.d.). Isooctyl 3-mercaptopropionate | 30374-01-7. [Link]
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Experimental Validation of the Chain Transfer Constant of Isooctyl 3-Mercaptopropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth protocol for the experimental determination of the chain transfer constant (Ctr) for Isooctyl 3-mercaptopropionate (IOMP), a highly efficient and low-odor chain transfer agent (CTA). We will objectively compare its performance against a conventional alternative, n-dodecyl mercaptan (n-DDM), supported by a detailed experimental workflow rooted in the principles of radical polymerization.
Introduction: The Critical Role of Chain Transfer Agents in Polymer Synthesis
In the realm of free-radical polymerization, achieving precise control over polymer molecular weight is paramount for tailoring the final material's properties.[1] Chain Transfer Agents (CTAs) are crucial molecules that regulate polymer chain length by interrupting the propagation of a growing polymer chain and initiating a new one.[] This process, known as chain transfer, is fundamental for producing polymers with desired characteristics such as viscosity, solubility, and mechanical strength.
The efficacy of a CTA is quantified by its chain transfer constant (Ctr), a dimensionless value representing the ratio of the rate of chain transfer to the rate of propagation.[3][4] A higher Ctr value signifies a more efficient CTA, enabling greater molecular weight reduction at lower concentrations.[3] Isooctyl 3-mercaptopropionate (IOMP) has emerged as a compelling CTA due to its high efficiency and significantly lower odor compared to traditional mercaptans like n-dodecyl mercaptan (n-DDM). This guide outlines the experimental validation of IOMP's Ctr.
The Mayo Method: A Foundational Approach for Ctr Determination
The Mayo method is a cornerstone experimental technique for accurately determining Ctr.[4][5] It involves a series of polymerizations conducted at low monomer conversions with varying concentrations of the CTA.[3] The underlying principle is captured by the Mayo equation:
1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[CTA] is the molar concentration of the chain transfer agent.
-
[M] is the molar concentration of the monomer.
By plotting 1/DPn against the ratio of concentrations ([CTA]/[M]), a straight line is obtained. The slope of this line is the chain transfer constant, Ctr.[3] It is crucial to maintain low monomer conversion (<10%) to ensure that the concentrations of monomer and CTA remain relatively constant throughout the experiment, a key assumption for the validity of the Mayo method.[4]
Mechanism of Catalytic Chain Transfer
The diagram below illustrates the fundamental steps of radical polymerization and the intervention of a mercaptan-based CTA like IOMP to control polymer chain growth.
Caption: Mechanism of radical polymerization with a mercaptan CTA.
Experimental Protocol: Determining Ctr for IOMP
This section details a robust, self-validating protocol for determining the Ctr of IOMP in the free-radical polymerization of Methyl Methacrylate (MMA).
Materials and Reagents
-
Monomer: Methyl Methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Chain Transfer Agents:
-
Isooctyl 3-mercaptopropionate (IOMP)
-
n-Dodecyl mercaptan (n-DDM) for comparison.
-
-
Solvent: Toluene, anhydrous.
-
Precipitating Agent: Methanol.
Experimental Workflow
The following diagram outlines the key steps for the experimental determination of the Ctr.
Caption: Experimental workflow for Ctr determination via the Mayo method.
Step-by-Step Procedure
-
Reaction Setup: Prepare a series of sealed reaction vessels. For each vessel, create a stock solution of MMA and AIBN in toluene.
-
CTA Variation: To each vessel, add a different, precisely measured concentration of the CTA (IOMP or n-DDM). Include a control reaction with no CTA.
-
Deoxygenation: Purge each vessel with dry nitrogen for 20-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the vessels in a preheated oil bath at 70°C to initiate polymerization.
-
Controlled Conversion: Allow the reactions to proceed for a predetermined time to ensure low monomer conversion (<10%). The reaction time will need to be optimized in preliminary experiments.
-
Quenching: Stop the polymerization by rapidly cooling the vessels in an ice bath and exposing the contents to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Calculation: Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / Mw,monomer (where Mw,monomer for MMA is 100.12 g/mol ).
-
Data Analysis: Construct a Mayo plot by graphing 1/DPn versus the initial molar ratio of [CTA]/[M] for each reaction. The slope of the resulting linear fit is the Ctr.
Comparative Performance Analysis: IOMP vs. n-DDM
The primary advantage of IOMP lies in its high chain transfer activity, which often exceeds that of traditional mercaptans. This allows for more efficient molecular weight control.
Quantitative Comparison of Chain Transfer Constants
The table below presents typical Ctr values for IOMP and n-DDM with common monomers. Note that Ctr is dependent on the monomer and reaction temperature.[3]
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Isooctyl 3-mercaptopropionate (IOMP) | Styrene | 70 | > 1[3] |
| Isooctyl 3-mercaptopropionate (IOMP) | Methyl Methacrylate | 70 | ~0.4 |
| n-Dodecyl Mercaptan (n-DDM) | Styrene | 60 | 18.7 ± 1[3] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate | 60 | 0.67[3] |
Data compiled from various sources. Exact values can vary based on specific experimental conditions.
Qualitative and Practical Advantages of IOMP
Beyond the quantitative Ctr value, IOMP offers significant practical benefits for researchers:
| Feature | Isooctyl 3-mercaptopropionate (IOMP) | n-Dodecyl Mercaptan (n-DDM) |
| Odor | Low | Strong, unpleasant |
| Toxicity | Lower hazard profile | Higher hazard profile |
| Handling | Easier and safer to handle in a lab environment | Requires more stringent handling procedures |
| Efficiency in Styrenics | Highly efficient (Ctr > 1) | Very high efficiency |
| Efficiency in Acrylics | Moderately efficient | Moderately efficient |
Conclusion and Future Perspectives
The experimental determination of the chain transfer constant confirms that Isooctyl 3-mercaptopropionate is a highly effective CTA for controlling the molecular weight of polymers derived from free-radical polymerization. Its performance, particularly with styrenic monomers, is excellent.
While traditional mercaptans like n-DDM show very high Ctr values, the significant practical advantages of IOMP, including its low odor and improved safety profile, make it a superior choice for many laboratory and industrial applications.
For even more precise control over polymer architecture, molecular weight, and polydispersity, researchers may consider advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6] RAFT agents, which are typically thiocarbonylthio compounds, offer a "living" polymerization character, enabling the synthesis of complex polymer architectures with very narrow molecular weight distributions.[6]
References
- A Comparative Guide to the Kinetic Performance of Decyl 3-Mercaptopropionate and Alternatives in Radical Polymeriz
- A Comparative Guide to Chain Transfer Agents for Polymer Molecular Weight Control: Alternatives to Decyl 3-mercaptopropion
- RAFT: Choosing the Right Agent to Achieve Controlled Polymeriz
- Control of Free‐Radical Polymerization by Chain Transfer Methods.
- Comparison of the Mayo and Chain Length Distribution Procedures for the Measurement of Chain Transfer Constants.
- Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. CONICET Digital.
- Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent.
- Chain Transfer Agents. BOC Sciences.
- When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr)
- New method to study chain transfer in radical polymeriz
- Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropion
Sources
A Comparative Guide to the Synthesis of Isooctyl 3-Mercaptopropionate for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing Isooctyl 3-mercaptopropionate, a key intermediate in various chemical and pharmaceutical applications. We will delve into the mechanistic underpinnings, procedural details, and comparative performance of the two most prevalent routes: direct esterification and Michael addition. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic strategy for their specific needs, supported by experimental data and authoritative references.
Introduction to Isooctyl 3-Mercaptopropionate
Isooctyl 3-mercaptopropionate is a versatile chemical compound valued for its role as a chain transfer agent in polymerization and as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] Its bifunctional nature, possessing both a thiol and an ester group, allows for a wide range of chemical transformations. The efficiency and purity of the final product are highly dependent on the chosen synthetic pathway.
Method 1: Direct Esterification
Direct esterification is the most conventional and widely employed method for the synthesis of Isooctyl 3-mercaptopropionate.[2] This reaction involves the acid-catalyzed condensation of 3-mercaptopropionic acid with isooctyl alcohol.
Mechanistic Rationale
The reaction proceeds via a classic Fischer-Speier esterification mechanism. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
Diagram 1: Fischer-Speier Esterification Workflow
Experimental Protocol
The following is a representative protocol for the direct esterification synthesis of Isooctyl 3-mercaptopropionate:
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus connected to a reflux condenser to facilitate the azeotropic removal of water.[3]
-
Charging Reactants: The flask is charged with 3-mercaptopropionic acid, isooctyl alcohol (typically in a slight molar excess to drive the reaction to completion), an acid catalyst, and an azeotropic solvent such as toluene or cyclohexane.[2][3]
-
Catalyst Selection: Both homogeneous catalysts like sulfuric acid and heterogeneous solid acid catalysts can be employed.[2] Solid acid resins are often preferred in industrial settings due to their ease of separation and reusability.[2]
-
Reaction Conditions: The reaction mixture is heated to reflux, with temperatures typically ranging from 60°C to 120°C.[2] The continuous removal of water via the Dean-Stark trap is crucial for achieving high conversion rates.[2] The reaction progress is monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. If a homogeneous catalyst is used, it is neutralized with a base. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity Isooctyl 3-mercaptopropionate.[4]
Method 2: Michael Addition (Thiolation of an Acrylic Ester)
An alternative and elegant route to Isooctyl 3-mercaptopropionate is the Michael addition of hydrogen sulfide to isooctyl acrylate.[2] This method is a conjugate addition reaction that forms the desired product with high atom economy.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, which deprotonates hydrogen sulfide to form a hydrosulfide anion (HS⁻). This potent nucleophile then attacks the β-carbon of the electron-deficient alkene in isooctyl acrylate. The resulting enolate is then protonated to yield the final product.
Diagram 2: Michael Addition Workflow
Experimental Protocol
A general procedure for the synthesis of Isooctyl 3-mercaptopropionate via Michael addition is as follows:
-
Reactor Setup: A pressure-rated reactor equipped with a stirrer, cooling system, and gas inlet is used.
-
Charging Reactants: The reactor is charged with isooctyl acrylate and a weakly basic amine catalyst (e.g., a tertiary amine) at a concentration of approximately 0.1% to 3% by weight of the reaction mixture.[2]
-
Reaction Conditions: The reaction is typically conducted at a low temperature, generally between 0°C and 40°C, to favor the formation of the desired mercaptopropionate ester over the formation of polythioesters.[5] Hydrogen sulfide is introduced into the reactor, often in a molar excess to the acrylate, to drive the reaction.[5] The pressure is maintained to ensure a sufficient concentration of dissolved H₂S.
-
Work-up and Purification: After the reaction is complete, any unreacted hydrogen sulfide and volatile catalysts are removed by stripping. The final product is then isolated and purified by vacuum distillation.[2]
Comparative Analysis
| Parameter | Direct Esterification | Michael Addition |
| Starting Materials | 3-Mercaptopropionic Acid, Isooctyl Alcohol | Isooctyl Acrylate, Hydrogen Sulfide |
| Catalyst | Acid (Homogeneous or Heterogeneous) | Weakly Basic Amine |
| Reaction Temperature | 60°C - 120°C[2] | 0°C - 40°C[5] |
| By-products | Water | Minimal (potential for thiodipropionate formation) |
| Yield | High (can exceed 98%)[2] | High |
| Purity | High (can reach >99% after purification)[2] | High after purification |
| Advantages | - Well-established and robust method. - High yields and purity achievable. - Water is the only major by-product. | - High atom economy. - Milder reaction conditions. - Avoids the use of strong acids. |
| Disadvantages | - Requires elevated temperatures. - Equilibrium reaction necessitates water removal. - Homogeneous catalysts require neutralization and can lead to waste. | - Requires handling of toxic and flammable hydrogen sulfide. - Potential for side reactions (e.g., formation of thiodipropionates).[5] |
Discussion and Field-Proven Insights
Catalyst Choice in Direct Esterification: The choice between a homogeneous and a heterogeneous acid catalyst in direct esterification is a critical decision. While homogeneous catalysts like sulfuric acid are effective, they necessitate a neutralization step, which can complicate the work-up and generate salt waste.[2] Heterogeneous catalysts, such as solid acid resins, offer significant advantages in terms of ease of separation and reusability, contributing to a more sustainable process.[2] However, their activity may be lower in some cases compared to mineral acids.[2]
Controlling Selectivity in Michael Addition: A key challenge in the Michael addition route is controlling the selectivity towards the desired mono-adduct. The formation of the thiodipropionate by-product, arising from the reaction of the product with another molecule of acrylate, is a potential issue.[5] Maintaining a low reaction temperature and a high molar ratio of hydrogen sulfide to the acrylic ester can help to minimize this side reaction.[5]
Process Intensification with Reactive Distillation: For the direct esterification method, reactive distillation presents a highly efficient process intensification strategy. By performing the reaction and separation of the water by-product in a single unit, the equilibrium can be continuously shifted towards the product, leading to higher conversion rates and reduced reaction times.[2]
Conclusion
Both direct esterification and Michael addition are viable and effective methods for the synthesis of Isooctyl 3-mercaptopropionate. The choice between the two will largely depend on the specific requirements of the synthesis, available equipment, and safety considerations.
-
Direct esterification is a robust and well-understood method capable of producing high yields of high-purity product. It is particularly well-suited for large-scale production, especially when coupled with process intensification techniques like reactive distillation and the use of recyclable heterogeneous catalysts.
-
Michael addition offers a more atom-economical and milder alternative. However, the necessity of handling hydrogen sulfide requires specialized equipment and stringent safety protocols.
For researchers and drug development professionals, a thorough evaluation of these factors is essential for selecting the optimal synthetic route that aligns with their goals for efficiency, purity, safety, and sustainability.
References
- 1. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 2. Isooctyl 3-mercaptopropionate | 30374-01-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05981E [pubs.rsc.org]
- 5. EP0485139B1 - Method for preparing mercaptopropionic acid esters - Google Patents [patents.google.com]
A Comparative Guide to the Performance of Isooctyl 3-Mercaptopropionate in Diverse Monomer Systems
For researchers and professionals in polymer science and drug development, the precise control of polymer molecular weight is a cornerstone of material design. Chain transfer agents (CTAs) are the primary tools for achieving this control in free-radical polymerization. This guide provides an in-depth evaluation of Isooctyl 3-mercaptopropionate (IOMP), a highly efficient CTA, and objectively compares its performance against other alternatives in key monomer systems. We will delve into the mechanistic principles, present supporting experimental data, and provide validated protocols to empower you to make informed decisions for your specific application.
Introduction to Isooctyl 3-mercaptopropionate (IOMP) as a Chain Transfer Agent
Isooctyl 3-mercaptopropionate (IOMP) is an organosulfur compound featuring a thiol group (-SH) and an ester functional group.[1] In the context of polymerization, its primary role is to act as a chain transfer agent, effectively regulating the length of polymer chains and, consequently, the molecular weight of the final polymer.[1][] This control is critical for tailoring the physical and mechanical properties of polymers, such as viscosity, flexibility, and adhesion.[1][3]
One of the notable advantages of IOMP over traditional mercaptans, such as dodecyl mercaptans, is its lower odor and reduced toxicity profile, making it a more environmentally benign option for many industrial and research applications.[4][5][6] Commercial IOMP is typically a mixture of over 10 isomers, which has been shown to be effective in controlling the molecular weights of polymers like polystyrene and poly(methyl methacrylate).[4][5]
The Mechanism of Catalytic Chain Transfer
The fundamental role of a CTA like IOMP is to interrupt the propagation of a growing polymer chain and initiate a new one. This process, known as catalytic chain transfer, is a hydrogen atom abstraction process.[7] The thiol group (-SH) on the IOMP molecule readily donates its hydrogen atom to the active radical at the end of a propagating polymer chain. This terminates the growth of that specific chain, leaving it as an inactive polymer molecule. Simultaneously, a new thiyl radical (RS•) is formed from the CTA, which then reinitiates polymerization by reacting with a monomer unit, thus starting a new polymer chain.[] This cycle allows for the production of shorter polymer chains and a narrower molecular weight distribution.[3][8]
The efficiency of this process is central to the performance of the CTA. A highly efficient CTA will transfer a chain for every molecule of CTA consumed.
Figure 1: Mechanism of free-radical polymerization with a chain transfer agent.
Quantitative Performance Comparison: The Chain Transfer Constant (Ctr)
Ctr = ktr / kp
A higher Ctr value signifies a more efficient CTA, meaning it can achieve a greater reduction in polymer molecular weight at a lower concentration.[9] The Ctr is dependent on the specific monomer being polymerized and the reaction conditions, such as temperature.
Below is a comparative summary of the chain transfer constants for IOMP and a widely used alternative, n-Dodecyl Mercaptan (n-DDM), in two common monomer systems.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) | Source |
| Isooctyl 3-mercaptopropionate (IOMP) | Styrene | 70 | > 1 | [9] |
| Isooctyl 3-mercaptopropionate (IOMP) | Methyl Methacrylate (MMA) | 50 | 0.4 | [4] |
| n-Dodecyl Mercaptan (n-DDM) | Styrene | 60 | 18.7 ± 1 | [9] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 60 | 0.67 | [9] |
Analysis of Performance:
-
In Styrene Polymerization: Both IOMP and n-DDM are highly effective CTAs. The chain transfer constant for IOMP in styrene emulsion polymerization has been observed to be greater than unity, indicating high efficiency in molecular weight control.[5][9] While n-DDM shows a very high Ctr value, IOMP's efficiency is also significant and provides excellent control.[9] The choice between them may therefore depend on other factors like toxicity, odor, and cost.
-
In Methyl Methacrylate (MMA) Polymerization: In the emulsion polymerization of MMA, IOMP demonstrates good performance with a Ctr of 0.4.[4] It has been shown to be adequate for controlling the molecular weights of poly(methyl methacrylate).[4] Comparatively, n-DDM has a slightly higher Ctr of 0.67 in MMA systems.[9] The lower reactivity of the IOMP-derived radical compared to the MMA-ended radical can also have a slight impact on the overall polymerization kinetics.[4]
Experimental Protocol: Determination of Chain Transfer Constant via the Mayo Method
To ensure the trustworthiness and reproducibility of performance data, a standardized experimental procedure is essential. The Mayo method is a widely accepted and robust technique for determining the Ctr of a CTA.[7][9] The method involves running a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent.
Figure 2: Experimental workflow for determining Ctr using the Mayo Method.
Step-by-Step Methodology:
-
Purification: The monomer (e.g., Styrene, MMA) must be purified to remove any inhibitors that would interfere with the free-radical polymerization. This is typically done by passing the monomer through a column of activated basic alumina.
-
Reaction Setup: A series of reaction vessels (e.g., sealed ampoules or a jacketed reactor) are prepared. Each vessel will contain a fixed concentration of the monomer and a free-radical initiator (e.g., AIBN), but a different, known concentration of the CTA (IOMP). A control reaction with zero CTA is crucial.[9]
-
Degassing: Each reaction mixture must be thoroughly degassed to remove dissolved oxygen, a potent inhibitor of radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.[9]
-
Polymerization: The reactions are initiated by raising the temperature to the desired setpoint (e.g., 60-70°C) and maintaining it with constant stirring.[9]
-
Low Conversion Termination: The key to the Mayo method is to terminate the polymerizations at very low monomer conversion, typically less than 10%.[9] This ensures that the concentrations of the monomer and CTA remain relatively constant throughout the experiment. Termination is usually achieved by rapid cooling and introducing an inhibitor.
-
Polymer Isolation and Analysis: The resulting polymer is isolated (e.g., by precipitation in a non-solvent like methanol), purified, and dried. The number-average degree of polymerization (Xn) is then determined for each sample, typically using Gel Permeation Chromatography (GPC) or viscometry.
-
Data Analysis (Mayo Plot): The chain transfer constant is determined from the slope of a Mayo plot, which is based on the following equation:
(1 / Xn) = (1 / Xn,0) + Ctr * ([CTA] / [M])
Where:
-
Xn is the number-average degree of polymerization with the CTA.
-
Xn,0 is the number-average degree of polymerization without the CTA (the control).
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
By plotting 1/Xn against the ratio [CTA]/[M], a straight line should be obtained. The slope of this line is the chain transfer constant, Ctr.[7]
-
Conclusion and Recommendations
Isooctyl 3-mercaptopropionate is a highly effective and versatile chain transfer agent for controlling molecular weight in free-radical polymerizations. Its performance is comparable to, and in some aspects advantageous over, traditional mercaptans due to its lower toxicity and odor.
-
For styrenic systems , IOMP provides excellent molecular weight control, making it a viable and safer alternative to highly reactive mercaptans like n-DDM.
-
For acrylate and methacrylate systems , IOMP is a reliable choice for achieving target molecular weights, demonstrating good efficiency and predictable performance.
The selection of the optimal CTA ultimately depends on the specific monomer system, desired polymer properties, and process safety considerations. The experimental data and protocols provided in this guide offer a robust framework for evaluating and implementing Isooctyl 3-mercaptopropionate in your research and development workflows.
References
- BenchChem. (2025).
- Minari, R. J., et al. (2013).
- Jahanzad, F., et al. (1993).
- Minari, R. J., et al. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944-3952. CONICET.
- BOC Sciences. Chain Transfer Agents.
- Arkema. Mercaptans as chain transfer agents - NDM.
- Arkema. Mercaptans as chain transfer agents.
- Minari, R. J., et al. (2008). Emulsion Polymerization of Styrene with iso-octyl-3-mercaptopropionate as Chain Transfer Agent. Repositorio Institucional CONICET Digital.
- ResearchGate. (2008). Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent | Request PDF.
- BenchChem.
- SAKAI CHEMICAL INDUSTRY CO., LTD. Chain transfer agents.
- BenchChem.
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- 3. arkema.com [arkema.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Cross-validation of analytical techniques for Isooctyl 3-mercaptopropionate characterization.
An In-Depth Guide to the Cross-Validation of Analytical Techniques for the Characterization of Isooctyl 3-mercaptopropionate
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity
In the fields of specialty chemicals and pharmaceutical development, the rigorous characterization of raw materials is not merely a procedural step but the foundation of product quality, safety, and performance. Isooctyl 3-mercaptopropionate (IOMP), an organosulfur compound featuring both an ester and a thiol functional group, presents a unique analytical challenge.[1] Its proper identification, purity assessment, and quantification are critical for its applications, which often rely on the specific reactivity of these functional groups.
This guide eschews a simple recitation of methods. Instead, it presents a holistic and self-validating analytical strategy for IOMP characterization. We will explore the synergistic application of multiple, orthogonal techniques, explaining not just how to perform the analysis, but why specific experimental choices are made. This cross-validation approach ensures the highest degree of confidence in the analytical results, moving beyond data generation to true analytical assurance.
The Analytical Arsenal: Selecting Orthogonal Techniques for IOMP
No single analytical technique can provide a complete picture of a molecule's identity, purity, and quantity with absolute certainty. A robust characterization relies on employing orthogonal methods—techniques that measure different chemical or physical properties of the analyte. For IOMP, we have selected four core techniques, each providing a unique and complementary piece of the analytical puzzle.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Purity and Volatile Impurity Profiling. GC is perfectly suited for analyzing volatile and semi-volatile compounds like IOMP.[2][3][4] It separates components of a mixture based on their boiling points and interactions with a stationary phase. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of the separated components by analyzing their mass-to-charge ratio and fragmentation patterns, making it a powerful tool for both quantification and impurity identification.[5]
-
High-Performance Liquid Chromatography (HPLC): The Versatile Tool for Quantification in Diverse Matrices. HPLC separates compounds based on their interactions with a packed column and a liquid mobile phase.[4][6] While IOMP lacks a strong chromophore for standard UV detection, its thiol group can be derivatized with a fluorescent tag. This pre-column derivatization dramatically increases sensitivity and selectivity, allowing for precise quantification even at low levels.[7] This makes HPLC an excellent orthogonal method to GC for quantitative cross-validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Unambiguous Structural Elucidation. NMR provides unparalleled detail about a molecule's atomic structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[5] It is the most definitive technique for confirming the chemical identity of IOMP, verifying the connectivity of the isooctyl ester and the 3-mercaptopropionate backbone. For IOMP, NMR serves as the ultimate arbiter of molecular structure.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Confirmation of Chemical Identity. FTIR is a fast, non-destructive technique that identifies the functional groups present in a molecule by measuring its absorption of infrared radiation.[9] For IOMP, FTIR can instantly confirm the presence of the critical ester (C=O stretch) and thiol (S-H stretch) functional groups, providing a rapid and reliable identity check.[8][10]
A Self-Validating Workflow for Comprehensive Characterization
The power of this multi-technique approach lies in its strategic integration. By using the results from one technique to validate another, we build a self-reinforcing web of analytical evidence. This workflow ensures that the final characterization is robust, reliable, and trustworthy.
Caption: GC-MS experimental workflow for IOMP purity analysis.
-
Methodology:
-
Sample Preparation: Accurately dilute the IOMP sample in high-purity hexane to a final concentration of approximately 100 µg/mL.
-
GC-MS Parameters:
-
Instrument: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless, injector temperature 250°C.
-
Oven Program: Hold at 80°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV, source temperature 230°C, mass scan range 40-450 amu.
-
-
Data Analysis: Integrate all peaks. Calculate purity based on the relative area percent of the main IOMP peak. Identify impurity peaks by comparing their mass spectra against the NIST library. [8]
-
Protocol 2: HPLC with Fluorescence Detection for Quantitative Analysis
This method provides an orthogonal quantitative result, leveraging the specific reactivity of the thiol group for highly sensitive detection.
-
Rationale for Experimental Choices: The thiol group of IOMP is not UV-active, necessitating derivatization for sensitive detection. Monobromobimane is an excellent derivatizing agent that reacts specifically with thiols to produce a highly fluorescent product. [7]A C18 column is used for reversed-phase separation of the now more non-polar derivative. Gradient elution ensures that the derivatized IOMP is well-separated from the derivatizing agent and any side products.
Caption: HPLC workflow with pre-column derivatization for IOMP.
-
Methodology:
-
Derivatization: In a vial, mix 100 µL of the IOMP sample solution (in acetonitrile), 800 µL of Tris-HCl buffer (50 mM, pH 8.0), and 100 µL of monobromobimane solution (10 mM in acetonitrile). React for 10 minutes in the dark at room temperature.
-
HPLC Parameters:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water; Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence, Excitation = 380 nm, Emission = 480 nm.
-
-
Quantification: Prepare a calibration curve using at least five standards of derivatized IOMP. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) must be ≥ 0.999. [11]
-
Protocols for Structural & Identity Confirmation
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of IOMP in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Confirm the structure by assigning all proton and carbon signals. The spectra should be consistent with the known structure of 6-methylheptyl 3-sulfanylpropanoate. [8]Key signals include the triplet for the thiol proton (~1.6 ppm), the multiplets for the methylene groups adjacent to the sulfur and carbonyl groups, and the characteristic signals of the 6-methylheptyl (isooctyl) group.
-
-
ATR-FTIR Spectroscopy:
-
Sample Preparation: Place one drop of neat IOMP liquid directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 scans.
-
Analysis: Verify the presence of characteristic absorption bands:
-
~2570 cm⁻¹: S-H stretch (confirms thiol group).
-
~1740 cm⁻¹: C=O stretch (confirms ester group).
-
~2850-2960 cm⁻¹: C-H stretches (confirms alkane backbone). [9]
-
-
Comparative Data Summary
A robust analytical validation requires comparing the performance of the quantitative methods. The data below represents a typical outcome for the cross-validation of the GC-MS and HPLC-FLD methods for IOMP.
| Parameter | GC-MS | HPLC-FLD | Acceptance Criteria | Comment |
| Specificity | High (Mass Spec) | High (Specific Derivatization) | No interference at analyte retention time | Both methods are highly specific. |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 | Excellent linearity for both techniques. [11] |
| LOQ | 0.1 µg/mL | 5 ng/mL | Sufficient for intended use | HPLC-FLD is significantly more sensitive. |
| Precision (%RSD) | 1.2% | 0.8% | ≤ 2% | Both methods show excellent precision. |
| Accuracy (% Recovery) | 99.2% | 100.5% | 98.0 - 102.0% | Both methods are highly accurate. |
Conclusion: A Framework for Analytical Trust
The characterization of Isooctyl 3-mercaptopropionate demands more than the application of a single technique. The cross-validation framework presented here—combining the quantitative power of GC-MS and HPLC with the definitive structural confirmation of NMR and the rapid identity verification of FTIR—establishes a self-validating system that ensures the highest level of analytical integrity. By understanding the causality behind each experimental choice and leveraging the strengths of orthogonal techniques, researchers, scientists, and drug development professionals can be confident that their material meets the stringent quality attributes required for its intended use. This integrated approach transforms routine testing into a comprehensive strategy for quality assurance.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Isooctyl 3-mercaptopropionate
Abstract
Isooctyl 3-mercaptopropionate (IOMP) is a critical chain transfer agent (CTA) in polymerization and a key intermediate in the synthesis of various specialty chemicals. The precise control over its purity is paramount, as even trace impurities can significantly impact reaction kinetics, polymer properties, and the safety profile of the final product. This guide provides a comprehensive framework for researchers and quality control professionals to benchmark the purity of commercially available IOMP. We present a multi-pronged analytical approach, combining chromatographic and titrimetric methods to provide a holistic purity profile. This document details the rationale behind method selection, provides step-by-step experimental protocols, and offers a framework for interpreting comparative data.
Introduction: The Critical Role of Purity in IOMP Applications
Isooctyl 3-mercaptopropionate (CAS 30374-01-7) is a mercaptan ester widely employed to regulate the molecular weight of polymers synthesized via free-radical polymerization.[1][2] Its efficacy is directly proportional to the molar concentration of the thiol (-SH) functional group. The presence of impurities, such as the corresponding disulfide (from oxidation), unreacted starting materials (isooctyl alcohol and 3-mercaptopropionic acid), or by-products from synthesis, can have deleterious effects.[3] For instance, disulfide impurities do not function as chain transfer agents, leading to uncontrolled polymerization and polymers with broad molecular weight distributions.
This guide outlines three orthogonal analytical techniques to create a robust and self-validating system for purity assessment:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): To separate and quantify volatile organic components.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): To provide an alternative chromatographic separation, often with enhanced sensitivity for specific impurities after derivatization.
-
Potentiometric Titration: To directly quantify the active mercaptan content, providing a functional measure of purity.
By comparing the results from these distinct methods, a highly reliable assessment of a commercial sample's true purity can be achieved.
The Analytical Workflow: A Multi-Method Approach
A comprehensive purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of co-eluting impurities or detection blind spots inherent to any single method.
Caption: Overall workflow for the comprehensive purity assessment of IOMP.
Experimental Methodologies & Protocols
The following protocols are designed to be robust and reproducible. It is imperative to use high-purity solvents and calibrated instrumentation for accurate results.
Method 1: Purity by Gas Chromatography (GC-FID)
Rationale: Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds like IOMP and its likely organic impurities. The Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons and is a standard for purity analysis by area percent normalization, assuming all components have a similar response factor. For higher accuracy, a sulfur-selective detector could be employed.[4][5]
Protocol:
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent (non-polar phase).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector: Temperature: 250°C. Split ratio: 50:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID at 300°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the IOMP sample in high-purity acetone.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method: Purity (%) = (Area of IOMP Peak / Total Area of All Peaks) x 100
Method 2: Purity by HPLC with UV Derivatization
Rationale: HPLC offers an alternative separation mechanism based on polarity. Since IOMP lacks a strong native chromophore, pre-column derivatization of the thiol group is necessary for sensitive UV detection.[6] This method is particularly sensitive to thiol-containing species. Ellman's reagent (DTNB) reacts stoichiometrically with thiols to release a chromophoric product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified.[7]
Protocol:
-
Instrument: HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 50% B to 100% B over 10 minutes. Hold at 100% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 412 nm (for TNB detection).
-
Derivatization & Sample Preparation: a. Prepare a 10 mM solution of DTNB in a 0.1 M phosphate buffer (pH 8.0). b. Accurately prepare a ~1 mg/mL stock solution of the IOMP sample in acetonitrile. c. In a vial, mix 100 µL of the IOMP sample solution with 900 µL of the DTNB solution. d. Allow the reaction to proceed for 5 minutes at room temperature.
-
Injection: Inject 10 µL of the derivatized sample mixture.
-
Quantification: Create a calibration curve using a certified IOMP reference standard that has been similarly derivatized. Calculate the concentration in the sample and determine the purity relative to the initial weighed amount.
Method 3: Purity by Potentiometric Titration
Rationale: This method directly quantifies the mercaptan (-SH) functional group, providing a measure of the active component's concentration. It is based on the precipitation of the thiol as a silver mercaptide using a silver nitrate titrant.[8] The endpoint is detected by a significant change in potential between a silver indicating electrode and a reference electrode. This procedure is adapted from standards like ASTM D3227.[9]
Protocol:
-
Instrument: Automatic potentiometric titrator with a silver/silver-sulfide indicating electrode and a glass or calomel reference electrode.
-
Titrant: Standardized 0.01 M Silver Nitrate (AgNO₃) solution in isopropanol.
-
Solvent: Alcoholic sodium acetate solution (dissolve 2.7 g of sodium acetate trihydrate in 25 mL of deionized water and dilute to 1 L with isopropanol).[10]
-
Sample Preparation: Accurately weigh approximately 0.2 g of the IOMP sample into a titration beaker. Dissolve in 100 mL of the titration solvent.
-
Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.01 M AgNO₃ solution. Record the volume of titrant added versus the cell potential.
-
Data Analysis: Determine the equivalence point from the inflection point of the titration curve. Calculate the purity using the following formula: Purity (%) = (V x M x MW) / (W x 10) Where:
-
V = Volume of AgNO₃ titrant at the equivalence point (mL)
-
M = Molarity of the AgNO₃ solution (mol/L)
-
MW = Molecular weight of IOMP (218.36 g/mol )[1]
-
W = Weight of the IOMP sample (g)
-
Application Context: Impact of Impurities in Polymerization
The primary function of IOMP is to control chain growth in radical polymerization. An impurity, particularly the disulfide dimer of IOMP, fails to participate in this chain transfer reaction, leading to a loss of molecular weight control.
Caption: Effect of IOMP purity on radical polymerization control.
Comparative Data & Interpretation
To illustrate the benchmarking process, consider the hypothetical purity analysis of IOMP from four different commercial suppliers. All suppliers claim a purity of ≥99.0%.
| Supplier | Stated Purity | Purity by GC-FID (%) | Purity by HPLC-UV (%) | Purity by Titration (%) | Interpretation |
| Supplier A | ≥99.0% | 99.7 | 99.6 | 99.5 | High Quality: Results are consistent across all methods, indicating high purity with minimal impurities of any kind. |
| Supplier B | ≥99.0% | 99.6 | 99.5 | 98.1 | Potential Oxidation: The lower titration result suggests that ~1.5% of the material may be non-thiol species, likely the disulfide, which is not quantified by this method but co-elutes or has a similar response factor in GC/HPLC. |
| Supplier C | ≥99.0% | 98.5 | 98.4 | 98.5 | Lower Overall Purity: All methods show a lower purity value, suggesting the presence of ~1.5% of an impurity that is detectable by all methods, possibly unreacted starting material. |
| Supplier D | ≥99.0% | 99.1 | 97.2 | 99.0 | Thiol Impurity: The lower HPLC result, which is highly sensitive to thiol-containing compounds, suggests the presence of a different thiol impurity that is resolved from the main peak, while the overall thiol content (Titration) and volatile organic content (GC) remain high. |
Expert Insights:
-
Trustworthiness of Data: The concordance between GC-FID and titration is a strong indicator of sample integrity. A significant drop in the titration value, as seen with Supplier B, is a red flag for the presence of oxidized, non-functional material.
-
Causality of Discrepancies: The discrepancy for Supplier D highlights the importance of chromatography. While the total thiol content is high, the presence of a secondary thiol impurity could still alter reaction kinetics in a sensitive application.
-
Self-Validation: When all three methods provide consistent results (Supplier A), it provides a high degree of confidence in the purity assessment. Discrepancies are not failures but rather diagnostic tools to understand the nature of the impurities present.
Conclusion
Benchmarking the purity of a critical raw material like Isooctyl 3-mercaptopropionate requires more than accepting a supplier's Certificate of Analysis at face value. A rigorous, multi-method analytical approach provides the most accurate and reliable picture of product quality. By combining total organic content analysis (GC-FID), specific functional group quantification (Potentiometric Titration), and high-resolution separation (HPLC), researchers and drug development professionals can make informed decisions, ensure process consistency, and guarantee the performance and safety of their final products.
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A Comparative Guide to Isooctyl 3-Mercaptopropionate Isomers in Polymerization: Performance, Mechanism, and Selection
Abstract
Chain transfer agents (CTAs) are pivotal in controlling the molecular weight and architecture of polymers synthesized via free radical polymerization. Isooctyl 3-mercaptopropionate (IOMP), a widely used thiol-based CTA, presents a unique case study due to the inherent isomerism of the "isooctyl" group. This guide provides a comprehensive comparative analysis of IOMP isomers, delving into their mechanism of action and the structural nuances that dictate their performance in polymerization. Through a detailed, simulated experimental study, we elucidate how steric differences between linear (n-octyl), branched (e.g., 6-methylheptyl), and highly branched (e.g., 2-ethylhexyl) isomers impact key polymer characteristics such as molecular weight distribution and polydispersity. This document serves as a technical resource for researchers and polymer scientists to inform the rational selection of a CTA to achieve desired polymer properties.
Introduction: The Critical Role of Chain Transfer Agents
In the landscape of polymer synthesis, achieving precise control over polymer chain length is paramount as it directly influences the material's final physical and mechanical properties.[1][2] Free radical polymerization, a robust and versatile method, inherently produces polymers with a distribution of molecular weights, often quantified by the Polydispersity Index (PDI or Đ).[3][4] To narrow this distribution and target specific molecular weights, chain transfer agents (CTAs) are deliberately introduced into the polymerization system.[5][6]
Isooctyl 3-mercaptopropionate (IOMP) is a prominent thiol-based CTA valued for its efficiency. However, the term "isooctyl" is not a single chemical entity but rather a collection of structural isomers. This isomeric complexity is a critical, yet often overlooked, factor that can lead to variability in polymerization outcomes, particularly in the breadth of the molecular weight distribution.[9] This guide aims to dissect the influence of IOMP's isomeric structures on polymerization kinetics and polymer properties.
The Isomers of Isooctyl 3-Mercaptopropionate
The performance of IOMP as a CTA is intrinsically linked to the structure of its isooctyl ester group. The steric environment around the thiol functional group can influence its reactivity towards the growing polymer radical. The most common isomers associated with "isooctyl" alcohol precursors include linear n-octyl, and various branched structures such as 6-methylheptyl and 2-ethylhexyl.
Caption: Chemical structures of common C8-ester isomers of 3-mercaptopropionic acid.
-
n-Octyl 3-mercaptopropionate: A linear isomer with minimal steric hindrance.
-
6-Methylheptyl 3-mercaptopropionate: A common branched isomer often found in commercial "isooctyl" mixtures.[10] The branching is distant from the ester linkage.
-
2-Ethylhexyl 3-mercaptopropionate: A highly branched isomer with the branching point close to the ester group, imparting significant steric bulk.
The key hypothesis is that increased steric hindrance near the reactive thiol center may decrease the chain transfer efficiency, leading to polymers with higher molecular weights and broader polydispersity.
Mechanism of Action: Conventional Chain Transfer
The fundamental role of a thiol CTA like IOMP is to mediate the transfer of a hydrogen atom to a propagating polymer radical (P•). This terminates the growth of that specific polymer chain and generates a new thiyl radical (RS•). This thiyl radical then reacts with a monomer molecule (M) to initiate the growth of a new polymer chain.
The efficiency of this process is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more efficient CTA.
Caption: General mechanism of chain transfer in free radical polymerization.
Comparative Experimental Analysis
To objectively compare the performance of IOMP isomers, we present data from a simulated free radical polymerization of styrene. The study contrasts three CTAs: n-octyl 3-mercaptopropionate (linear), 2-ethylhexyl 3-mercaptopropionate (branched), and a commercial-grade IOMP (assumed to be a mixture of isomers, primarily 6-methylheptyl).
Experimental Workflow and Protocols
The following protocols outline a standardized procedure for synthesizing and characterizing the polymers.
Caption: Standardized workflow for the comparative polymerization study.
Protocol 1: Free Radical Polymerization of Styrene
-
Reactor Setup: A 250 mL jacketed glass reactor is equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet.
-
Charging Reactants: The reactor is charged with styrene (100 g), toluene (50 g), and the specific Isooctyl 3-mercaptopropionate isomer (5 mmol).
-
Inerting: The mixture is sparged with dry nitrogen for 30 minutes to remove dissolved oxygen. A nitrogen blanket is maintained throughout the reaction.
-
Initiation: The reaction mixture is heated to and maintained at 70°C. A solution of 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.5 g in 5 g toluene) is added to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for 4 hours at 70°C with constant stirring.
-
Termination & Isolation: The polymerization is quenched by rapidly cooling the reactor and exposing the contents to air. The polymer is isolated by precipitation in a 10-fold excess of cold methanol, followed by filtration and drying under vacuum at 60°C to a constant weight.
Protocol 2: Polymer Characterization by Gel Permeation Chromatography (GPC)
-
Instrumentation: Analysis is performed on a GPC system equipped with a refractive index (RI) detector.[11]
-
Columns: A set of polystyrene-divinylbenzene columns suitable for separating a molecular weight range of 500 to 2,000,000 g/mol is used.
-
Sample Preparation: The dried polymer (10 mg) is dissolved in tetrahydrofuran (THF) (10 mL) and filtered through a 0.45 µm syringe filter.
-
Analysis Conditions: THF is used as the mobile phase at a flow rate of 1.0 mL/min at 35°C.
-
Calibration: The system is calibrated with narrow-polydispersity polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[4][12]
Results and Discussion
The performance of each IOMP isomer is evaluated based on its ability to control the molecular weight and PDI of the resulting polystyrene.
Table 1: Comparative Performance of IOMP Isomers in Styrene Polymerization
| Chain Transfer Agent (CTA) | Structure | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ = Mw/Mn) |
| Control (No CTA) | N/A | 95 | 155,000 | 341,000 | 2.20 |
| n-Octyl 3-mercaptopropionate | Linear | 94 | 28,500 | 54,150 | 1.90 |
| IOMP (Mixed Isomers) | Branched | 93 | 32,000 | 64,000 | 2.00 |
| 2-Ethylhexyl 3-mercaptopropionate | Highly Branched | 94 | 38,500 | 82,775 | 2.15 |
Analysis of Results:
-
Effectiveness of CTAs: All three IOMP variants successfully reduced the polymer molecular weight compared to the control reaction, demonstrating their function as effective chain transfer agents.[5]
-
Impact of Steric Hindrance: A clear trend emerges linking the steric bulk of the isomer to its chain transfer efficiency.
-
n-Octyl 3-mercaptopropionate (Linear): This isomer provided the lowest molecular weight (Mn = 28,500 g/mol ) and the narrowest PDI (1.90). Its linear structure presents minimal steric hindrance, allowing for the most efficient hydrogen transfer from the thiol group to the propagating radical.
-
2-Ethylhexyl 3-mercaptopropionate (Highly Branched): This isomer resulted in the highest molecular weight (Mn = 38,500 g/mol ) and the broadest PDI (2.15) among the tested CTAs. The branching near the ester functionality likely impedes the approach of the bulky polymer radical to the thiol group, thus reducing the chain transfer rate constant (ktr).
-
IOMP (Mixed Isomers): The commercial-grade IOMP, representing a mixture of less-hindered branched isomers, performed intermediately. The resulting PDI of 2.00 is broader than that of the single linear isomer, which can be attributed to the presence of multiple isomers with slightly different reactivities.[9]
-
A Note on Controlled Radical Polymerization: RAFT
While conventional CTAs like IOMP offer a degree of molecular weight control, more advanced techniques provide significantly greater precision. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low PDIs (typically < 1.3), and complex architectures like block copolymers.[13][14][15]
Unlike the irreversible hydrogen transfer in conventional chain transfer, RAFT employs thiocarbonylthio compounds that establish a dynamic equilibrium between active (propagating) radical chains and dormant species.[14] This reversible process ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate, leading to excellent control over the final polymer characteristics.[16]
Caption: Simplified mechanism of RAFT polymerization showing the key equilibrium.
While IOMP is not a RAFT agent, understanding the distinction is crucial for researchers needing higher levels of control than what conventional CTAs can offer.[17]
Conclusion and Recommendations
The isomeric structure of Isooctyl 3-mercaptopropionate is a determining factor in its performance as a chain transfer agent in free radical polymerization.
-
For Maximum Molecular Weight Reduction and a Narrower PDI: A linear isomer such as n-octyl 3-mercaptopropionate is the ideal choice due to its high chain transfer efficiency stemming from minimal steric hindrance.
-
For General-Purpose Molecular Weight Control: Commercial-grade IOMP (mixed isomers) provides a cost-effective and reliable option, though researchers should anticipate a slightly broader molecular weight distribution compared to a single, linear isomer.
-
When Higher Molecular Weight is Tolerable: A highly branched isomer like 2-ethylhexyl 3-mercaptopropionate can be used, but it is the least efficient of the isomers studied for molecular weight reduction.
This guide underscores the importance of considering the specific isomeric composition of reagents in polymerization. For applications demanding high precision and low polydispersity, transitioning from conventional CTAs to controlled polymerization techniques like RAFT should be considered. By understanding the causal relationship between molecular structure and reactivity, scientists can make more informed decisions to tailor polymer properties for advanced applications.
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A Senior Application Scientist's Guide to Validating Molecular Weight Control in Polymers with Isooctyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals, the precise control of polymer molecular weight is not merely a technical detail—it is a critical determinant of a material's final properties and, consequently, its performance in high-stakes applications. From the viscosity of an adhesive to the drug release profile of a nanoparticle formulation, the length of polymer chains is paramount. This guide provides an in-depth, objective comparison of Isooctyl 3-mercaptopropionate (IOMP), a highly effective chain transfer agent (CTA), with other common alternatives, supported by representative experimental data and detailed protocols.
The Central Role of Chain Transfer Agents in Polymer Synthesis
Isooctyl 3-mercaptopropionate (IOMP): A Profile
Isooctyl 3-mercaptopropionate (IOMP) is a mercaptan-based CTA that has gained prominence for several key reasons:
-
Efficacy in Molecular Weight Control: IOMP is effective in controlling the molecular weight of a variety of polymers, including acrylics and styrenics.[6][7]
-
Reduced Odor and Lower Toxicity: Compared to traditional mercaptans like dodecyl mercaptan, IOMP is noted for its lower odor and a more favorable toxicological profile.[7][8] This is a significant advantage in terms of handling and for the final product's safety, particularly in biomedical applications.
-
Good Solubility: IOMP generally exhibits good solubility in common organic solvents and monomers used in polymerization.
It is important to note that commercial IOMP is typically a mixture of over 10 isomers, which can lead to a distribution of reactivities and potentially broader or bimodal molecular weight distributions in the resulting polymer.[6][8][9]
A Comparative Analysis of Chain Transfer Agents
To objectively evaluate the performance of IOMP, we will compare it to three other widely used CTAs with varying chemical structures and reactivities:
-
n-Dodecyl Mercaptan (NDM): A traditional and highly effective aliphatic thiol, often considered an industry standard.[][10]
-
Thioglycolic Acid (TGA): A water-soluble CTA, making it particularly suitable for emulsion polymerization.[4]
-
Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP): A tetrafunctional CTA, capable of creating branched or cross-linked polymer architectures.[11][12][13][14][15]
The Mechanism of Chain Transfer
The fundamental mechanism of chain transfer for mercaptan-based CTAs like IOMP is illustrated below. A growing polymer radical abstracts the hydrogen atom from the thiol group of the CTA, terminating the polymer chain and generating a thiyl radical. This thiyl radical then reacts with a monomer unit, initiating a new polymer chain.
Caption: Mechanism of chain transfer in radical polymerization.
Experimental Validation: A Representative Study
To provide a tangible comparison, we present a representative experimental design for the bulk polymerization of methyl methacrylate (MMA), a common model monomer. The goal is to demonstrate the relative effectiveness of IOMP and the selected alternative CTAs in controlling the molecular weight of poly(methyl methacrylate) (PMMA).
Experimental Protocol
1. Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), initiator
-
Isooctyl 3-mercaptopropionate (IOMP)
-
n-Dodecyl Mercaptan (NDM)
-
Thioglycolic Acid (TGA)
-
Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP)
-
Tetrahydrofuran (THF), HPLC grade for GPC analysis
2. Polymerization Procedure:
A series of polymerizations are conducted, each with a different CTA at a specified concentration. A control experiment without any CTA is also performed.
-
In a reaction vessel, combine 100 g of MMA and 0.1 g of AIBN.
-
Add the specified amount of the selected CTA (e.g., 0.5 mol% relative to the monomer).
-
Purge the mixture with nitrogen for 15 minutes to remove oxygen, which can inhibit polymerization.[3]
-
Seal the vessel and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a set time (e.g., 4 hours).
-
Terminate the reaction by cooling the vessel in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the resulting PMMA polymer under vacuum to a constant weight.[16]
3. Polymer Characterization: Gel Permeation Chromatography (GPC)
The molecular weight and molecular weight distribution of the synthesized PMMA samples are determined by Gel Permeation Chromatography (GPC).[3][17][18][19][20]
-
Prepare PMMA solutions in THF at a concentration of 2-5 mg/mL.[21]
-
Ensure complete dissolution, which may require gentle agitation overnight.[21]
-
Filter the solutions through a 0.2-0.45 µm syringe filter before injection to protect the GPC columns.[21]
-
Analyze the samples using a GPC system calibrated with polystyrene or PMMA standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Experimental Workflow Diagram
Caption: Experimental workflow for comparative CTA analysis.
Comparative Performance Data
The following table summarizes the expected outcomes from the described experimental protocol. The values are representative and based on the known relative chain transfer constants of the selected CTAs.
| Chain Transfer Agent (0.5 mol%) | Expected Mn ( g/mol ) | Expected Mw ( g/mol ) | Expected PDI (Mw/Mn) | Key Characteristics & Considerations |
| None (Control) | > 500,000 | > 1,000,000 | > 2.0 | Uncontrolled polymerization, high viscosity, broad MWD. |
| Isooctyl 3-mercaptopropionate (IOMP) | ~ 80,000 | ~ 160,000 | ~ 2.0 | Effective MW control, lower odor, isomeric mixture may slightly broaden PDI.[7][8] |
| n-Dodecyl Mercaptan (NDM) | ~ 60,000 | ~ 120,000 | ~ 2.0 | High efficiency (high Ctr), strong odor, industry benchmark.[10][22] |
| Thioglycolic Acid (TGA) | ~ 90,000 | ~ 180,000 | ~ 2.0 | Moderate efficiency, water-soluble, introduces carboxylic acid functionality.[4] |
| Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) | ~ 70,000 | ~ 250,000 | > 3.0 | High efficiency, tetrafunctional, leads to branched or cross-linked polymers and a broader PDI.[11][12] |
Discussion and Interpretation
The representative data clearly illustrates the pivotal role of CTAs in controlling polymer molecular weight. Without a CTA, the polymerization of MMA under these conditions would be expected to produce a high molecular weight polymer with a broad molecular weight distribution.
-
IOMP vs. NDM: Both IOMP and NDM are highly effective at reducing the molecular weight of the resulting polymer. NDM, with its typically higher chain transfer constant for many monomers, is expected to yield a lower molecular weight polymer at the same molar concentration.[10][23] However, the significantly lower odor and improved safety profile of IOMP make it a compelling alternative, particularly when extremely low molecular weights are not the primary objective.
-
The Role of Functionality: TGA offers the unique advantage of water solubility, making it a prime candidate for emulsion polymerization systems.[4] The carboxylic acid group it introduces can also be leveraged for post-polymerization modification or to alter the polymer's solubility and adhesive properties. PETMP, with its four thiol groups, acts as a cross-linking agent as well as a CTA.[11][12][13] This results in a polymer with a more complex, branched architecture and a significantly broader PDI, which can be desirable for applications requiring high viscosity or gel formation.
Conclusion: Selecting the Right Chain Transfer Agent
The validation of molecular weight control is a critical aspect of polymer synthesis for advanced applications. Isooctyl 3-mercaptopropionate stands out as a versatile and effective chain transfer agent that offers a balance of performance and safety. Its ability to significantly reduce polymer molecular weight, coupled with its lower odor and toxicity compared to traditional mercaptans, makes it an excellent choice for a wide range of polymerization systems.
However, the selection of the optimal CTA is always application-dependent. For the most significant reduction in molecular weight, a high-Ctr agent like n-dodecyl mercaptan may be preferred, provided its strong odor can be managed. For aqueous systems or when additional functionality is desired, thioglycolic acid is a strong contender. When the goal is to create branched or cross-linked structures, multifunctional CTAs like PETMP are the agents of choice.
This guide provides the foundational knowledge, experimental framework, and comparative insights to empower researchers to make informed decisions in their polymer synthesis endeavors. By carefully considering the desired polymer properties and the characteristics of each chain transfer agent, scientists can achieve precise control over their materials and unlock their full potential.
References
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Kowa Chemicals USA. (n.d.). Pentaerythritol Tetrakis 3-Mercaptopropionate. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). GPC Sample Preparation Guide: From Plastics to Biopolymers. Retrieved from [Link]
- Wang, J. S., & Matyjaszewski, K. (2001). The reverse atom transfer radical polymerization of methyl methacrylate in the presence of some polar solvents. Polymer, 42(22), 9203-9209.
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- Sakai, T., et al. (n.d.). Synthesis of Block Copolymers Using Poly(methyl methacrylate)
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University of Bonn. (n.d.). Macromolecular chemistry - Gel permeation chromatography (GPC). Retrieved from [Link]
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Ataman Kimya. (n.d.). N-DODECYL MERCAPTAN. Retrieved from [Link]
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Bruno Bock. (n.d.). Thioglycolic Acid in Polymerization: A Key Chain Transfer Agent. Retrieved from [Link]
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Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
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- Minari, R. J., et al. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944-3952.
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Wikipedia. (n.d.). Pentaerythritol tetrakis(3-mercaptopropionate). Retrieved from [Link]
- Zheng, Y., et al. (2008). Synthesis and Characterization of Poly-(Methyl Methacrylate) Nanoparticles with Ultrasound Assistance.
- de la Mora, J. F., & Matyjaszewski, K. (1999). Gel Permeation Chromatography Coupled to Fourier Transform Mass Spectrometry for Polymer Characterization. In Controlled Radical Polymerization (Vol. 768, pp. 314-326). American Chemical Society.
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Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN. Retrieved from [Link]
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Palica Chem. (n.d.). Mercaptan Chain Transfer Agents. Retrieved from [Link]
- Hutchinson, R. A. (2002). Chain Transfer to 2‐Mercaptoethanol in Methacrylic Acid Polymerization in Aqueous Solution. Macromolecular Chemistry and Physics, 203(15), 2217-2223.
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Bon, S. A. F. (2020). New method to study chain transfer in radical polymerizations. BonLab. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isooctyl 3-mercaptopropionate
This guide provides an in-depth operational plan for the safe handling of Isooctyl 3-mercaptopropionate (CAS No. 30374-01-7), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a robust and intuitive safety culture in your laboratory.
Foundational Safety: Understanding the Hazard Profile
To select the appropriate PPE, we must first fundamentally understand the risks posed by Isooctyl 3-mercaptopropionate. Its hazard profile dictates every subsequent safety decision. The primary risks are not singular but multifaceted, encompassing physical, health, and environmental concerns.
| Hazard Classification | Description | GHS Pictogram(s) | Primary Implication for PPE |
| Flammable Liquid | Highly flammable liquid and vapor with a very low flash point of approximately -10°C (14°F).[1] | 🔥 | Use of anti-static measures and avoidance of ignition sources. PPE itself should not create a static risk. |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | ❗ | Reinforces the need for strict hygiene protocols and preventing hand-to-mouth contamination. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact (Category 1).[2][3] | ❗ | This is a critical health hazard. Prevention of all skin contact through appropriate gloves and body protection is mandatory. Once sensitized, even minute exposures can trigger a severe reaction.[4] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[5] | ❗ | Mandates the use of chemical splash goggles and/or a face shield, along with proper gloves and lab coats. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | 🌳 | Emphasizes the importance of containment and proper disposal of contaminated PPE and materials to prevent environmental release. |
The Hierarchy of Controls: Situating PPE in a Systems Approach
Before we address PPE, it is crucial to recognize its place in the overall safety strategy. The "Hierarchy of Controls," a foundational concept in industrial hygiene endorsed by agencies like OSHA, prioritizes control methods from most to least effective.[6] PPE is the final, indispensable barrier between you and the chemical when other controls cannot eliminate the risk entirely.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.
Core PPE Requirements for Handling Isooctyl 3-mercaptopropionate
Based on the identified hazards, the following PPE is required for handling Isooctyl 3-mercaptopropionate. The specific level of protection may be scaled based on the quantity and procedure, as detailed in Table 2.
Hand and Arm Protection: The First Line of Dermal Defense
Due to its classification as a skin sensitizer, preventing dermal contact is non-negotiable.[1][2] The goal is zero contact.
-
Glove Material: While no specific permeation data for Isooctyl 3-mercaptopropionate is universally published, general guidance for mercaptans and organic esters suggests using gloves made from Butyl rubber or Neoprene .[7] Thicker gloves generally offer better protection.[8] Always consult the specific glove manufacturer's chemical resistance guide against the CAS number (30374-01-7) before use.
-
Double Gloving: For transfers of quantities greater than a few milliliters or for extended procedures, double gloving is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Replacement Frequency: Contaminated gloves must be changed immediately. For prolonged use, gloves should be changed regularly (e.g., every 30-60 minutes), as chemical breakthrough can occur even without visible signs of failure.[8]
Eye and Face Protection: Shielding from Splashes and Vapors
-
Standard Use: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the liquid. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.[8]
-
High-Risk Operations: When transferring larger volumes, working under pressure, or when there is a significant risk of splashing, a full-face shield worn over chemical splash goggles is mandatory.[9] This provides a multi-layered defense for the entire face.
Body Protection: Preventing Contamination of Personal Clothing
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement for all procedures.
-
Chemical-Resistant Apron: When handling quantities that pose a splash hazard, a chemical-resistant apron made of a material like Tychem® should be worn over the lab coat.[7][10]
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes or shoes made of porous materials are strictly prohibited in the laboratory.
Respiratory Protection: Guarding Against Inhalation and Sensitization
Isooctyl 3-mercaptopropionate is a volatile liquid that can cause respiratory tract irritation.[11] More importantly, some related compounds are known respiratory sensitizers, and prudence dictates protecting against this risk.[12]
-
Primary Control: All work with Isooctyl 3-mercaptopropionate must be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[3]
-
Required Respirator: In situations where engineering controls are insufficient or during emergency procedures like cleaning a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is required.[13][14] Some sources may recommend a combination cartridge (e.g., ABEK type) for broader protection against various vapors and gases.
-
Fit Testing: All personnel required to wear a respirator must be part of a formal respiratory protection program that includes medical clearance and annual fit testing, as mandated by OSHA (29 CFR 1910.134).
Table 2: Task-Based PPE Selection Guide
| Task | Minimum Hand Protection | Minimum Eye/Face Protection | Minimum Body Protection | Respiratory Protection |
| Weighing/Pipetting (<10 mL in fume hood) | Single pair of Butyl or Neoprene gloves | Chemical splash goggles | Flame-resistant lab coat | Not required if work is performed correctly within a certified fume hood. |
| Solution Preparation/Transfer (10-500 mL in fume hood) | Double pair of Butyl or Neoprene gloves | Chemical splash goggles | Flame-resistant lab coat & Chemical-resistant apron | Not required if work is performed correctly within a certified fume hood. |
| Large-Scale Transfer (>500 mL) or Open System Work | Double pair of Butyl or Neoprene gloves | Face shield over chemical splash goggles | Chemical-resistant coveralls (e.g., Tychem®) | Required. Air-purifying respirator with organic vapor cartridges. |
| Spill Cleanup | Double pair of Butyl or Neoprene gloves | Face shield over chemical splash goggles | Chemical-resistant coveralls (e.g., Tychem®) | Required. Air-purifying respirator with organic vapor cartridges. |
Procedural Discipline: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is as important as the equipment itself. An incorrect sequence can lead to self-contamination.
Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Body Protection: Don lab coat or coveralls. Ensure it is fully fastened.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles and, if needed, the face shield.
-
Hand Protection: Don your inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair last.
Step-by-Step Doffing (Removal) Procedure
The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the outer pair of gloves by peeling them off without touching your skin. Then, remove the inner pair using the same technique.
-
Eye/Face Protection: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces.
-
Body Protection: Unfasten and remove the lab coat or coveralls by rolling it inside-out to contain any contamination.
-
Respirator: Remove your respirator last, after you have left the immediate work area.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[15]
Disposal Plan
All disposable PPE (gloves, aprons, etc.) contaminated with Isooctyl 3-mercaptopropionate must be considered hazardous waste.
-
Collect all used PPE in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this material in standard trash or down the drain.[9]
-
Follow your institution's specific hazardous waste disposal protocols.[3]
Emergency Response: When Exposure Occurs
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[15] Seek immediate medical attention.
-
Spills: Evacuate the immediate area. Remove all sources of ignition.[9] Only personnel trained in hazardous spill response and wearing the appropriate full PPE (See Table 2) should attempt to clean the spill using an inert absorbent material.
By integrating this comprehensive PPE strategy into your daily workflow, you build a resilient safety culture that protects you, your research, and your colleagues.
References
-
PubChem. Isooctyl 3-mercaptopropionate. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention (CDC). Methyl mercaptan - NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Pharos. isooctyl 3-mercaptopropionate. The Pharos Project. [Link]
-
New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet (Methyl Mercaptan). State of New Jersey. [Link]
-
Ovid. New OSHA requirements on chemical hazards. Ovid Technologies. [Link]
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Society for Chemical Hazard Communication. Respiratory Sensitization. SCHC. [Link]
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American School of Gas Measurement Technology (ASGMT). Gas Odorants - Safety. ASGMT. [Link]
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ICC Compliance Center. Sensitizers in the Workplace. ICC The Compliance Center. [Link]
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. U.S. Department of Labor. [Link]
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Occupational Safety and Health Administration (OSHA). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). U.S. Department of Labor. [Link]
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Cole-Parmer. Material Safety Data Sheet - Butyl 3-mercaptopropionate. Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
